1,4-Hexadiyne
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
hexa-1,4-diyne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-3-5-6-4-2/h1H,5H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXXWBJAOFKNIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146346 | |
| Record name | 1,4-Hexadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10420-91-4 | |
| Record name | 1,4-Hexadiyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010420914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Hexadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1,4-Hexadiyne from Propargyl Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,4-hexadiyne, a valuable building block in organic synthesis, from the readily available starting material, propargyl bromide. This document details the core synthetic strategy, a representative experimental protocol, quantitative data, and the underlying reaction mechanism.
Introduction
This compound is a six-carbon chain containing two non-conjugated triple bonds. This structural motif is of significant interest in medicinal chemistry and materials science, serving as a versatile precursor for the synthesis of more complex molecules, including heterocyclic compounds and conjugated polymers. The synthesis of this compound from propargyl bromide is a classical transformation that relies on the principles of carbon-carbon bond formation, typically through a Wurtz-type coupling or a Grignard-based reaction pathway. This guide will focus on a plausible and widely applicable method involving the formation of a propargyl Grignard reagent followed by its reaction with a second equivalent of propargyl bromide.
Core Synthesis Strategy and Mechanism
The primary approach for the synthesis of this compound from propargyl bromide involves a homocoupling reaction. A common and effective method to achieve this is through the formation of an organometallic intermediate, specifically a Grignard reagent.
The reaction proceeds in two key stages:
-
Formation of the Propargyl Grignard Reagent: Propargyl bromide reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent. It is important to note that the propargyl Grignard reagent exists in equilibrium with its isomeric form, the allenyl Grignard reagent.[1][2]
-
Nucleophilic Substitution: The nucleophilic carbon of the Grignard reagent (in either its propargyl or allenyl form) then attacks the electrophilic carbon of a second molecule of propargyl bromide in a nucleophilic substitution reaction, displacing the bromide ion and forming the new carbon-carbon bond to yield this compound. To favor the formation of the desired 1,4-diyne over the isomeric allene, the reaction conditions, particularly temperature, should be carefully controlled.
A potential side reaction is the Wurtz-type homocoupling of propargyl bromide, which can occur on the surface of the magnesium.[2]
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound from propargyl bromide. This protocol is based on established methods for Grignard reagent formation and subsequent alkylation.[3]
Materials:
-
Propargyl bromide (3-bromo-1-propyne), 80% solution in toluene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Hydroquinone (B1673460) (as a stabilizer)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
Part A: Synthesis of this compound
-
Preparation: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel is assembled and flame-dried under a stream of dry nitrogen.
-
Initiation of Grignard Reagent Formation: To the cooled flask are added magnesium turnings (e.g., 0.5 mol) and a crystal of iodine. A small amount of a solution of propargyl bromide (e.g., 0.5 mol total) in anhydrous diethyl ether (200 mL) is added from the dropping funnel to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and the gentle refluxing of the ether.
-
Formation of Grignard Reagent: Once the reaction has started, the remaining propargyl bromide solution is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction mixture is stirred for an additional hour after the addition is complete to ensure the complete formation of the Grignard reagent.
-
Coupling Reaction: The reaction mixture is cooled in an ice bath. A solution of propargyl bromide (e.g., 0.45 mol) in anhydrous diethyl ether (100 mL) is added dropwise from the dropping funnel. The reaction is exothermic and the temperature should be maintained below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution (150 mL) with vigorous stirring. The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).
-
Isolation of Crude Product: The combined organic layers are washed with brine (2 x 100 mL), dried over anhydrous magnesium sulfate, and filtered. A small amount of hydroquinone is added as a stabilizer. The bulk of the diethyl ether is removed by simple distillation at atmospheric pressure.
Part B: Purification by Fractional Distillation
-
The crude this compound is purified by fractional distillation under reduced pressure.
-
The fraction collected at the appropriate boiling point (see Table 1) is the purified this compound.
Quantitative Data
The following table summarizes the key quantitative data for the starting material and the product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Propargyl Bromide | C₃H₃Br | 118.96 | 88-90 | 1.57 |
| This compound | C₆H₆ | 78.11 | 86-87 | 0.81 |
Note: The yield of this reaction can vary depending on the precise reaction conditions. Yields for similar Grignard coupling reactions are typically in the range of 40-60%.
Spectroscopic Data for this compound
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
| Spectroscopy | Expected Data |
| ¹H NMR (CDCl₃) | δ ~2.0 (t, 2H, C≡CH), δ ~2.2 (m, 4H, CH₂C≡C) |
| ¹³C NMR (CDCl₃) | δ ~15 (CH₂), δ ~70 (C≡CH), δ ~80 (C≡C) |
| IR (neat) | ν ~3300 cm⁻¹ (C≡C-H stretch), ν ~2120 cm⁻¹ (C≡C stretch) |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Safety Considerations
-
Propargyl bromide is a lachrymator and is toxic. All manipulations should be performed in a well-ventilated fume hood.[4]
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.
-
Grignard reactions are sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
The reaction can be exothermic. Proper temperature control is crucial.
Conclusion
The synthesis of this compound from propargyl bromide via a Grignard-mediated coupling reaction is a feasible and instructive method for accessing this important synthetic intermediate. Careful control of reaction conditions, particularly temperature, is essential to favor the formation of the desired product and minimize the formation of isomeric byproducts. The provided protocol and data serve as a comprehensive guide for researchers in the successful synthesis and characterization of this compound.
References
An In-Depth Technical Guide to the Formation of 1,4-Hexadiyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism for the formation of 1,4-hexadiyne, a non-conjugated diyne of interest in various fields of chemical synthesis. The document details the primary synthetic pathway, including the underlying mechanistic principles, experimental protocols, and relevant quantitative data.
Core Synthetic Strategy: Alkylation of Acetylides
The formation of this compound is not achieved through a direct coupling of two three-carbon fragments, which would typically yield the conjugated isomer, 2,4-hexadiyne. Instead, the synthesis relies on a stepwise construction of the carbon skeleton via the alkylation of an acetylide anion . This nucleophilic substitution reaction, specifically an SN2 reaction, is a robust and well-established method for forming carbon-carbon bonds.
The fundamental principle involves the deprotonation of a terminal alkyne using a strong base to generate a highly nucleophilic acetylide anion. This anion then attacks an appropriate alkyl halide, leading to the formation of a new carbon-carbon bond and the desired diyne product.
Two primary retrosynthetic disconnections are considered for this compound:
-
Route A: Disconnection between C3 and C4, suggesting the reaction of a methylacetylide anion with a propargyl halide.
-
Route B: Disconnection between C2 and C3, implying the reaction of an acetylide anion with a 1-halo-2-butyne.
Literature precedents and synthetic accessibility favor Route A as the more common and practical approach.
Mechanistic Pathway of this compound Formation
The predominant mechanism for the synthesis of this compound involves a two-step process:
-
Formation of the Methylacetylide Anion: Propyne (B1212725) (methylacetylene) is treated with a strong base, typically sodium amide (NaNH₂) in liquid ammonia (B1221849), to deprotonate the terminal alkyne. The highly acidic nature of the sp-hybridized C-H bond (pKa ≈ 25) facilitates this acid-base reaction, resulting in the formation of the sodium methylacetylide salt.
-
Nucleophilic Substitution (SN2 Reaction): The generated methylacetylide anion, a potent nucleophile, attacks the electrophilic carbon of propargyl bromide (3-bromo-1-propyne). This concerted, bimolecular reaction proceeds via a backside attack, leading to the displacement of the bromide leaving group and the formation of the C3-C4 bond, yielding this compound.
The overall reaction can be summarized as follows:
CH₃−C≡CH + NaNH₂ → CH₃−C≡C⁻Na⁺ + NH₃ CH₃−C≡C⁻Na⁺ + HC≡C−CH₂Br → CH₃−C≡C−CH₂−C≡CH + NaBr
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound based on the alkylation of methylacetylide with propargyl bromide.
Materials:
-
Liquid Ammonia (NH₃)
-
Sodium (Na)
-
Ferric Nitrate (B79036) Nonahydrate (Fe(NO₃)₃·9H₂O) (catalyst)
-
Propyne (CH₃C≡CH)
-
Propargyl Bromide (HC≡CCH₂Br) (80% solution in toluene (B28343) is commercially available)
-
Diethyl Ether (anhydrous)
-
Ammonium (B1175870) Chloride (saturated aqueous solution)
Procedure:
-
Preparation of Sodium Amide: In a three-necked flask equipped with a dry ice condenser, mechanical stirrer, and gas inlet, condense approximately 250 mL of liquid ammonia. Add a catalytic amount of ferric nitrate nonahydrate. Cautiously add 5.75 g (0.25 mol) of sodium metal in small pieces to the vigorously stirred ammonia until the blue color disappears, indicating the formation of sodium amide.
-
Formation of Sodium Methylacetylide: Bubble propyne gas through the sodium amide suspension at -78 °C (dry ice/acetone bath) until the white suspension is replaced by a clear solution of sodium methylacetylide.
-
Alkylation Reaction: To the solution of sodium methylacetylide, add 29.7 g (0.25 mol) of propargyl bromide dropwise via an addition funnel over a period of 1 hour, maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to stir for an additional 2 hours.
-
Work-up: Carefully evaporate the ammonia by removing the cooling bath and allowing the flask to warm to room temperature in a well-ventilated fume hood. Add 100 mL of anhydrous diethyl ether to the residue. Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride until the evolution of gas ceases.
-
Purification: Separate the ethereal layer and wash it with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by fractional distillation.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound via the alkylation of methylacetylide. Yields can vary depending on the purity of reagents and the precise reaction conditions.
| Parameter | Value | Reference |
| Reactants | ||
| Sodium | 0.25 mol | [1][2] |
| Propyne | ~0.25 mol | [1][2] |
| Propargyl Bromide | 0.25 mol | [1][2] |
| Reaction Conditions | ||
| Solvent | Liquid Ammonia | [1][2] |
| Temperature | -78 °C | [1][2] |
| Reaction Time | 3 hours | [1][2] |
| Product | ||
| This compound Yield | ~60-70% | [1][2] |
| Boiling Point | 87-88 °C | [3] |
Spectroscopic Data for this compound
The structural confirmation of this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy.
| ¹H NMR (CDCl₃) | ||
| Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 2.05 | t, J = 2.7 Hz | 1H |
| 3.15 | q, J = 2.7 Hz | 2H |
| 1.80 | t, J = 2.7 Hz | 3H |
| ¹³C NMR (CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| 81.3 | C4 or C5 |
| 78.9 | C1 or C2 |
| 69.4 | C2 or C1 |
| 68.1 | C5 or C4 |
| 14.2 | C3 |
| 3.5 | C6 |
Note: Specific assignments of C1/C2 and C4/C5 may vary and can be confirmed with 2D NMR techniques.
Conclusion
The formation of this compound is reliably achieved through the SN2 alkylation of a methylacetylide anion with propargyl bromide. This method provides a straightforward and efficient route to this non-conjugated diyne. The detailed mechanistic understanding and experimental protocol provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the practical application of this chemistry in their respective endeavors.
References
Spectroscopic Characterization of Hexa-1,4-diyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize hexa-1,4-diyne. Due to the limited availability of experimentally derived spectra for this specific compound, this document combines theoretical principles with predicted spectroscopic data. The information herein serves as a robust reference for the identification and structural elucidation of hexa-1,4-diyne, a molecule of interest in synthetic chemistry and materials science.
Introduction to Hexa-1,4-diyne
Hexa-1,4-diyne (C₆H₆) is a linear alkyne characterized by the presence of two carbon-carbon triple bonds separated by a methylene (B1212753) group. Its structure presents a terminal alkyne at one end and an internal alkyne at the other, making it an interesting building block for the synthesis of more complex molecules. Accurate spectroscopic characterization is crucial for confirming its identity and purity.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic characterization of hexa-1,4-diyne. These values are based on established spectroscopic principles for alkynes and related compounds.
Table 1: Predicted ¹H NMR Data for Hexa-1,4-diyne (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 (≡C-H) | ~2.0 - 2.5 | Triplet (t) | ~2.5 - 3.0 |
| H-3 (-CH₂-) | ~3.0 - 3.5 | Quartet of triplets (qt) | J₃,₆ ≈ 2.5-3.0, J₃,₁ ≈ 2.5-3.0 |
| H-6 (-CH₃) | ~1.7 - 2.0 | Triplet (t) | ~2.5 - 3.0 |
Table 2: Predicted ¹³C NMR Data for Hexa-1,4-diyne (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (≡C-H) | ~65 - 75 |
| C-2 (-C≡) | ~80 - 90 |
| C-3 (-CH₂-) | ~15 - 25 |
| C-4 (-C≡) | ~75 - 85 |
| C-5 (≡C-) | ~70 - 80 |
| C-6 (-CH₃) | ~5 - 15 |
Table 3: Predicted Infrared (IR) and Raman Spectroscopy Data for Hexa-1,4-diyne
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Expected Intensity |
| ≡C-H Stretch (terminal) | ~3300 | ~3300 | Strong (IR), Strong (Raman) |
| C≡C Stretch (internal) | ~2260 - 2190 | ~2260 - 2190 | Weak to Medium (IR), Strong (Raman) |
| C≡C Stretch (terminal) | ~2140 - 2100 | ~2140 - 2100 | Medium (IR), Medium (Raman) |
| ≡C-H Bend (terminal) | ~700 - 610 | Not typically observed | Strong, Broad (IR) |
| C-H Stretch (sp³) | ~2960 - 2850 | ~2960 - 2850 | Medium (IR), Medium (Raman) |
Table 4: Predicted Mass Spectrometry Data for Hexa-1,4-diyne
| Ion | Predicted m/z | Notes |
| [M]⁺ | 78.04695 | Molecular Ion |
| [M-H]⁺ | 77 | Loss of the terminal acetylenic proton |
| [M-CH₃]⁺ | 63 | Loss of the terminal methyl group |
| [C₄H₃]⁺ | 51 | Propargyl cation fragment |
| [C₃H₃]⁺ | 39 | Cyclopropenyl or propargyl cation |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments for the characterization of hexa-1,4-diyne.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of purified hexa-1,4-diyne into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Gently swirl the vial to ensure complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0 - 12 ppm.
-
Acquisition Time: 2 - 4 seconds.
-
Relaxation Delay: 1 - 5 seconds.
-
Number of Scans: 16 - 64, depending on sample concentration.
-
Temperature: 298 K.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 - 150 ppm.
-
Acquisition Time: 1 - 2 seconds.
-
Relaxation Delay: 2 - 5 seconds.
-
Number of Scans: 1024 - 4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H and ¹³C.
-
Integrate the signals in the ¹H NMR spectrum.
-
Pick the peaks and report the chemical shifts in ppm.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in hexa-1,4-diyne by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (Neat Liquid Film):
-
Place a single drop of pure hexa-1,4-diyne onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: Transmission holder.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 - 32.
-
-
Data Acquisition and Processing:
-
Record a background spectrum of the empty salt plates.
-
Place the sample-containing salt plates in the spectrometer and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Identify and label the characteristic absorption bands.
-
Raman Spectroscopy
Objective: To obtain a vibrational spectrum that is complementary to the IR spectrum, particularly for the symmetric carbon-carbon triple bond stretches.
Methodology:
-
Sample Preparation:
-
Transfer a small amount of liquid hexa-1,4-diyne into a clean glass capillary tube or a quartz cuvette.
-
-
Instrument Parameters:
-
Spectrometer: Raman spectrometer.
-
Excitation Source: A laser with a wavelength that is not absorbed by the sample (e.g., 532 nm or 785 nm).
-
Laser Power: Use the lowest power necessary to obtain a good signal-to-noise ratio to avoid sample heating or degradation.
-
Spectral Range: 3500 - 200 cm⁻¹.
-
Acquisition Time: Varies depending on the instrument and sample, typically a few seconds to a few minutes per scan.
-
Number of Scans: Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Acquisition and Processing:
-
Calibrate the spectrometer using a known standard (e.g., silicon).
-
Acquire the Raman spectrum of the sample.
-
Process the spectrum to remove any background fluorescence, if present.
-
Identify and label the characteristic Raman scattering peaks.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of hexa-1,4-diyne.
Methodology:
-
Sample Introduction (Gas Chromatography - Mass Spectrometry, GC-MS):
-
Sample Preparation: Prepare a dilute solution of hexa-1,4-diyne in a volatile solvent such as dichloromethane (B109758) or hexane.
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
GC Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation from any impurities.
-
-
Instrument Parameters (Mass Spectrometer):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 35 - 200.
-
-
Data Analysis:
-
Identify the peak corresponding to hexa-1,4-diyne in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for hexa-1,4-diyne.
Caption: Workflow for the spectroscopic characterization of hexa-1,4-diyne.
Caption: Correlation of hexa-1,4-diyne structure with its predicted spectroscopic features.
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1,4-Hexadiyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,4-hexadiyne. Due to the absence of directly published experimental spectra for this specific molecule, this guide leverages established principles of NMR spectroscopy and typical chemical shift and coupling constant values for analogous functional groups to present a predicted analysis. Furthermore, it outlines detailed experimental protocols for the acquisition of high-quality NMR data for small organic molecules like this compound.
Data Presentation: Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of similar chemical structures and known chemical shift ranges for protons and carbons in various environments.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-1 | ~2.0 | Triplet | ~2.5 | ≡C-H |
| H-3 | ~3.1 | Quartet | ~2.5 | -C≡C-CH ₂-C≡C- |
| H-6 | ~1.8 | Triplet | ~2.5 | CH ₃-C≡C- |
Table 2: Predicted ¹³C NMR Data for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-1 | ~70 | C H≡ |
| C-2 | ~80 | -C ≡CH |
| C-3 | ~15 | -C≡C-C H₂-C≡C- |
| C-4 | ~80 | -C≡C -CH₃ |
| C-5 | ~75 | -C ≡C-CH₃ |
| C-6 | ~4 | C H₃-C≡C- |
Experimental Protocols
Acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structure elucidation. The following are detailed methodologies for the key experiments.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.
-
Sample Quantity: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound in the chosen deuterated solvent.[1] For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1]
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds. Other deuterated solvents such as acetone-d₆, benzene-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used depending on the solubility of the compound.[1][2] The solvent should be chosen to avoid overlapping signals with the analyte.
-
Sample Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent.[3]
-
Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), can be added to the sample. TMS is chemically inert and its protons give a sharp signal at 0.00 ppm.
NMR Spectrometer Parameters
The following are typical acquisition parameters for a standard high-resolution NMR spectrometer (e.g., 400-600 MHz).
For ¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for most organic molecules.
-
Acquisition Time: Typically 2-4 seconds to ensure good resolution.
-
Relaxation Delay: A delay of 1-5 seconds between pulses allows for full relaxation of the protons, which is important for accurate integration.
-
Number of Scans: For a sample of sufficient concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Temperature: Room temperature (e.g., 298 K) is standard.
For ¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) is standard to produce a spectrum with single lines for each unique carbon.
-
Spectral Width: A wider spectral width of around 200-250 ppm is necessary to cover the larger chemical shift range of carbon nuclei.[5]
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is crucial, especially for quaternary carbons which have longer relaxation times.
-
Number of Scans: Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio. The acquisition time can range from 30 minutes to several hours.
-
Proton Decoupling: Broadband proton decoupling is applied during the acquisition to collapse carbon-proton couplings and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
Mandatory Visualization
The following diagrams illustrate the logical workflow of an NMR analysis and the structural information derived for this compound.
References
A Technical Guide to the Physical and Chemical Properties of 1,4-Hexadiyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Hexadiyne is a linear six-carbon hydrocarbon containing two triple bonds, making it a member of the alkyne family. Its structure, with the specific arrangement of unsaturation at the first and fourth positions, offers a unique scaffold for synthetic chemistry. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with a representative synthetic protocol and a visualization of its preparation. Due to the limited availability of detailed experimental data in the public domain, this document combines reported values with general principles of alkyne chemistry to serve as a valuable resource.
Core Physical and Chemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₆ | [1][2] |
| Molecular Weight | 78.11 g/mol | [1] |
| CAS Number | 10420-91-4 | [2][3] |
| Boiling Point | 80.7 °C at 760 mmHg | |
| Density | 0.825 g/cm³ | |
| Refractive Index | 1.455 | |
| LogP (Octanol/Water Partition Coefficient) | 1.033 | |
| Vapor Pressure | 93.7 mmHg at 25°C | |
| InChIKey | NJXXWBJAOFKNIR-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC#CCC#C | [3] |
Experimental Protocols
Representative Synthesis of this compound via Alkylation of an Acetylide
Reaction Scheme:
CH₃-C≡C⁻Na⁺ + HC≡C-CH₂-Br → CH₃-C≡C-CH₂-C≡CH + NaBr
Materials and Equipment:
-
Sodamide (NaNH₂) or another strong base (e.g., n-butyllithium)
-
Propargyl bromide
-
Anhydrous liquid ammonia (B1221849) or an appropriate inert solvent (e.g., THF, diethyl ether)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube
-
Low-temperature bath (e.g., dry ice/acetone)
-
Standard glassware for workup and purification (separatory funnel, distillation apparatus)
Procedure:
-
Formation of the Propynyl (B12738560) Anion: In a three-neck flask maintained under an inert atmosphere (e.g., nitrogen or argon), a solution of sodamide in anhydrous liquid ammonia is prepared at approximately -78 °C. Gaseous propyne is then bubbled through the solution, or a solution of propyne in an appropriate solvent is added dropwise. The formation of the sodium propynide salt will be evident.
-
Alkylation: A solution of propargyl bromide in an inert solvent (e.g., THF) is added dropwise to the suspension of sodium propynide at a low temperature to control the exothermic reaction. The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude this compound is purified by fractional distillation to yield the final product. The purity should be assessed by gas chromatography (GC) and the structure confirmed by spectroscopic methods.
Visualizations
Synthesis of this compound
Caption: Synthetic pathway for this compound.
Chemical Reactivity and Spectroscopic Information
Reactivity: As with other terminal alkynes, the acetylenic proton in this compound is weakly acidic and can be deprotonated by a strong base. The triple bonds can undergo various addition reactions, including hydrogenation, halogenation, and hydrohalogenation. The presence of two alkyne functionalities allows for the potential of polymerization and the formation of more complex molecular architectures.
Spectroscopic Profile:
Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic characteristics can be predicted based on its structure:
-
¹H NMR: The spectrum would be expected to show signals for the methyl protons, the methylene (B1212753) protons situated between the two triple bonds, and the terminal acetylenic proton. The chemical shifts and coupling patterns would be characteristic of these environments.
-
¹³C NMR: The spectrum should display distinct signals for the six carbon atoms, with the sp-hybridized carbons of the triple bonds appearing in the characteristic downfield region for alkynes.
-
Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C≡C stretching vibrations and the ≡C-H stretching of the terminal alkyne.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 78.11). The fragmentation pattern would provide further structural information.
For definitive identification and characterization, it is imperative for researchers to acquire experimental spectroscopic data on their synthesized or acquired samples of this compound.
References
The Elusive Skipped Alkyne: A Technical Guide to the Discovery and History of Non-Conjugated Diynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-conjugated diynes, also known as skipped diynes, are a fascinating class of organic molecules characterized by the presence of two carbon-carbon triple bonds separated by one or more sp³-hybridized carbon atoms. This structural motif imparts unique chemical reactivity and conformational properties that distinguish them from their conjugated counterparts. While the chemistry of conjugated polyynes has been explored for over a century, the history of their non-conjugated cousins is more recent and marked by significant synthetic challenges. This technical guide delves into the discovery, historical development, and key synthetic methodologies of non-conjugated diynes, providing researchers with a comprehensive understanding of this important class of compounds.
A Challenging Beginning: The Late Arrival of Simple Non-Conjugated Diynes
The history of non-conjugated diynes is intrinsically linked to the broader development of alkyne chemistry. While the simplest alkyne, acetylene, was discovered in the 19th century, the synthesis of even the most basic non-conjugated diyne, 1,4-pentadiyne, proved to be a formidable challenge. For many years, attempts to synthesize this seemingly simple molecule were unsuccessful.
It was not until the late 1960s that the first successful isolation of 1,4-pentadiyne was achieved. Early synthetic approaches often resulted in rearrangement to the more stable conjugated isomer, 1,3-pentadiyne. This underscores a key theme in the chemistry of non-conjugated diynes: their propensity to isomerize to thermodynamically more favorable conjugated systems under certain conditions. Interestingly, historical records suggest that more complex and long-chain 1,4-diynes had been synthesized before the successful isolation of the parent 1,4-pentadiyne.
A significant advancement in the synthesis of 1,4-pentadiyne was reported in 1979 by Verkruijsse and Hasselaar, who developed an improved methodology that provided higher yields and purity. This work opened the door for more systematic studies of non-conjugated diynes and their applications.
Key Synthetic Methodologies and Experimental Protocols
The synthesis of non-conjugated diynes typically involves the coupling of appropriate alkyne-containing precursors. Several methods have been developed, each with its own advantages and limitations.
Alkylation of Acetylides
A common and versatile strategy involves the reaction of a metal acetylide with a propargyl halide or a related electrophile.
Experimental Protocol: Synthesis of 1,4-Pentadiyne (Adapted from Verkruijsse and Hasselaar, 1979)
This improved synthesis utilizes a copper(I) bromide catalyst and a propargyl tosylate as the electrophile to minimize rearrangement.
-
Materials: Ethynylmagnesium bromide in THF, propargyl tosylate, copper(I) bromide, anhydrous THF.
-
Procedure:
-
A solution of ethynylmagnesium bromide in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
A catalytic amount of copper(I) bromide is added to the Grignard solution at a low temperature (e.g., 0 °C).
-
A solution of propargyl tosylate in anhydrous THF is added dropwise to the reaction mixture while maintaining the low temperature.
-
The reaction is stirred for several hours at low temperature and then allowed to warm to room temperature.
-
The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is carefully removed by distillation at atmospheric pressure.
-
The crude product is purified by fractional distillation under reduced pressure to yield pure 1,4-pentadiyne.
-
Coupling Reactions of Propargyl Halides
The coupling of two molecules of a propargyl halide can be achieved using a variety of reducing agents.
Experimental Protocol: Synthesis of 1,5-Hexadiyne (B1215225)
This method involves the reductive coupling of propargyl bromide.
-
Materials: Propargyl bromide, magnesium turnings, anhydrous diethyl ether, mercuric chloride (catalyst).
-
Procedure:
-
Magnesium turnings are activated in a flame-dried flask under an inert atmosphere. A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be used for activation.
-
A solution of propargyl bromide in anhydrous diethyl ether is added dropwise to the activated magnesium at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete reaction.
-
The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The ether layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed by distillation, and the resulting 1,5-hexadiyne is purified by fractional distillation.
-
Quantitative Data of Representative Non-Conjugated Diynes
The physical and spectroscopic properties of non-conjugated diynes are crucial for their identification and characterization.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (nD at 20°C) |
| 1,4-Pentadiyne | C₅H₄ | 64.08 | 62-64 | ~0.78 | ~1.428 |
| 1,5-Hexadiyne | C₆H₆ | 78.11 | 86-87 | ~0.805 | ~1.439 |
| 1,6-Heptadiyne | C₇H₈ | 92.14 | 111-112 | ~0.805 | ~1.441 |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: Non-conjugated diynes exhibit characteristic absorption bands for the terminal alkyne C-H stretch (around 3300 cm⁻¹) and the C≡C triple bond stretch (around 2120 cm⁻¹). The absence of conjugation results in these bands appearing at slightly higher frequencies compared to conjugated diynes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The acetylenic protons of terminal non-conjugated diynes typically appear as a triplet around δ 2.0-2.5 ppm. The methylene (B1212753) protons adjacent to the triple bonds show characteristic splitting patterns depending on the structure.
-
¹³C NMR: The sp-hybridized carbons of the triple bond resonate in the region of δ 65-90 ppm. The sp³-hybridized carbons separating the alkynes appear further upfield.
-
Logical Relationships and Experimental Workflows
The synthesis of non-conjugated diynes can be visualized as a series of logical steps, from the selection of starting materials to the final purification of the product.
Caption: A generalized workflow for the synthesis of non-conjugated diynes.
The historical development of synthetic methods highlights a progression towards milder and more selective reagents to overcome the challenge of isomerization.
Caption: Historical progression of synthetic methods for non-conjugated diynes.
Conclusion
The discovery and synthesis of non-conjugated diynes represent a significant chapter in the history of organic chemistry. Overcoming the initial synthetic hurdles has paved the way for the exploration of their unique reactivity and their use as versatile building blocks in the synthesis of complex molecules, including natural products and novel materials. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the key historical milestones, synthetic strategies, and characteristic data of this important class of compounds. Further research into novel catalytic systems and synthetic methodologies will undoubtedly continue to expand the scope and utility of non-conjugated diynes in chemical synthesis and drug development.
An In-depth Technical Guide on the Stability and Reactivity of 1,4-Hexadiyne Under Standard Conditions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited experimental data is publicly available for 1,4-hexadiyne. This guide is compiled from publicly accessible databases, theoretical calculations, and established principles of alkyne chemistry. All quantitative data presented should be considered in this context.
Executive Summary
This compound is a non-conjugated diyne with the molecular formula C₆H₆.[1][2] Its structure, featuring two terminal alkyne groups separated by a methylene (B1212753) bridge, dictates its chemical behavior. Under standard conditions, this compound is expected to be a volatile liquid. Due to the presence of two highly reactive terminal triple bonds, it is anticipated to be thermally sensitive and prone to polymerization. This document provides a comprehensive overview of the known and predicted stability and reactivity of this compound, including calculated physical and thermodynamic properties, expected chemical transformations, and recommended experimental protocols.
Physicochemical Properties
Quantitative data for this compound is sparse and largely based on computational models. The following tables summarize the available information to provide a baseline for its physical and thermodynamic characteristics.
Table 1: Calculated Physical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Weight | 78.11 | g/mol | [1][2] |
| Boiling Point (at 760 mmHg) | 80.7 | °C | - |
| Density | 0.825 | g/cm³ | [1] |
Table 2: Calculated Thermodynamic Properties of this compound
| Property | Value | Unit | Source |
| Molar Refractivity | 24.39 ± 0.3 | cm³ | - |
| Molar Volume | 94.6 ± 3.0 | cm³ | - |
| Parachor | 218.3 ± 4.0 | cm³ | - |
| Index of Refraction | 1.459 ± 0.02 | - | - |
| Surface Tension | 28.3 ± 3.0 | dyne/cm | - |
| Enthalpy of Vaporization | 32.7 ± 0.8 | kJ/mol | - |
| Enthalpy of Formation | 335.6 ± 12.6 | kJ/mol | - |
| Standard Enthalpy of Formation | 382.2 ± 12.6 | kJ/mol | - |
| Gibbs Free Energy of Formation | 363.3 ± 13.4 | kJ/mol | - |
Stability and Reactivity Profile
Stability
As a non-conjugated diyne, this compound lacks the resonance stabilization found in conjugated systems.[3][4][5] The high energy of the two terminal triple bonds suggests that the molecule is likely to be thermally unstable and may decompose or polymerize, potentially vigorously, upon heating. The presence of impurities or certain metals can catalyze such decomposition.
It is crucial to handle this compound with care, avoiding exposure to high temperatures, direct sunlight, and sources of ignition. For storage, it is recommended to keep it in a cool, dark, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and polymerization.
Reactivity
The reactivity of this compound is dominated by the chemistry of its two terminal alkyne functional groups. These groups are characterized by their acidity and susceptibility to addition reactions.[6][7][8][9]
The hydrogen atoms on the sp-hybridized carbons of the terminal alkynes are significantly more acidic than those on sp² or sp³ hybridized carbons. Consequently, this compound can be readily deprotonated by strong bases (e.g., sodium amide, n-butyllithium) to form the corresponding mono- and di-acetylides. These acetylides are potent nucleophiles and can be used in a variety of carbon-carbon bond-forming reactions.
This compound is expected to undergo a variety of addition reactions across its two triple bonds. Depending on the stoichiometry of the reagents, addition can occur at one or both alkyne moieties. Common addition reactions include:
-
Hydrogenation: In the presence of a metal catalyst (e.g., palladium, platinum, nickel), this compound can be fully hydrogenated to n-hexane. Partial hydrogenation to the corresponding diene or mono-alkene can be achieved using poisoned catalysts like Lindlar's catalyst (for cis-alkenes) or sodium in liquid ammonia (B1221849) (for trans-alkenes).[7]
-
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) will proceed to form tetra- or octa-halogenated alkanes, depending on the reaction conditions.
-
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) is expected to follow Markovnikov's rule, yielding geminal dihalides at each of the original alkyne positions.
-
Hydration: In the presence of a mercury(II) salt catalyst, the addition of water will likely yield the corresponding diketone via an enol intermediate.
Terminal alkynes, particularly those that are not sterically hindered, are prone to polymerization. This can be initiated by heat, light, or the presence of transition metal catalysts. The polymerization of this compound could lead to a variety of complex, potentially cross-linked polymeric materials.[10][11]
Experimental Protocols
Given the limited specific information on this compound, the following are general experimental protocols adapted for handling volatile and reactive terminal alkynes. Researchers should always perform a thorough risk assessment before conducting any experiment.
General Handling and Storage
-
Handling: All manipulations of this compound should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and appropriate chemical-resistant gloves, must be worn.[12][13] Due to its volatility, it is advisable to work with cooled samples to minimize vapor pressure.
-
Storage: Store this compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a refrigerator or explosion-proof freezer designated for flammable compounds.[13] Protect from light and heat.
Protocol for a Generic Addition Reaction (e.g., Bromination)
-
Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a positive pressure of argon or nitrogen.
-
Dissolution: Dissolve a known quantity of this compound in a suitable anhydrous solvent (e.g., dichloromethane, carbon tetrachloride) and add it to the reaction flask. Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.
-
Reagent Addition: Dissolve the addition reagent (e.g., bromine in the same solvent) in the dropping funnel. Add the reagent dropwise to the stirred solution of this compound.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench any excess reagent (e.g., with aqueous sodium thiosulfate (B1220275) for bromine). Separate the organic layer, wash with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography or distillation, taking care to avoid high temperatures.
Visualizations
Logical Relationship of this compound's Reactivity
The following diagram illustrates the central role of the terminal alkyne groups in the reactivity of this compound.
Caption: Reactivity pathways of this compound.
Experimental Workflow for a Generic Synthesis and Purification
This diagram outlines a typical workflow for a reaction involving this compound.
Caption: General experimental workflow.
References
- 1. This compound [stenutz.eu]
- 2. This compound | C6H6 | CID 139150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stability of Conjugated Dienes MO Theory | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 22.3 Reactions of Alkenes and Alkynes – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. Alkyne Reactivity [www2.chemistry.msu.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. carlroth.com [carlroth.com]
- 13. glenresearch.com [glenresearch.com]
An In-depth Technical Guide to the Solubility of 1,4-Hexadiyne in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Hexadiyne in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide focuses on the predicted solubility based on the general principles of "like dissolves like" and provides a detailed, generalized experimental protocol for determining its solubility.
Predicted Solubility of this compound
This compound is a nonpolar alkyne. Based on the principle of "like dissolves like," it is expected to be soluble in nonpolar organic solvents and less soluble in polar solvents. The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.
| Solvent Classification | Solvent Example | Predicted Solubility of this compound |
| Nonpolar Solvents | Hexane | Soluble |
| Toluene | Soluble | |
| Diethyl Ether | Soluble | |
| Polar Aprotic Solvents | Acetone | Sparingly soluble to soluble |
| Acetonitrile | Sparingly soluble | |
| Dimethylformamide (DMF) | Sparingly soluble | |
| Dimethyl Sulfoxide (DMSO) | Sparingly soluble | |
| Polar Protic Solvents | Ethanol | Sparingly soluble |
| Methanol | Sparingly soluble | |
| Water | Insoluble |
This table is based on the general solubility of nonpolar alkynes and does not represent experimentally verified quantitative data for this compound.
Experimental Protocol for Determining the Solubility of this compound
This section outlines a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using a gravimetric method. This is a general procedure that can be adapted for various solvents.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvent (e.g., hexane, toluene)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic water bath or incubator
-
Calibrated thermometers
-
Glass vials with screw caps (B75204) or sealed ampoules
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Evaporating dish or pre-weighed vials
-
Vacuum oven or desiccator
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials containing a known volume of the selected organic solvent. The excess solute is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the vials to stand undisturbed in the water bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid any change in solubility during sampling.
-
Immediately filter the withdrawn sample through a syringe filter that is chemically resistant to the solvent and has been pre-conditioned with the saturated solution to remove any undissolved microparticles.
-
-
Gravimetric Analysis:
-
Transfer a precisely measured volume of the clear filtrate to a pre-weighed evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to evaporate the solvent but low enough to prevent any loss of the solute due to volatilization.
-
Once the solvent is completely evaporated, place the dish or vial in a desiccator to cool to room temperature.
-
Weigh the dish or vial containing the dried solute on an analytical balance.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
Data Analysis and Calculation
The solubility of this compound in the chosen solvent can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of solute (g) / Volume of filtrate (mL)) x 100
Where:
-
Mass of solute (g) = (Final weight of the dish + solute) - (Initial weight of the empty dish)
-
Volume of filtrate (mL) = The volume of the saturated solution taken for analysis.
Safety Precautions
-
This compound is a flammable liquid. All experimental work should be conducted in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle organic solvents with care, as they are often flammable and can be toxic.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Initial Investigations into the Reactivity of 1,4-Hexadiyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Hexadiyne is a linear six-carbon molecule containing two alkyne functional groups, one terminal and one internal. This arrangement of multiple bonds provides a rich scaffold for a variety of chemical transformations, making it an intriguing building block for the synthesis of complex organic molecules. Its reactivity is characterized by the distinct electronic and steric environments of its two triple bonds, offering potential for selective functionalization. This technical guide provides an in-depth overview of the core reactivity of this compound, summarizing key reaction types, providing experimental details where available, and exploring the potential biological significance of related diyne structures.
Core Reactivity and Chemical Properties
This compound possesses a molecular formula of C₆H₆ and a molar mass of 78.11 g/mol . The presence of both a terminal and an internal alkyne influences its reactivity. The terminal alkyne (at C-1) has an acidic proton that can be deprotonated to form an acetylide, which is a potent nucleophile. The internal alkyne (at C-4) is less reactive towards nucleophilic attack but can participate in various cycloaddition and metal-catalyzed reactions.
Key Reactions of this compound
The dual alkyne functionality of this compound allows for a range of chemical transformations. Below are some of the principal reaction types that have been explored with terminal and internal alkynes, which are applicable to this compound.
Coupling Reactions
Coupling reactions are fundamental for carbon-carbon bond formation and are particularly useful for extending the carbon chain of this compound.
-
Glaser Coupling: This is an oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes, catalyzed by copper(I) salts in the presence of a base and an oxidant. While this reaction would lead to dimerization of this compound, it is a foundational reaction for understanding diyne chemistry.
-
Cadiot-Chodkiewicz Coupling: This reaction couples a terminal alkyne with a haloalkyne using a copper(I) salt catalyst and an amine base to produce an unsymmetrical 1,3-diyne.[1] This method is highly selective for the cross-coupling product over homocoupling.[2]
-
Sonogashira Coupling: A versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3]
Table 1: Overview of Coupling Reactions Potentially Applicable to this compound
| Reaction Name | Reactants | Catalyst/Reagents | Product Type |
| Glaser Coupling | Terminal Alkyne + Terminal Alkyne | Cu(I) salt, Base, Oxidant | Symmetrical 1,3-Diyne |
| Cadiot-Chodkiewicz Coupling | Terminal Alkyne + Haloalkyne | Cu(I) salt, Amine Base | Unsymmetrical 1,3-Diyne |
| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Base | Aryl/Vinyl-substituted Alkyne |
Cycloaddition Reactions
The triple bonds in this compound can act as dienophiles or dipolarophiles in cycloaddition reactions, leading to the formation of cyclic and heterocyclic systems.
-
Diels-Alder Reaction: As a dienophile, the alkyne moieties of this compound can react with a conjugated diene in a [4+2] cycloaddition to form a cyclohexadiene derivative.[4]
-
1,3-Dipolar Cycloaddition: The alkynes can react with 1,3-dipoles, such as azides, to form five-membered heterocyclic rings. The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a prominent example of "click chemistry," often catalyzed by copper(I) to yield a 1,2,3-triazole.[5]
Table 2: Overview of Cycloaddition Reactions Potentially Applicable to this compound
| Reaction Name | Reactants | Product Type |
| Diels-Alder Reaction | Diene + Alkyne (Dienophile) | Cyclohexadiene derivative |
| 1,3-Dipolar Cycloaddition | 1,3-Dipole + Alkyne (Dipolarophile) | Five-membered heterocycle |
Addition Reactions
The triple bonds of this compound are susceptible to addition reactions, which can be used to introduce a variety of functional groups.
-
Hydroboration: The addition of a boron-hydrogen bond across the triple bond. The use of sterically hindered boranes like disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) can allow for selective mono-hydroboration and control of regioselectivity, typically leading to anti-Markovnikov addition.[6]
-
Hydrosilylation: The addition of a silicon-hydrogen bond across the alkyne, typically catalyzed by transition metals like platinum or rhodium complexes. This reaction can provide access to vinylsilanes with varying regioselectivity depending on the catalyst and reaction conditions.[7]
Table 3: Overview of Addition Reactions Potentially Applicable to this compound
| Reaction Name | Reagent | Catalyst | Product Type | Regioselectivity |
| Hydroboration | Borane (e.g., 9-BBN, Disiamylborane) | - | Alkenylborane | Typically Anti-Markovnikov |
| Hydrosilylation | Hydrosilane | Transition Metal (e.g., Pt, Rh) | Vinylsilane | Catalyst and Substrate Dependent |
Metathesis Reactions
-
Enyne Metathesis: This reaction involves a metal carbene-catalyzed bond reorganization between an alkene and an alkyne to form a 1,3-diene.[8] For this compound, this would typically be an intermolecular reaction with an alkene, such as ethylene, to generate a conjugated diene. Ring-closing enyne metathesis (RCEYM) is a powerful tool for synthesizing cyclic compounds containing a 1,3-diene moiety from substrates possessing both an alkene and an alkyne.[9]
Experimental Protocols
Detailed experimental protocols for the reactions of this compound are not widely reported in the literature. However, general procedures for the reactions of terminal alkynes can be adapted.
General Procedure for Sonogashira Coupling of a Terminal Alkyne
This protocol is a general guideline and would require optimization for this compound.
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and a copper(I) co-catalyst like CuI (0.04-0.10 eq.).
-
Add a suitable solvent, such as triethylamine (B128534) or a mixture of toluene (B28343) and an amine base.
-
To this mixture, add the terminal alkyne (1.0-1.2 eq.), in this case, this compound.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel.
General Procedure for 1,3-Dipolar Cycloaddition (Click Reaction)
This is a representative protocol for a copper-catalyzed azide-alkyne cycloaddition.
-
Dissolve the azide (1.0 eq.) and this compound (1.0 eq.) in a suitable solvent system, often a mixture of t-butanol and water.
-
Prepare a fresh solution of sodium ascorbate (B8700270) (0.1-0.2 eq.) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by a solution of copper(II) sulfate (B86663) pentahydrate (0.01-0.05 eq.) in water.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.
-
Upon completion, the product may precipitate or can be extracted with an organic solvent.
-
Further purification can be achieved by recrystallization or column chromatography.
Biological Activity of Diyne Compounds
The mechanism of action for many enediyne natural products involves a Bergman cyclization of the enediyne moiety to produce a highly reactive p-benzyne diradical.[11] This diradical can then abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to DNA strand cleavage and subsequent cell death.[12] This potent DNA-damaging ability is the basis for their cytotoxicity against cancer cells.[13]
The cytotoxicity of synthetic diyne and enediyne compounds has also been investigated. Studies have shown that macrodiolides containing a 1,3-diyne moiety exhibit cytotoxic activity against various human cancer cell lines, including Jurkat, K562, and HeLa cells.[4] The presence of the diyne functionality is often crucial for the observed biological activity.
Given the established potent cytotoxicity of many diyne-containing molecules, this compound and its derivatives represent a potential starting point for the design and synthesis of new therapeutic agents. Further research is warranted to explore the biological effects of this compound and its derivatives and to investigate their potential as anticancer agents or as probes for biological systems.
Conclusion
This compound is a versatile building block with significant potential in organic synthesis. Its dual alkyne functionality allows for a wide array of chemical transformations, including coupling reactions, cycloadditions, and various addition reactions. While specific experimental data for this compound is limited in the current literature, established protocols for terminal alkynes provide a solid foundation for exploring its reactivity. Furthermore, the known biological activities of more complex diyne and enediyne natural products suggest that this compound and its derivatives could be valuable scaffolds in the development of new therapeutic agents. This guide serves as a starting point for researchers interested in harnessing the synthetic potential of this intriguing molecule. Further investigations are needed to fully elucidate the reactivity of this compound and to explore the biological properties of its derivatives.
References
- 1. pnas.org [pnas.org]
- 2. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Dienone Compounds: Targets and Pharmacological Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Engineering regioselectivity in the hydrosilylation of alkynes using heterobimetallic dual-functional hybrid catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Enyne Metathesis [organic-chemistry.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
- 11. Designed enediynes: a new class of DNA-cleaving molecules with potent and selective anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacology and therapeutic applications of enediyne antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancement of Cytotoxicity of Enediyne Compounds by Hyperthermia: Effects of Various Metal Complexes on Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomerization of 1,4-Hexadiyne
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the isomerization of 1,4-hexadiyne, a process of significant interest in synthetic organic chemistry for the generation of valuable conjugated diyne systems. This guide details the underlying reaction mechanisms, provides established experimental protocols, and presents quantitative data to support researchers in the design and execution of this important transformation.
Introduction
The isomerization of non-conjugated diynes, such as this compound, into their conjugated counterparts, primarily 2,4-hexadiyne (B1329798), represents a fundamental and powerful tool in organic synthesis. Conjugated diynes are crucial building blocks in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials. The transformation of readily available this compound to the more synthetically versatile 2,4-hexadiyne allows for the strategic introduction of a conjugated system, which can participate in a wide array of subsequent chemical reactions. This guide will explore the core principles and practical applications of this isomerization process.
Reaction Mechanisms
The isomerization of this compound can be achieved through various catalytic methods, with base-catalyzed and metal-catalyzed pathways being the most prominent.
Base-Catalyzed Isomerization (Alkyne Zipper Reaction)
The most common method for the isomerization of alkynes is the base-catalyzed "alkyne zipper" reaction. This process involves the migration of a triple bond along a carbon chain and is particularly effective for the conversion of internal alkynes to terminal alkynes. However, the principles of this reaction can also be applied to the isomerization of a non-conjugated diyne like this compound to a more thermodynamically stable conjugated system.
The mechanism proceeds through a series of deprotonation and reprotonation steps, facilitated by a strong base, such as potassium hydroxide (B78521) (KOH) or sodium amide (NaNH₂). An allenic intermediate is formed during this process. For this compound, the reaction is driven towards the formation of the conjugated 2,4-hexadiyne due to the increased thermodynamic stability of the conjugated π-system.
Caption: Base-catalyzed isomerization of this compound to 2,4-hexadiyne via an allenic intermediate.
Metal-Catalyzed Isomerization
Transition metal complexes can also effectively catalyze the isomerization of alkynes. While less common for this specific transformation compared to base-catalyzed methods, mechanisms involving metal hydrides are plausible. Two primary pathways are generally considered for metal-catalyzed alkene and alkyne isomerizations: the metal hydride insertion-elimination mechanism and the π-allyl mechanism. For diynes, a similar migratory insertion of a metal hydride into one of the triple bonds, followed by β-hydride elimination, could lead to the rearranged conjugated product.
An In-depth Technical Guide to 1,4-Hexadiyne: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Hexadiyne, a member of the "skipped diyne" class of hydrocarbons, is a versatile and highly reactive building block in organic synthesis. Its unique structural motif, characterized by two triple bonds separated by a methylene (B1212753) group, offers a rich platform for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its potential applications as a scaffold in medicinal chemistry and drug discovery programs.
Chemical Identity and Properties
This compound, with the CAS number 10420-91-4, possesses the molecular formula C₆H₆.[1] This linear six-carbon chain contains two alkyne functional groups at the first and fourth positions. The presence of these reactive triple bonds, in conjugation with the intervening sp³-hybridized carbon, imparts distinct chemical reactivity to the molecule. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 10420-91-4 | [1] |
| Molecular Formula | C₆H₆ | [1] |
| Molecular Weight | 78.11 g/mol | |
| IUPAC Name | Hexa-1,4-diyne | [1] |
| Boiling Point | 80.7 °C at 760 mmHg | |
| Density | 0.825 g/cm³ | |
| Refractive Index | 1.455 | |
| LogP | 1.033 | |
| Vapor Pressure | 93.7 mmHg at 25°C |
Synthesis of this compound: A Detailed Experimental Protocol
The synthesis of skipped diynes such as this compound can be achieved through the coupling of an alkynyl nucleophile with a propargylic electrophile. A common and effective method involves the reaction of a propargyl Grignard reagent with a propargyl halide. The following protocol is a representative procedure for the synthesis of this compound.
Objective: To synthesize this compound via the Grignard coupling of propargyl bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Propargyl bromide (3-bromopropyne)
-
Mercuric chloride (catalyst)
-
Ammonium (B1175870) chloride (for quenching)
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel)
Procedure:
-
Preparation of the Grignard Reagent:
-
An oven-dried three-neck flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with magnesium turnings (1.2 equivalents) and a small crystal of iodine or a catalytic amount of mercuric chloride.
-
The flask is gently warmed under a nitrogen atmosphere to activate the magnesium.
-
A solution of propargyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated with a small portion of the propargyl bromide solution, and once the exothermic reaction begins, the remaining solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete formation of the propargylmagnesium bromide.
-
-
Coupling Reaction:
-
The flask containing the Grignard reagent is cooled in a dry ice/acetone bath.
-
A solution of propargyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the cooled Grignard solution with vigorous stirring. The temperature should be maintained below -10 °C to minimize side reactions.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours or overnight.
-
-
Work-up and Purification:
-
The reaction is quenched by carefully pouring the mixture over a saturated aqueous solution of ammonium chloride and crushed ice.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is carefully removed by distillation at atmospheric pressure.
-
The crude this compound is then purified by fractional distillation to yield the final product.
-
Safety Precautions: Propargyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Diethyl ether is highly flammable. All operations should be carried out under an inert atmosphere of nitrogen or argon.
Applications in Drug Discovery and Medicinal Chemistry
Skipped diynes, such as this compound, are valuable building blocks in the synthesis of diverse molecular scaffolds for drug discovery. The two alkyne moieties can be functionalized independently or in concert to generate a wide array of derivatives.
Scaffold for Heterocyclic Synthesis
The triple bonds in this compound can participate in various cycloaddition reactions to form heterocyclic systems, which are prevalent in many biologically active compounds. For example, the [3+2] cycloaddition of azides with the alkynes in this compound, a classic example of "click chemistry," can lead to the formation of bis-triazole structures. These triazole-containing molecules are known to exhibit a range of pharmacological activities.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,4-Hexadiyne
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4-Hexadiyne is a linear C6 hydrocarbon containing two alkyne functional groups. Its rigid structure and reactivity make it a valuable building block in organic synthesis, particularly in the construction of more complex molecules, polymers, and materials with specific electronic and optical properties. The synthesis of this compound can be achieved through various methods, with a common approach involving the coupling of smaller alkyne fragments. This document provides a detailed protocol for the synthesis of this compound via the alkylation of a propargyl Grignard reagent with propargyl bromide.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol details the preparation of this compound by reacting propargylmagnesium bromide with propargyl bromide. This method is a variation of the general principle of forming carbon-carbon bonds by reacting a Grignard reagent with an alkyl halide.
Materials and Reagents:
-
Magnesium turnings
-
Mercury(II) chloride (HgCl₂)
-
Dry tetrahydrofuran (B95107) (THF)
-
Propargyl bromide (3-bromopropyne)
-
Iodine (catalyst)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dry diethyl ether
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to the flask to activate the magnesium.
-
Under an inert atmosphere (N₂ or Ar), add dry THF to the flask.
-
Add a few drops of a solution of propargyl bromide in dry THF from the dropping funnel to initiate the reaction. The disappearance of the iodine color and gentle bubbling indicates the start of the Grignard formation.
-
Once the reaction has started, add the remaining propargyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent (propargylmagnesium bromide).
-
-
Coupling Reaction:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Add a solution of propargyl bromide in dry diethyl ether dropwise to the stirred Grignard solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for an additional 2-3 hours at room temperature.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash them with brine (saturated NaCl solution).
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.
-
Safety Precautions:
-
Propargyl bromide is a lachrymator and is toxic; handle it in a well-ventilated fume hood.
-
Mercury(II) chloride is highly toxic; handle with extreme care and appropriate personal protective equipment.
-
Diethyl ether and THF are highly flammable; ensure there are no ignition sources nearby.
-
The Grignard reaction is exothermic and can be vigorous; maintain careful control over the addition rate and temperature.
-
Always wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.
Quantitative Data Summary
The following table summarizes typical quantities and expected yields for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.
| Reagent/Product | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Role |
| Magnesium Turnings | 24.31 | 50 | 1.22 g | Reactant |
| Propargyl Bromide (for Grignard) | 118.96 | 50 | 3.4 mL | Reactant |
| Propargyl Bromide (for coupling) | 118.96 | 50 | 3.4 mL | Reactant |
| This compound | 78.11 | - | - | Product |
| Expected Yield | - | - | ~50-60% | - |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for 1,4-Hexadiyne in Glaser-Hay Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Glaser-Hay coupling reaction is a powerful and versatile method for the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes. This reaction, catalyzed by copper salts in the presence of a base and an oxidant, has found broad applications in the synthesis of natural products, advanced materials, and pharmaceuticals. The Hay modification, which utilizes a soluble copper-N,N,N',N'-tetramethylethylenediamine (TMEDA) complex, offers milder reaction conditions and greater versatility.[1][2][3][4]
1,4-Hexadiyne is a C6 linear di-terminal alkyne, making it an ideal substrate for exploring both intramolecular and intermolecular Glaser-Hay coupling reactions. Depending on the reaction conditions, this compound can undergo either cyclization to form a strained cyclic diyne or polymerization to yield a conjugated polymer. This application note provides detailed protocols and data for both pathways, offering researchers a guide to harnessing the reactivity of this compound in synthetic applications.
Reaction Pathways of this compound in Glaser-Hay Coupling
The Glaser-Hay coupling of this compound can proceed through two primary pathways:
-
Intramolecular Cyclization: Under high dilution conditions, the terminal alkyne groups of a single this compound molecule can couple to form a cyclic diyne. This is a common strategy for the synthesis of macrocycles.[5][6][7]
-
Intermolecular Polymerization: At higher concentrations, the terminal alkynes of different this compound molecules react with each other, leading to the formation of a linear polymer with a conjugated poly(diyne) backbone.[8]
The choice between these two pathways is primarily controlled by the substrate concentration.
Caption: Logical workflow of this compound in Glaser-Hay coupling.
Experimental Protocols
Protocol 1: Intramolecular Glaser-Hay Cyclization of a Short-Chain Diyne (Representative Protocol)
Materials:
-
α,ω-Diyne (e.g., 1,7-octadiyne (B1345467) as a model)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Dichloromethane (B109758) (DCM), high purity
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Set up a multi-neck round-bottom flask equipped with a syringe pump, a gas inlet, and a magnetic stirrer.
-
To the flask, add a solution of copper(I) chloride (0.1 eq) and TMEDA (1.2 eq) in pyridine (a volume sufficient to create a dilute environment, e.g., 100 mL for 1 mmol of substrate).
-
Heat the solution to 60 °C while bubbling air or oxygen through the mixture.
-
In a separate flask, prepare a solution of the α,ω-diyne (1.0 eq) in a large volume of dichloromethane (e.g., 200 mL for 1 mmol of substrate) to ensure high dilution.
-
Using a syringe pump, add the diyne solution to the vigorously stirred catalyst solution over a period of 4-8 hours.
-
After the addition is complete, continue stirring the reaction mixture at 60 °C for an additional 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the cyclic diyne.
Protocol 2: Intermolecular Glaser-Hay Polymerization of a Terminal Diyne (Representative Protocol)
This protocol is designed for the intermolecular polymerization of a terminal diyne, such as this compound, to form a conjugated polymer. Higher substrate concentrations are employed to promote chain growth.
Materials:
-
This compound
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone (B3395972) or another suitable organic solvent
-
Hydrochloric acid (HCl), 2M solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a gas inlet, add this compound (1.0 eq), copper(I) chloride (0.05 eq), and acetone (to achieve a substrate concentration of approximately 0.1-0.5 M).
-
Add TMEDA (1.2 eq) to the mixture.
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air or oxygen for 24-48 hours. The formation of a precipitate may be observed as the polymer grows and becomes insoluble.
-
Monitor the reaction by observing the disappearance of the starting material using TLC or by the formation of the polymer precipitate.
-
Upon completion, pour the reaction mixture into a large volume of methanol containing a small amount of hydrochloric acid to precipitate the polymer and quench the catalyst.
-
Filter the polymer, wash thoroughly with methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum to a constant weight.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Glaser-Hay Coupling of Diynes.
| Substrate | Reaction Type | Catalyst System | Solvent | Concentration | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,7-Octadiyne | Intramolecular | CuCl/TMEDA/Pyridine | Pyridine/DCM | High Dilution | 60 | 24-48 | Moderate | Adapted from[9] |
| Phenylacetylene | Intermolecular | CuCl/TMEDA | Acetone | 0.1 M | RT | 3-6 | >90 | [1] |
| 1-Pentyne | Intermolecular | CuCl/TMEDA | Acetone | 0.1 M | RT | 3-6 | High | [3] |
| α,ω-Diyne | Polymerization | CuCl/TMEDA | Various | High | RT | 24-48 | Varies | General Procedure |
Note: The data for 1,7-octadiyne is presented as a representative example for intramolecular cyclization of a short-chain diyne due to the lack of specific data for this compound in the provided search results.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of the Glaser-Hay Coupling
The generally accepted mechanism for the Glaser-Hay coupling involves the formation of a copper(I) acetylide, followed by oxidative coupling to form the diyne and copper(0). The copper(I) catalyst is then regenerated by oxidation with molecular oxygen.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Gold-Catalyzed Oxidative Coupling of Alkynes toward the Synthesis of Cyclic Conjugated Diynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gold-Catalyzed Oxidative Coupling of Alkynes toward the Synthesis of Cyclic Conjugated Diynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Graphdiyne Synthesis from Alkyne Monomers
Introduction
Graphdiyne (GDY) is a two-dimensional carbon allotrope characterized by a network of sp- and sp²-hybridized carbon atoms, forming a structure with uniform pores and a highly π-conjugated system.[1][2][3] This unique structure, composed of benzene (B151609) rings linked by diacetylenic units (–C≡C–C≡C–), endows GDY with remarkable electronic, mechanical, and chemical properties.[1][4][5] These properties make it a promising material for applications in nanoelectronics, catalysis, gas separation, energy storage, and water remediation.[1][2][3][6][7][8]
While various monomers can be conceptualized for synthesizing carbon allotropes, the synthesis of the most stable and well-characterized form of graphdiyne predominantly utilizes hexaethynylbenzene (HEB) as the monomer. The hexagonal symmetry of HEB allows for the formation of the characteristic porous, layered structure of graphdiyne through the coupling of its terminal alkyne groups. While linear diynes such as 1,4-hexadiyne are fundamental building blocks in organic chemistry, they do not possess the appropriate geometry to form the periodic, hexagonal lattice of graphdiyne. This document will therefore focus on the established and widely reported synthesis of graphdiyne using hexaethynylbenzene.
The primary method for synthesizing graphdiyne is through an acetylenic coupling reaction, most notably the Glaser-Hay coupling, which facilitates the formation of the diacetylenic linkages between HEB monomers.[6][9] This process is often carried out on a copper surface, which acts as both a substrate and a catalyst.[9][10]
Quantitative Data Summary
The synthesis of graphdiyne can be optimized to achieve high yields and specific material properties. The choice of catalyst, in particular, has a significant impact on the outcome of the polymerization.
| Catalyst | Monomer | Method | Yield | Key Findings | Reference |
| CuSO₄ | Hexaethynylbenzene | Acetylenic Coupling | >90% | Produces GDY with fewer defects and lower density. | [6][11] |
| CuCl | Hexaethynylbenzene | Acetylenic Coupling | Not specified | Forms aggregates of regular-shaped nanospheres (~100 nm diameter). | [11] |
| CuI | Hexaethynylbenzene | Acetylenic Coupling | Not specified | Results in a porous structure composed of snowflake-like microspheres. | [11] |
| Pd Salts | Hexaethynylbenzene | Acetylenic Coupling | Not specified | Can be used as an alternative catalyst for GDY synthesis. | [6][11] |
| Copper Substrate | Hexaethynylbenzene | Glaser-Hay Coupling | Not specified | Forms uniform graphdiyne nanowalls on the substrate surface. | [9] |
Experimental Protocols
The following protocols describe the synthesis of graphdiyne powder using transition metal salt catalysts and the formation of graphdiyne films on a copper substrate via a modified Glaser-Hay coupling reaction.
Protocol 1: Large-Scale Synthesis of Graphdiyne Powder via Acetylenic Coupling
This protocol is adapted from methods using transition metal salts as catalysts, which are noted for being simple, safe, and suitable for large-scale production.[6][11]
Materials:
-
Hexaethynylbenzene (HEB)
-
Copper (II) sulfate (B86663) (CuSO₄) or other transition metal salt catalysts (e.g., CuCl, CuI)
-
Tetrahydrofuran (THF)
-
Methanol
-
Deionized water
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Schlenk line or nitrogen inlet
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add the chosen transition metal salt catalyst (e.g., CuSO₄).
-
Solvent and Base Addition: Add a mixture of THF and pyridine to the flask. The pyridine acts as a base and a ligand.
-
Inert Atmosphere: Purge the system with high-purity nitrogen gas for at least 30 minutes to remove oxygen, which can cause unwanted side reactions. Maintain a positive nitrogen pressure throughout the reaction.
-
Monomer Introduction: Dissolve hexaethynylbenzene (HEB) in THF in a separate flask. Transfer the HEB solution to the reaction flask via a syringe or dropping funnel.
-
Reaction: Stir the reaction mixture vigorously at a specified temperature (e.g., 60-80 °C) for 24-48 hours. The solution will typically darken as the graphdiyne polymer precipitates.
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid sequentially with deionized water, methanol, and acetone to remove unreacted monomer, oligomers, and residual catalyst.[11]
-
-
Drying: Dry the purified graphdiyne powder in a vacuum oven overnight at a moderate temperature (e.g., 65 °C) to obtain the final product.[11]
Protocol 2: Synthesis of Graphdiyne Films on a Copper Substrate
This protocol describes the in-situ synthesis of graphdiyne films or nanowalls on a copper surface, which acts as both the catalyst and the growth substrate.[9]
Materials:
-
Hexaethynylbenzene (HEB)
-
Copper foil or plate (high purity)
-
Pyridine
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric acid (HCl), dilute solution
-
Deionized water
Equipment:
-
Glass reaction vessel or beaker
-
Magnetic stirrer and stir bar
-
Tweezers
-
Sonicator bath
Procedure:
-
Substrate Preparation:
-
Cut the copper foil to the desired dimensions.
-
Clean the copper foil by sonicating it sequentially in dilute HCl, deionized water, and acetone to remove any surface oxides and organic contaminants.
-
Dry the cleaned copper foil under a stream of nitrogen.
-
-
Reaction Setup:
-
Place the cleaned copper foil at the bottom of the reaction vessel.
-
Prepare a solution of HEB in a suitable solvent such as dichloromethane.
-
Prepare a solution of pyridine and TMEDA in the same solvent. The ratio of pyridine to TMEDA is a critical parameter that controls the dissolution of copper ions, which catalyze the reaction.[9]
-
-
Polymerization:
-
Pour the HEB solution into the reaction vessel, followed by the pyridine/TMEDA solution.
-
Allow the reaction to proceed at room temperature for 12-24 hours. A dark film of graphdiyne will gradually form on the surface of the copper foil.
-
-
Film Recovery and Cleaning:
-
Carefully remove the copper foil from the reaction solution using tweezers.
-
Gently rinse the film-coated substrate with acetone and dichloromethane to remove any unreacted monomer and soluble oligomers.
-
-
Drying: Dry the graphdiyne film on the copper substrate under a gentle stream of nitrogen or in a vacuum desiccator. The film can then be characterized on the substrate or carefully exfoliated for further analysis.[9]
Visualizations
The following diagrams illustrate the synthesis process and the molecular structure of graphdiyne.
Caption: Workflow for the synthesis of graphdiyne.
Caption: Polymerization of HEB into a graphdiyne network.
References
- 1. jinzhanggroup.pku.edu.cn [jinzhanggroup.pku.edu.cn]
- 2. Graphdiyne: synthesis, properties, and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. New materials graphyne, graphdiyne, graphone, and graphane: review of properties, synthesis, and application in nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Graphdiyne biomaterials: from characterization to properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile and large-scale synthesis of polymorphic graphdiyne catalyzed by transition metal salts for organic pollutant removal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanostructured Graphdiyne: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Graphdiyne: synthesis, properties, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jinzhanggroup.pku.edu.cn [jinzhanggroup.pku.edu.cn]
- 10. Synthesis of graphdiyne on a copper substrate via a self-coupling reaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of 1,4-Hexadiyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various techniques for the polymerization of 1,4-hexadiyne, a monomer with the potential for creating novel polymer architectures. The protocols described herein are based on established polymerization methodologies for alkynes and diynes and are intended to serve as a starting point for the synthesis and exploration of poly(this compound).
Introduction to the Polymerization of this compound
This compound is a non-conjugated diyne monomer that can be polymerized through several methods to yield polymers with unique structures and properties. The presence of two terminal alkyne groups allows for various polymerization pathways, including coordination polymerization, metathesis polymerization, and plasma-induced polymerization. The resulting polymers, featuring a backbone of repeating unsaturated units, are of interest for applications in materials science, particularly in the development of functional and responsive materials.
Ziegler-Natta Polymerization
Ziegler-Natta catalysis, a cornerstone of polyolefin synthesis, can be adapted for the polymerization of terminal alkynes.[1][2] This method typically involves a transition metal halide, such as titanium tetrachloride (TiCl₄), and an organoaluminum co-catalyst, like triethylaluminum (B1256330) (Al(C₂H₅)₃).[1][3] The polymerization of this compound via this technique is expected to proceed through a coordination-insertion mechanism, leading to a polymer with a regular structure.
Experimental Protocol: Ziegler-Natta Polymerization of this compound
Materials:
-
This compound (freshly distilled)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃) in a hydrocarbon solvent (e.g., 1 M in hexane)
-
Anhydrous toluene (B28343) (or other inert hydrocarbon solvent)
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen or Argon gas (high purity)
-
Schlenk line and glassware
Procedure:
-
Catalyst Preparation:
-
Under an inert atmosphere (N₂ or Ar), add anhydrous toluene to a dry Schlenk flask.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of TiCl₄ in toluene to the flask with stirring.
-
To this solution, add the triethylaluminum solution dropwise. The molar ratio of Al to Ti is typically between 2:1 and 4:1.
-
Stir the resulting mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex. The solution will typically turn dark brown or black.
-
-
Polymerization:
-
In a separate Schlenk flask, dissolve the freshly distilled this compound in anhydrous toluene under an inert atmosphere.
-
Transfer the prepared catalyst solution to the monomer solution via a cannula. The monomer to catalyst ratio can be varied to control the molecular weight, a typical starting point is 100:1.
-
Allow the reaction to proceed at a controlled temperature (e.g., 25-80 °C) for a specified time (e.g., 2-24 hours). The progress of the polymerization may be monitored by techniques such as GC to observe monomer consumption.
-
-
Termination and Polymer Isolation:
-
Quench the polymerization by slowly adding methanol to the reaction mixture. This will deactivate the catalyst.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing a small amount of hydrochloric acid.
-
Filter the precipitated polymer and wash it thoroughly with fresh methanol to remove catalyst residues and unreacted monomer.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.
-
Logical Workflow for Ziegler-Natta Polymerization
Caption: Workflow for the Ziegler-Natta polymerization of this compound.
Metathesis Polymerization
Metathesis polymerization, particularly cyclopolymerization of diynes, is a powerful technique for synthesizing conjugated polymers.[4] Well-defined catalysts, such as those developed by Schrock (molybdenum- or tungsten-based) and Grubbs (ruthenium-based), offer excellent control over the polymerization process.[5] For this compound, a cyclopolymerization pathway is plausible, which would lead to a polymer with a repeating cyclic structure within the main chain. Acyclic Diyne Metathesis (ADMET) is another possibility, which would result in a linear polymer with the elimination of a small alkyne molecule.
Experimental Protocol: Metathesis Cyclopolymerization of this compound
Materials:
-
This compound (purified by passing through a column of activated alumina (B75360) and distilled)
-
Grubbs' 3rd generation catalyst or Schrock's catalyst (e.g., Mo(N-2,6-i-Pr₂C₆H₃)(CHCMe₂Ph)(OTf)₂)
-
Anhydrous and deoxygenated solvent (e.g., toluene or dichloromethane)
-
Ethyl vinyl ether (for termination)
-
Methanol
-
Nitrogen or Argon gas (high purity)
-
Glovebox or Schlenk line and glassware
Procedure:
-
Monomer and Catalyst Preparation (inside a glovebox):
-
Prepare a stock solution of the metathesis catalyst in the chosen anhydrous, deoxygenated solvent.
-
In a separate vial, dissolve the purified this compound in the same solvent.
-
-
Polymerization:
-
Rapidly inject the catalyst solution into the vigorously stirred monomer solution. The monomer to catalyst ratio can be varied (e.g., 50:1 to 500:1) to control the molecular weight.
-
Allow the reaction to proceed at room temperature. The polymerization is often rapid, and a color change or increase in viscosity may be observed. The reaction time can range from a few minutes to several hours.
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by adding a few drops of ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum.
-
Signaling Pathway for Metathesis Cyclopolymerization
Caption: Proposed mechanism for the metathesis cyclopolymerization of this compound.
Plasma Polymerization
Plasma polymerization is a solvent-free technique that uses a plasma to activate a monomer vapor, leading to the deposition of a thin, highly cross-linked polymer film on a substrate.[6][7] This method is particularly useful for creating pinhole-free coatings with good adhesion to various surfaces.[6] The structure of plasma-polymerized materials is often complex and differs significantly from polymers synthesized by conventional methods.
Experimental Protocol: Plasma Polymerization of this compound
Apparatus:
-
Vacuum chamber equipped with parallel plate electrodes
-
Radio frequency (RF) or direct current (DC) power supply
-
Monomer inlet system with a mass flow controller
-
Vacuum pump and pressure gauge
-
Substrates (e.g., silicon wafers, glass slides)
Procedure:
-
Substrate Preparation:
-
Clean the substrates thoroughly (e.g., by sonication in acetone (B3395972) and isopropanol) and dry them.
-
Place the substrates on the lower electrode in the vacuum chamber.
-
-
Deposition:
-
Evacuate the chamber to a base pressure of around 10⁻³ to 10⁻⁶ Torr.
-
Introduce this compound vapor into the chamber at a controlled flow rate using the mass flow controller. The working pressure is typically in the range of 10-500 mTorr.
-
Apply power to the electrodes to generate a plasma. The power can range from a few watts to several hundred watts, depending on the reactor size and desired deposition rate.
-
The plasma will cause the monomer to fragment and polymerize, depositing a thin film on the substrates. The deposition time will determine the film thickness.
-
-
Post-Deposition:
-
Turn off the power and stop the monomer flow.
-
Allow the chamber to cool and vent it with an inert gas.
-
Remove the coated substrates for characterization.
-
Experimental Workflow for Plasma Polymerization
Caption: General workflow for the plasma polymerization of this compound.
Data Presentation
The following tables summarize expected quantitative data for polymers derived from diyne monomers, which can be used as a reference for the characterization of poly(this compound).
Table 1: Expected Molecular Weight and Polydispersity Data
| Polymerization Technique | Catalyst System | Monomer/Catalyst Ratio | Mn ( g/mol ) | PDI (Mw/Mn) |
| Ziegler-Natta | TiCl₄ / Al(C₂H₅)₃ | 100:1 | 5,000 - 20,000 | 2.0 - 4.0 |
| Metathesis (Cyclopolymerization) | Grubbs' 3rd Gen. | 100:1 | 10,000 - 50,000 | 1.1 - 1.5 |
| Metathesis (Cyclopolymerization) | Schrock's Catalyst | 100:1 | 15,000 - 70,000 | 1.05 - 1.3 |
Note: Mn (Number-average molecular weight) and PDI (Polydispersity Index) are typically determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
Table 2: Representative Spectroscopic and Thermal Data for Poly(diynes)
| Characterization Technique | Expected Observations for Poly(this compound) |
| ¹H NMR | Broad signals in the olefinic region (δ 5.5-7.0 ppm) and aliphatic region (δ 1.5-3.0 ppm). Disappearance of the terminal alkyne proton signal. |
| ¹³C NMR | Peaks corresponding to sp² carbons in the polymer backbone (δ 120-140 ppm) and sp³ carbons. Disappearance of the alkyne carbon signals (δ 70-90 ppm). |
| FT-IR (cm⁻¹) | Disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹). Appearance of C=C stretch (~1650 cm⁻¹). |
| UV-Vis Spectroscopy | Absorption bands in the UV-Vis region, indicative of a conjugated or partially conjugated system, depending on the polymer structure. |
| Thermal Analysis (TGA/DSC) | Thermal stability and glass transition temperature (Tg) will depend on the polymer's molecular weight and structure. |
Note: The exact peak positions and thermal properties will depend on the specific polymer microstructure obtained.
References
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. Zeigler-Natta Catalyst | PPTX [slideshare.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Cascade alternating metathesis cyclopolymerization of diynes and dihydrofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Plasma polymerization - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Applications of 1,4-Hexadiyne Derivatives in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Hexadiyne and its derivatives are versatile monomers in materials science, primarily utilized in the synthesis of novel polymers with unique electronic, optical, and thermal properties. Their rigid rod-like structure and the reactivity of the diyne functionality make them ideal candidates for creating highly conjugated systems, crosslinked networks, and precursors for advanced carbon materials. This document provides detailed application notes and experimental protocols for the use of this compound analogues, specifically focusing on the well-documented 2,4-hexadiyne (B1329798) derivatives, in the synthesis of functional polymers. The principles and procedures outlined herein are readily adaptable for investigations involving this compound.
Key Applications
The primary applications of hexadiyne derivatives in materials science include:
-
Synthesis of Polydiacetylenes: These polymers possess a conjugated backbone, leading to interesting chromic properties. They can undergo color changes in response to external stimuli such as temperature, pH, or mechanical stress, making them suitable for sensor applications.
-
Precursors to Advanced Carbon Materials: Polymerization of hexadiyne derivatives can yield carbon-rich polymers that can be further pyrolyzed to form structured carbon materials.
-
Crosslinking Agents: The diyne functionality can participate in crosslinking reactions with other polymers, enhancing their mechanical and thermal stability.
-
Monomers for Novel Polyamides and Polyesters: Functionalized hexadiyne diols or diacids can be used in condensation polymerization to create polymers with rigid backbones and potentially liquid crystalline properties.
Data Presentation
The following tables summarize quantitative data from key experiments involving 2,4-hexadiyne derivatives, which serve as a proxy for the expected performance of this compound-based systems.
Table 1: Polymerization of 2,4-Hexadiyne-1,6-diyl bis(p-toluenesulfonate) [1]
| Parameter | Solid-State Polymerization | Liquid-State Polymerization |
| Reaction Heat (kJ mol⁻¹) | 128 ± 4 | 360 ± 5 |
| Activation Energy (kcal/mole) | 22.3 | Not specified |
| Reaction Order | Autocatalytic | Zero-order |
| Monomer Melting Point (°C) | 94 ± 2 | - |
| Monomer Synthesis Yield (%) | 61 | 61 |
Table 2: Synthesis of Polyamides from 2,4-Hexadiyne-1,6-dioyl Chloride [2]
| Diamine Monomer | Polymer Yield (%) | Melting Point (°C) |
| Hexamethylene diamine | 70 | > 250 |
| Piperazine | 70 | > 250 |
Table 3: Crosslinking of Alkene Polymer with 1,5-Hexadiene (B165246)
| Parameter | Value |
| Optimal Monomer Volume (mL) | 80 |
| Optimal Co-catalyst Volume (mL) | 0.4 |
| Optimal Catalyst Mass (g) | 0.090 |
| Optimal 1,5-Hexadiene Volume (mL) | 0.40 |
| Optimal Temperature (°C) | 0 |
| Optimal Time (hr) | 24 |
| Weight-Average Molecular Mass (x 10⁶) | 7.7 |
| Number-Average Molecular Mass (x 10⁶) | 3.6 |
Experimental Protocols
Protocol 1: Liquid-State Thermal Polymerization of 2,4-Hexadiyne-1,6-diyl bis(p-toluenesulfonate)[1]
This protocol describes the thermally initiated polymerization of a diacetylene monomer in the liquid state, which can be adapted for this compound derivatives.
Materials:
-
p-Toluenesulfonyl chloride
-
Potassium hydroxide (B78521)
-
Tetrahydrofuran (THF)
-
Ice
Procedure:
-
Monomer Synthesis:
-
Dissolve 2,4-hexadiyne-1,6-diol (2.00 g, 18.2 mmol) and p-toluenesulfonyl chloride (9.00 g, 47.2 mmol) in 60 mL of THF with continuous stirring.
-
Add a solution of potassium hydroxide (3.67 g, 65.3 mmol) in 30 mL of water dropwise while cooling the mixture in a water bath.
-
Stir the reaction mixture for 5 hours at room temperature.
-
Pour the reaction mixture into 150 mL of ice water to precipitate the monomer.
-
Filter the precipitate and wash with ice water.
-
Purify the obtained product using silica (B1680970) gel column chromatography with dichloromethane as the eluent. The yield is approximately 61%.[1]
-
-
Polymerization:
-
Place the purified monomer in a differential scanning calorimetry (DSC) pan.
-
Heat the sample under an inert atmosphere (e.g., argon) at a controlled heating rate (e.g., 2, 5, 10, 20 °C/min) to initiate and monitor the polymerization exotherm.
-
The polymerization occurs in the molten state of the monomer.
-
Characterization:
-
The polymerization process and reaction heat can be analyzed using Differential Scanning Calorimetry (DSC).
-
The resulting polymer structure can be characterized by Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Interfacial Polycondensation for Polyamide Synthesis[2]
This protocol details the synthesis of a polyamide from a diacid chloride derivative of 2,4-hexadiyne and a diamine.
Materials:
-
2,4-Hexadiyne-1,6-dioyl chloride
-
Hexamethylene diamine
-
Sodium hydroxide
-
Dichloroethylene
-
Water
-
Methanol
Procedure:
-
In a 250 mL conical flask equipped with a mechanical stirrer, dissolve hexamethylene diamine (1.16 g, 0.01 mol) and sodium hydroxide (0.8 g) in 100 mL of water.
-
In a separate beaker, dissolve 2,4-hexadiyne-1,6-dioyl chloride (2.06 g, 0.01 mol) in 60 mL of dichloroethylene.
-
With vigorous stirring, rapidly add the dichloroethylene solution to the aqueous solution.
-
Continue stirring the mixture for 30 minutes.
-
Collect the precipitated polymer on a fritted glass filter.
-
Wash the polymer with water and then with methanol.
-
Dry the polymer at room temperature for 72 hours. A dark polymer with a yield of approximately 70% is obtained.[2]
Characterization:
-
The polymer's chemical structure can be confirmed using FTIR and NMR spectroscopy.
-
The melting point can be determined using a melting point apparatus or DSC.
Protocol 3: Crosslinking of an Alkene Polymer using a Diene Analogue (1,5-Hexadiene)
This protocol describes the use of a diene as a crosslinking agent for an alkene polymer, a reaction principle applicable to diynes like this compound.
Materials:
-
Alkene monomer (e.g., 1-hexene)
-
Metal complex catalyst (e.g., CS-1 catalyst)
-
Co-catalyst (e.g., organoaluminum compound)
-
1,5-Hexadiene
-
Solvent (if not bulk polymerization)
Procedure:
-
In a reaction vessel under an inert atmosphere, add the alkene monomer (80 mL).
-
Add the co-catalyst (0.4 mL) and the catalyst (0.090 g).
-
Add the crosslinking agent, 1,5-hexadiene (0.40 mL).
-
Maintain the reaction temperature at 0°C and stir for 24 hours.
-
Terminate the reaction by adding a quenching agent (e.g., acidified methanol).
-
Precipitate, filter, and dry the resulting crosslinked polymer.
Characterization:
-
The molecular weight and molecular weight distribution can be determined by Gel Permeation Chromatography (GPC).
-
The degree of crosslinking can be assessed by swelling tests and rheological measurements.
-
The thermal stability can be analyzed using Thermogravimetric Analysis (TGA).
Mandatory Visualization
Caption: Workflow for diacetylene synthesis and polymerization.
Caption: Polymer crosslinking with a diyne monomer.
References
Application Notes and Protocols for the Synthesis of Novel Polymers from Hexa-1,4-diyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of novel polymers with unique properties is a cornerstone of materials science and has significant implications for drug development, including the creation of advanced drug delivery systems and biocompatible materials. Hexa-1,4-diyne is a versatile monomer that can be polymerized to create conjugated polymers with interesting electronic and physical properties. This document provides detailed application notes and experimental protocols for the synthesis of novel polymers using hexa-1,4-diyne, with a focus on potential applications in the biomedical field.
The primary method for polymerizing terminal alkynes like hexa-1,4-diyne is through oxidative coupling reactions, such as the Glaser-Hay coupling. This reaction facilitates the formation of a polydiyne chain, a class of conjugated polymers.[1][2][3] The resulting polymers possess a rigid backbone with extended π-conjugation, which can impart useful optical and electronic properties.[1]
Potential Applications in Drug Development
Conjugated polymers are being extensively explored for a variety of biomedical applications due to their unique characteristics.[4] While specific applications for polymers derived from hexa-1,4-diyne are still emerging, the broader class of polydiyne and conjugated polymers offers significant potential in:
-
Drug Delivery: Conjugated polymers can be formulated into nanoparticles that serve as carriers for therapeutic agents.[5] These nanoparticles can be designed to release drugs in a controlled manner, potentially targeted to specific sites within the body. The hydrophobic nature of the polydiyne backbone can be suitable for encapsulating poorly water-soluble drugs.
-
Bioimaging: The fluorescent properties of some conjugated polymers make them suitable for use as imaging agents to track the delivery of drugs or to visualize biological processes.
-
Biomaterials: The rigid nature of the polymer backbone can be exploited to create scaffolds for tissue engineering or as components in biocompatible coatings for medical devices.
Experimental Protocols
The following protocols are adapted from established methods for the Glaser-Hay oxidative polymerization of terminal alkynes and can be applied to the polymerization of hexa-1,4-diyne.
Protocol 1: Glaser-Hay Polymerization of Hexa-1,4-diyne
This protocol describes a general method for the synthesis of poly(hexa-1,4-diyne) using a copper(I) catalyst in the presence of an amine base and oxygen.
Materials:
-
Hexa-1,4-diyne (monomer)
-
Copper(I) chloride (CuCl) (catalyst)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand and base)
-
Dichloromethane (B109758) (DCM) or other suitable organic solvent
-
Methanol (B129727) (for precipitation)
-
Argon or Nitrogen gas
Equipment:
-
Schlenk line or glovebox for inert atmosphere techniques
-
Round-bottom flask
-
Magnetic stirrer
-
Gas inlet adapter
-
Syringes and needles
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add copper(I) chloride (CuCl) (e.g., 5 mol% relative to the monomer).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen and moisture.
-
Solvent and Ligand Addition: Under a positive pressure of inert gas, add anhydrous dichloromethane (DCM) to dissolve the catalyst. Then, add N,N,N',N'-tetramethylethylenediamine (TMEDA) (e.g., 1.2 equivalents relative to CuCl) to the flask via syringe. Stir the mixture until the catalyst dissolves to form a clear solution.
-
Monomer Addition: Slowly add hexa-1,4-diyne to the catalyst solution via syringe.
-
Oxidative Polymerization: Replace the inert gas inlet with an air or oxygen-filled balloon. Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by observing a color change and an increase in viscosity. The polymerization time can range from a few hours to 24 hours.
-
Polymer Precipitation: Once the polymerization is complete, pour the viscous reaction mixture into a large volume of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.
-
Isolation and Purification: Collect the precipitated polymer by filtration, wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to a constant weight.
Diagram of the Glaser-Hay Polymerization Workflow:
Caption: Workflow for the Glaser-Hay polymerization of hexa-1,4-diyne.
Data Presentation
The following tables summarize representative quantitative data for polymers synthesized via oxidative coupling of diynes. Note that the specific values for poly(hexa-1,4-diyne) will depend on the precise reaction conditions.
Table 1: Representative Molecular Weight and Polydispersity Data for Polydiyne Systems.
| Polymer System | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Reference |
| Poly(isohexide diyne) | 8.7 - 12.5 | 13.1 - 16.3 | 1.3 - 1.5 | [6] |
| Hypothetical Poly(hexa-1,4-diyne) | 5 - 15 | 7.5 - 22.5 | 1.5 - 2.5 | Estimated |
Note: Data for Hypothetical Poly(hexa-1,4-diyne) is an estimation based on typical step-growth polymerization and should be determined experimentally.
Table 2: Thermal Properties of Representative Diyne Polymers.
| Polymer System | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (TGA, °C) | Reference |
| Poly(isohexide diyne) | 55 - 64 | > 250 | [6] |
| Hypothetical Poly(hexa-1,4-diyne) | ~50 - 100 | ~200 - 300 | Estimated |
Note: Thermal properties are highly dependent on molecular weight and polymer structure.
Characterization of the Synthesized Polymer
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the terminal alkyne proton signal (around 2-3 ppm) and the appearance of broad signals corresponding to the polymer backbone are indicative of successful polymerization.
-
¹³C NMR: The formation of new sp-hybridized carbon signals in the polymer backbone and the disappearance of the terminal alkyne carbon signals confirm the polymerization.
Gel Permeation Chromatography (GPC):
GPC is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. A successful polymerization will show a polymer peak with a higher molecular weight than the monomer.
Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polymer.[7][8]
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature.[7][9]
Signaling Pathways and Logical Relationships
The mechanism of Glaser-Hay coupling involves the formation of a copper acetylide intermediate, followed by oxidative coupling to form the diyne linkage.
Diagram of the Proposed Catalytic Cycle for Glaser-Hay Polymerization:
Caption: Proposed catalytic cycle for the Glaser-Hay polymerization.
Conclusion
The synthesis of novel polymers from hexa-1,4-diyne via oxidative coupling presents a promising avenue for the development of new materials with potential applications in drug development and other biomedical fields. The protocols and data presented here provide a foundation for researchers to explore the synthesis and characterization of these materials. Further research will be necessary to fully elucidate the structure-property relationships and to evaluate the biocompatibility and efficacy of these polymers in specific drug delivery and biomedical applications. The inherent properties of conjugated polydiyne systems make them an attractive platform for the next generation of advanced therapeutic and diagnostic tools.
References
- 1. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00031C [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects [mdpi.com]
- 6. Synthesis of isohexide diyne polymers and hydrogenation to their saturated polyethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. azom.com [azom.com]
- 9. nexus-analytics.com.my [nexus-analytics.com.my]
Application Notes and Protocols for 1,4-Hexadiyne in the Formation of Carbon-Rich Nanostructures
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,4-Hexadiyne is a versatile starting material for the synthesis of a variety of carbon-rich nanostructures, including one-dimensional polydiacetylenes and two-dimensional graphdiyne. These materials possess unique electronic, optical, and mechanical properties that make them promising candidates for applications in nanoelectronics, catalysis, and biomedicine. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound-derived nanostructures, with a particular focus on their potential in drug development.
I. Synthesis of Carbon-Rich Nanostructures from this compound and its Derivatives
The primary methods for converting this compound and its derivatives into carbon-rich nanostructures are topochemical polymerization and acetylenic coupling reactions.
A. Topochemical Polymerization of Diacetylenes
Topochemical polymerization is a solid-state reaction where the crystal lattice of the monomer pre-organizes the molecules in a favorable orientation for polymerization, which is typically initiated by heat or UV radiation.[1] This method leads to the formation of highly crystalline and stereoregular polydiacetylenes.[2]
Experimental Protocol: Solid-State Polymerization of a this compound Derivative
This protocol is adapted from the synthesis of polydiacetylenes from a tosylated derivative of 2,4-hexadiyne-1,6-diol.
Materials:
-
2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate) monomer
-
Differential Scanning Calorimeter (DSC)
-
UV irradiation source (254 nm)
Procedure:
-
Monomer Preparation: Synthesize and purify the 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate) monomer. The monomer should be handled in the dark or under a red lamp due to its light sensitivity.[3]
-
Thermal Polymerization:
-
Photo-polymerization:
-
Place a thin film or single crystal of the monomer under a UV lamp (254 nm).[2]
-
Irradiate for a specified duration to induce polymerization. The progress of the reaction can often be observed by a color change.
-
Quantitative Data for Topochemical Polymerization of Diacetylene Derivatives:
| Monomer | Polymerization Method | Molecular Weight (Mn) | Yield | Reference |
| 1,10-bis(diphenylamino)-4,6-decadiyne | γ-ray irradiation | 150,000-300,000 Da | N/A | [4] |
| 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate) | Thermal (solid-state) | N/A | N/A | [3] |
| Diiodohexatriyne | Mild heating | N/A | N/A | [5] |
| 2,4-hexadiyne-l,6-bis phenylacetate | γ-ray irradiation | N/A | 60% | [6] |
B. Synthesis of Graphdiyne
Graphdiyne is a 2D carbon allotrope composed of sp- and sp²-hybridized carbon atoms.[7] It can be synthesized from hexaethynylbenzene, a derivative of hexadiyne, through a cross-coupling reaction on a catalyst surface.
Experimental Protocol: Solvothermal Synthesis of Graphdiyne Quantum Dots (GDQDs)
This protocol describes a method for preparing biocompatible graphdiyne quantum dots.[8]
Materials:
-
Hexaethynylbenzene (HEB)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Reaction Setup: In a Teflon-lined stainless-steel autoclave, dissolve HEB in a mixture of pyridine and DMF.
-
Catalyst Addition: Add an aqueous solution of CuSO₄ to the reaction mixture.
-
Solvothermal Reaction: Seal the autoclave and heat it to 120-160°C for 12-24 hours.
-
Purification: After cooling, collect the black precipitate by centrifugation. Wash the product repeatedly with deionized water and ethanol to remove impurities.
-
Characterization: The resulting GDQDs can be characterized by transmission electron microscopy (TEM), atomic force microscopy (AFM), and fluorescence spectroscopy.[8]
Quantitative Data for Graphdiyne Synthesis and Properties:
| Precursor | Catalyst | Yield | Band Gap (eV) | Young's Modulus (GPa) | Reference |
| Hexaethynylbenzene | CuSO₄ | >90% | ~0.46 | 375 | [9] |
| Hexaethynylbenzene | Cu salts | N/A | N/A | N/A | [7] |
Diagram: Synthesis Workflow for Graphdiyne Quantum Dots
Caption: Workflow for the synthesis of Graphdiyne Quantum Dots.
II. Applications in Drug Development
Carbon-rich nanostructures derived from this compound, particularly graphdiyne and its quantum dots, exhibit properties that are advantageous for drug delivery and bioimaging.
A. Biocompatibility and Cellular Uptake
The biocompatibility of graphdiyne-based materials is a critical factor for their use in drug development. Studies on graphdiyne quantum dots (GDQDs) have shown good biocompatibility both in vitro and in vivo.[8]
The cellular uptake of nanoparticles is dependent on their size, shape, and surface chemistry. For graphene-based nanomaterials, several endocytotic pathways have been identified, including phagocytosis, macropinocytosis, and clathrin-mediated endocytosis.[10][11]
Diagram: Cellular Uptake Mechanisms of Nanoparticles
Caption: Potential cellular uptake pathways for nanoparticles.
B. Drug Delivery and Bioimaging
The porous structure and high surface area of graphdiyne make it a suitable candidate for drug loading.[12] The intrinsic fluorescence of GDQDs allows for their use as bioimaging agents to track their distribution and localization within cells and tissues.[8]
Application Notes:
-
Drug Loading: Hydrophobic drugs can be loaded onto graphdiyne nanosheets via π-π stacking interactions. The loading efficiency can be optimized by adjusting the pH and concentration of the drug and nanocarrier.
-
Controlled Release: Drug release can be triggered by changes in the physiological environment, such as pH or the presence of specific enzymes.
-
Targeted Delivery: The surface of graphdiyne-based nanocarriers can be functionalized with targeting ligands (e.g., antibodies, peptides) to enhance their accumulation in specific tissues or cells, such as tumors.
-
Bioimaging: The excitation- and pH-dependent fluorescence of GDQDs can be utilized for real-time imaging of cellular processes and drug delivery.[8]
Diagram: Logic Flow of Targeted Drug Delivery and Bioimaging
Caption: Workflow of targeted drug delivery and bioimaging.
III. Characterization of Carbon-Rich Nanostructures
A variety of analytical techniques are employed to characterize the structure, morphology, and properties of this compound-derived nanostructures.
Key Characterization Techniques:
| Technique | Information Obtained |
| Transmission Electron Microscopy (TEM) | Morphology, size, and crystallinity of nanostructures. |
| Atomic Force Microscopy (AFM) | Surface topography and thickness of 2D materials like graphdiyne. |
| Raman Spectroscopy | Vibrational modes, providing information on the bonding structure (sp vs. sp²). |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of atoms. |
| UV-Vis Spectroscopy | Electronic properties and the progress of polymerization. |
| Fluorescence Spectroscopy | Emission and excitation spectra, quantum yield of fluorescent nanostructures. |
| Nuclear Magnetic Resonance (NMR) | Chemical structure of monomers and polymers. |
| Gel Permeation Chromatography (GPC) | Molecular weight and molecular weight distribution of polymers. |
This compound and its derivatives are valuable precursors for the bottom-up synthesis of novel carbon-rich nanostructures. The methodologies of topochemical polymerization and acetylenic coupling reactions provide routes to one-dimensional polydiacetylenes and two-dimensional graphdiyne, respectively. These materials, particularly graphdiyne and its quantum dots, demonstrate significant potential for applications in drug development, owing to their unique properties and emerging evidence of biocompatibility. Further research into the synthesis of well-defined nanostructures from this compound and a deeper understanding of their interactions with biological systems will be crucial for translating their potential into clinical applications.
References
- 1. Graphene Nanomaterials: Synthesis, Biocompatibility, and Cytotoxicity | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. "Formation of Novel Polydiacetylenes: Synthesis of Poly(iodoethynyliodo" by Matthew Curtis Freitag [commons.library.stonybrook.edu]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. jinzhanggroup.pku.edu.cn [jinzhanggroup.pku.edu.cn]
- 8. Synthesis and Imaging of Biocompatible Graphdiyne Quantum Dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Lateral size of graphene oxide determines differential cellular uptake and cell death pathways in Kupffer cells, LSECs, and hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
Experimental Blueprint for the Polymerization of 1,4-Hexadiyne: A Guide for Researchers
For Immediate Release
This application note provides detailed protocols and technical guidance for the experimental setup of the polymerization of 1,4-hexadiyne, a monomer of significant interest in the development of novel conjugated polymers. Aimed at researchers, scientists, and professionals in drug development and materials science, this document outlines the key methodologies for achieving successful polymerization and comprehensive characterization of the resulting polymer, poly(this compound).
Introduction
This compound is a conjugated diyne monomer that can be polymerized to form polymers with unique electronic and optical properties. These properties make them promising candidates for applications in organic electronics, sensor technology, and advanced materials. The polymerization of this compound can be achieved through various methods, including Ziegler-Natta catalysis, metathesis polymerization, and anionic polymerization. The choice of method significantly influences the polymer's microstructure, molecular weight, and ultimately, its material properties. This document details the experimental procedures for these polymerization techniques and the subsequent characterization of the polymer.
Data Presentation: A Comparative Overview
A comprehensive understanding of the polymerization process requires a systematic comparison of key experimental parameters and outcomes. The following table summarizes typical data obtained from various polymerization methods for alkadiynes, providing a comparative framework for the polymerization of this compound.
| Polymerization Method | Catalyst/Initiator System | Solvent | Temperature (°C) | Reaction Time (h) | Monomer Conversion (%) | Polymer Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Ziegler-Natta | TiCl₄ / Al(C₂H₅)₃ | Toluene (B28343) | 70 - 90 | 2 - 6 | > 90 | High | 10,000 - 50,000 | 20,000 - 150,000 | 2.0 - 3.0 |
| Metathesis | Schrock or Grubbs Catalysts | Toluene / CH₂Cl₂ | 25 - 60 | 1 - 24 | Variable | Moderate to High | 5,000 - 100,000 | 6,000 - 200,000 | 1.1 - 2.0 |
| Anionic | n-BuLi / s-BuLi | THF / Hexane | -78 to 25 | 1 - 12 | High | High | 5,000 - 100,000 | 5,500 - 110,000 | 1.05 - 1.2 |
Experimental Protocols: Methodologies for Key Experiments
Detailed and reproducible experimental protocols are crucial for successful scientific investigation. Below are step-by-step procedures for the polymerization of this compound using Ziegler-Natta, metathesis, and anionic polymerization techniques.
Ziegler-Natta Polymerization Protocol
-
Catalyst Preparation: In a glovebox under an inert atmosphere, prepare the Ziegler-Natta catalyst by adding a solution of triethylaluminum (B1256330) (Al(C₂H₅)₃) in anhydrous toluene to a stirred suspension of titanium tetrachloride (TiCl₄) in anhydrous toluene at a specific Al/Ti molar ratio (e.g., 3:1). The mixture is aged at room temperature for 30-60 minutes.
-
Monomer and Solvent Preparation: Purify this compound by distillation under reduced pressure. Anhydrous toluene is obtained by distillation over sodium/benzophenone.
-
Polymerization Reaction: In a Schlenk flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the purified this compound in anhydrous toluene. The prepared catalyst suspension is then cannulated into the monomer solution to initiate the polymerization.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 4 hours).
-
Termination and Polymer Isolation: The polymerization is terminated by the addition of acidified methanol (B129727). The precipitated polymer is collected by filtration, washed extensively with methanol, and dried under vacuum to a constant weight.
Metathesis Polymerization Protocol
-
Catalyst and Monomer Preparation: A suitable metathesis catalyst (e.g., Schrock's molybdenum catalyst or a Grubbs-type ruthenium catalyst) is chosen. The this compound monomer and the solvent (e.g., anhydrous toluene or dichloromethane) are rigorously purified and degassed.
-
Polymerization Setup: In a glovebox, the catalyst is dissolved in the chosen solvent in a Schlenk flask.
-
Initiation and Propagation: The purified this compound is added to the catalyst solution. The reaction is allowed to proceed at a specific temperature (e.g., room temperature or slightly elevated) with continuous stirring.
-
Monitoring and Termination: The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy. The reaction is terminated by the addition of a quenching agent like ethyl vinyl ether.
-
Polymer Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane). The polymer is then collected, washed, and dried.
Anionic Polymerization Protocol
-
Initiator and Monomer Preparation: Anionic polymerization requires stringent purity of all reagents and glassware. The initiator, such as n-butyllithium (n-BuLi), is titrated to determine its exact concentration. This compound and the solvent (e.g., tetrahydrofuran (B95107) (THF) or hexane) are rigorously purified and dried.
-
Reaction Setup: The polymerization is carried out in a high-vacuum apparatus or a glovebox. The solvent is transferred to the reaction vessel and cooled to the desired temperature (e.g., -78°C).
-
Initiation: The initiator is added dropwise to the stirred solvent, followed by the slow addition of the monomer.
-
Living Polymerization: The reaction proceeds as a living polymerization, meaning there is no inherent termination step. The polymerization continues until all the monomer is consumed.
-
Termination: The living polymer chains are terminated by the addition of a proton source, such as degassed methanol.
-
Isolation: The polymer is isolated by precipitation in a non-solvent, followed by filtration and drying.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the polymerization and characterization procedures.
Caption: General workflow for the polymerization of this compound.
Characterization of Poly(this compound)
The synthesized poly(this compound) should be thoroughly characterized to determine its structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the polymer's microstructure. The spectra will confirm the polymerization of the diyne and provide information about the nature of the polymer backbone.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the polymer and to confirm the disappearance of the monomer's characteristic alkyne C-H stretching vibrations.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[1] These parameters are crucial for understanding the polymer's physical and mechanical properties.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal transitions (e.g., glass transition temperature) and thermal stability of the polymer.
Conclusion
The successful polymerization of this compound opens avenues for the creation of novel materials with tailored properties. The protocols and data presented in this application note provide a solid foundation for researchers to explore the synthesis and characterization of poly(this compound). Careful execution of these experimental procedures and thorough characterization are paramount to advancing the understanding and application of this promising class of conjugated polymers.
References
The Potential of 1,4-Hexadiyne in Organic Electronics: A Prospective Overview
Introduction
The field of organic electronics is continually in search of novel molecular building blocks to create materials with tailored electronic properties for applications in flexible displays, sensors, and solar cells. Diynes, hydrocarbons containing two triple bonds, represent a promising class of monomers for the synthesis of conjugated polymers. These polymers, characterized by a backbone of alternating single and multiple bonds, can exhibit semiconducting or conducting properties. This document explores the prospective role of 1,4-hexadiyne in organic electronics. While direct experimental data on the electronic applications of this compound is limited in publicly available literature, this application note extrapolates its potential based on the known chemistry of diynes and the principles of organic semiconductor design.
This compound: A Monomer for Conjugated Polymers
This compound is a six-carbon molecule with terminal and internal alkyne groups (Chemical Formula: C₆H₆). Its structure suggests that it can undergo polymerization to form a conjugated polymer, poly(this compound). The resulting polymer would possess a polyacetylene-like backbone, which is a well-known class of conductive polymers. The presence of a conjugated system is a prerequisite for charge transport in organic materials.
Hypothetical Polymerization of this compound
The polymerization of this compound could theoretically proceed through several mechanisms, including Ziegler-Natta catalysis or transition-metal-catalyzed coupling reactions, which are known to polymerize other alkynes. A possible polymerization reaction is depicted below.
Caption: Hypothetical polymerization of this compound.
Potential Applications in Organic Electronics
A conjugated polymer derived from this compound could find applications in various organic electronic devices:
-
Organic Field-Effect Transistors (OFETs): The semiconducting nature of the polymer could be utilized as the active channel material in OFETs.
-
Organic Photovoltaics (OPVs): As an electron-donating or -accepting material in the active layer of solar cells.
-
Organic Light-Emitting Diodes (OLEDs): As a host or emissive material in OLEDs, although its luminescence properties would need to be investigated.
-
Cross-linking Agent: The reactive alkyne groups in this compound could also be used to cross-link other polymer chains, enhancing the thermal and morphological stability of thin films in electronic devices.
Proposed Experimental Protocols
The following are proposed experimental protocols for the synthesis and characterization of poly(this compound). These are generalized procedures and would require optimization.
Protocol 1: Synthesis of Poly(this compound) via Ziegler-Natta Catalysis
Materials:
-
This compound (freshly distilled)
-
Toluene (anhydrous)
-
Triethylaluminium (Al(C₂H₅)₃)
-
Titanium tetrachloride (TiCl₄)
-
Hydrochloric acid (HCl)
-
Nitrogen or Argon gas (high purity)
Procedure:
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve a calculated amount of triethylaluminium in anhydrous toluene.
-
Slowly add titanium tetrachloride to the solution at a controlled temperature (e.g., 0 °C) to form the Ziegler-Natta catalyst. The molar ratio of Al/Ti should be optimized (e.g., 3:1).
-
Age the catalyst for a specified time (e.g., 30 minutes) at room temperature.
-
In a separate flask, dissolve freshly distilled this compound in anhydrous toluene.
-
Add the monomer solution to the catalyst slurry dropwise with vigorous stirring.
-
Allow the polymerization to proceed for several hours at a controlled temperature (e.g., 70 °C).
-
Terminate the reaction by adding a mixture of methanol and hydrochloric acid.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash it thoroughly with methanol, and dry it under vacuum.
Protocol 2: Characterization of Poly(this compound)
1. Structural Characterization:
-
FTIR Spectroscopy: To confirm the polymerization by observing the disappearance of the C-H stretching of the terminal alkyne and the appearance of C=C stretching from the polymer backbone.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure and stereoregularity. The solubility of the polymer will be a critical factor.
2. Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). This requires the polymer to be soluble.
3. Thermal Properties:
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine glass transition temperature (Tg) and melting temperature (Tm), if any.
4. Electronic Properties:
-
UV-Vis Spectroscopy: To determine the optical bandgap of the polymer from the absorption edge of its thin film.
-
Cyclic Voltammetry (CV): To estimate the HOMO and LUMO energy levels.
-
Four-Point Probe Measurement: To measure the electrical conductivity of a thin film of the polymer.
Data Presentation: A Comparative Outlook
The following table presents a hypothetical comparison of the potential properties of poly(this compound) with some well-established conductive polymers. The values for poly(this compound) are estimations and require experimental verification.
| Property | Poly(this compound) (Hypothetical) | Polyacetylene | Poly(3-hexylthiophene) (P3HT) |
| Bandgap (eV) | 1.5 - 2.5 | ~1.5 | ~1.9 |
| Conductivity (S/cm) | 10⁻⁵ - 10³ (doped) | 10⁻⁹ - 10⁵ (doped) | 10⁻⁵ - 10³ (doped) |
| Solubility | Likely low in common solvents | Insoluble | Soluble in organic solvents |
| Processability | Solution processing may be challenging | Poor | Good |
Logical Workflow for Device Fabrication
The following diagram illustrates a general workflow for fabricating an organic field-effect transistor (OFET) using a hypothetical solution-processable poly(this compound).
Application Notes and Protocols: 1,4-Hexadiyne as a Crosslinking Agent in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Hexadiyne is a linear six-carbon molecule containing two internal alkyne functional groups. This unique structure presents opportunities for its use as a crosslinking agent in polymer chemistry. The presence of two reactive sites allows for the formation of covalent bonds between polymer chains, leading to the creation of a three-dimensional network. Such networks can significantly enhance the mechanical, thermal, and chemical resistance properties of the base polymer. Crosslinked polymers are crucial in a variety of applications, including in the development of advanced materials for drug delivery systems, tissue engineering scaffolds, and high-performance industrial plastics.
The crosslinking of polymers using agents like this compound can be initiated through several mechanisms, including thermal activation, catalysis, or photochemical process. The choice of method depends on the specific polymer, the desired properties of the final material, and the processing conditions. These crosslinking reactions can lead to materials with improved stability and controlled-release characteristics, which are of particular interest to drug development professionals.
Application Notes
Advantages of this compound as a Crosslinking Agent:
-
Defined Crosslink Length: The six-carbon backbone of this compound provides a consistent and relatively short crosslink length, which can lead to a well-defined network structure.
-
Reactivity of Alkynes: The alkyne groups can participate in various chemical reactions, offering versatility in the crosslinking chemistry. This includes thermally induced reactions and metal-catalyzed coupling reactions.
-
Potential for High Crosslink Density: The small size of the this compound molecule allows for the potential to achieve a high density of crosslinks, which can significantly enhance the rigidity and thermal stability of the polymer.
Potential Applications:
-
Thermosetting Polymers: this compound can be used to create highly durable thermoset materials with excellent thermal and chemical resistance.
-
Hydrogel Formulation: In biomedical applications, it can be used to crosslink hydrophilic polymers to form hydrogels for drug delivery or as scaffolds for tissue engineering. The degree of crosslinking can be tailored to control the swelling behavior and drug release kinetics.
-
High-Temperature Polymers: The introduction of rigid crosslinks can improve the high-temperature performance of polymers used in demanding industrial applications.
Experimental Protocols
The following are generalized protocols for the use of this compound as a crosslinking agent. The specific conditions will need to be optimized for the particular polymer system being used.
Protocol 1: Thermal Crosslinking of a Polymer with Pendant Reactive Groups
This protocol describes a general procedure for the thermal crosslinking of a polymer that has been functionalized with groups reactive towards alkynes (e.g., azides for "click" chemistry, though this compound itself is not ideal for standard CuAAC, other thermal cycloadditions are possible).
Materials:
-
Polymer with pendant reactive groups
-
This compound
-
Anhydrous, high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel with a condenser and magnetic stirrer
-
Heating mantle with temperature controller
Procedure:
-
Dissolution of Polymer: Dissolve the polymer in the chosen anhydrous solvent in the reaction vessel under an inert atmosphere. The concentration will depend on the polymer's solubility and the desired viscosity (typically 5-20% w/v).
-
Addition of Crosslinking Agent: Once the polymer is fully dissolved, add the desired stoichiometric amount of this compound to the solution. The molar ratio of this compound to the reactive groups on the polymer will determine the crosslinking density.
-
Heating and Reaction: Heat the reaction mixture to the desired temperature (typically in the range of 100-180 °C, to be determined empirically for the specific polymer system). Maintain the temperature and stir the mixture for a predetermined time (e.g., 2-24 hours) to allow the crosslinking reaction to proceed.
-
Monitoring the Reaction: The progress of the crosslinking reaction can be monitored by observing the increase in viscosity of the solution. Gelation indicates the formation of a crosslinked network.
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. If a gel has formed, it can be purified by washing with a suitable solvent to remove any unreacted crosslinker and polymer. The purified crosslinked polymer can then be dried under vacuum.
Protocol 2: Catalytic Crosslinking using Glaser-Hay Coupling Conditions
This protocol is adapted from conditions used for the polymerization of diynes and can be applied to polymers containing terminal alkyne groups, with this compound acting as a crosslinker between them.
Materials:
-
Polymer with terminal alkyne groups
-
This compound
-
Copper(I) iodide (CuI)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Oxygen source (e.g., air or pure O₂)
-
Reaction vessel with a gas inlet and magnetic stirrer
Procedure:
-
Polymer and Crosslinker Solution: Dissolve the polymer and the desired amount of this compound in DMF in the reaction vessel.
-
Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving CuI, NiCl₂·6H₂O, TMEDA, and Et₃N in DMF.
-
Initiation of Crosslinking: Add the catalyst solution to the polymer/crosslinker solution with vigorous stirring.
-
Oxygen Supply: Gently bubble oxygen or air through the reaction mixture to facilitate the oxidative coupling reaction.
-
Reaction Progression: Continue stirring at room temperature. The formation of a crosslinked network will be indicated by an increase in viscosity and eventual gelation. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the desired level of crosslinking is achieved, the reaction can be quenched by the addition of an aqueous solution of ammonium (B1175870) chloride. The crosslinked polymer can be isolated by filtration, washed with water and a suitable organic solvent, and then dried.
Data Presentation
The effect of this compound concentration on the properties of a hypothetical crosslinked polymer is summarized below. These are representative trends and actual values will vary depending on the polymer system.
| This compound (mol%) | Tensile Strength (MPa) | Glass Transition Temperature (Tg, °C) | Swelling Ratio (in Toluene) |
| 0 (uncrosslinked) | 25 | 80 | Dissolves |
| 1 | 35 | 95 | 8.2 |
| 2.5 | 50 | 115 | 5.5 |
| 5 | 70 | 140 | 3.1 |
Visualizations
Caption: Conceptual diagram of polymer crosslinking.
Caption: General experimental workflow.
Caption: Decision tree for using this compound.
Analytical Methods for Monitoring 1,4-Hexadiyne Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical monitoring of reactions involving 1,4-hexadiyne. The selection of an appropriate analytical method is critical for optimizing reaction conditions, determining kinetics, ensuring product purity, and identifying byproducts. This guide covers the application of key analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Introduction to this compound and its Reactivity
This compound is a linear C6 hydrocarbon containing two internal triple bonds. Its structure (CH₃-C≡C-CH₂-C≡CH) presents a versatile scaffold for a variety of chemical transformations, including polymerization, cycloadditions, and metal-catalyzed coupling reactions. Effective monitoring of these reactions is essential for controlling product formation and minimizing the occurrence of side reactions.
Analytical Techniques for Reaction Monitoring
The choice of analytical technique for monitoring a this compound reaction depends on several factors, including the need for quantitative data, the complexity of the reaction mixture, the chemical nature of the reactants and products, and the required speed of analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound and many of its derivatives. It offers excellent separation and definitive identification of components in a reaction mixture.
Application Note: GC-MS is particularly well-suited for monitoring the consumption of this compound and the formation of volatile products. By using an internal standard, quantitative analysis of the reaction progress can be achieved. The mass spectrometer provides structural information, aiding in the identification of intermediates and byproducts.
Experimental Protocol: GC-MS Analysis of a this compound Reaction
1. Sample Preparation:
-
Withdraw an aliquot (e.g., 50 µL) from the reaction mixture at specific time intervals.
-
Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., 1 mL of dichloromethane (B109758) or ethyl acetate) that is compatible with the GC system.
-
Add a known concentration of an appropriate internal standard (e.g., undecane (B72203) or dodecane) for quantitative analysis.
2. GC-MS Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Standard GC system |
| Mass Spectrometer | Mass Selective Detector |
| Column | A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film)[1] |
| Injector Temperature | 250 °C[1][2] |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min[2] |
| Oven Temperature Program | Initial: 40 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C; Hold at 250 °C for 5 min.[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| Source Temperature | 230 °C[2] |
| Quadrupole Temperature | 150 °C[2] |
3. Data Analysis:
-
Identify this compound, products, and byproducts based on their retention times and mass spectra.
-
Quantify the concentration of each component by integrating the peak areas and comparing them to the internal standard.
Workflow for GC-MS Analysis
Caption: Workflow for monitoring this compound reactions using GC-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating a wide range of compounds, including those that are non-volatile or thermally labile.
Application Note: HPLC is particularly useful for monitoring reactions of this compound that produce less volatile or polar products, such as polymers or functionalized derivatives.[3] A UV detector can be employed if the reactants or products contain chromophores. For compounds without a chromophore, derivatization or the use of a universal detector like a refractive index (RI) or evaporative light scattering detector (ELSD) may be necessary.[4]
Experimental Protocol: HPLC Analysis of a this compound Reaction
1. Sample Preparation:
-
Withdraw an aliquot (e.g., 20 µL) from the reaction mixture.
-
Dilute the aliquot with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Standard HPLC with UV-Vis or other suitable detector |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)[2] |
| Mobile Phase | A gradient of acetonitrile (B52724) and water is commonly used.[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10-20 µL[2] |
| Detection | UV detection at an appropriate wavelength (if applicable) |
3. Data Analysis:
-
Identify peaks corresponding to the starting material, intermediates, and products based on their retention times.
-
Develop a calibration curve for quantitative analysis by running standards of known concentrations.
Logical Flow for HPLC Method Development
Caption: Logical flow for developing an HPLC method for reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-invasive technique that provides detailed structural information and can be used for in-situ reaction monitoring.[5][6]
Application Note: ¹H and ¹³C NMR are invaluable for monitoring the transformation of the alkyne functional groups in this compound. The disappearance of the characteristic alkyne proton and carbon signals and the appearance of new signals corresponding to the product can be tracked over time.[7][8] For quantitative analysis, an internal standard with a known concentration and non-overlapping signals is required.[9] In-situ or online NMR monitoring allows for real-time tracking of reaction kinetics without the need for sample workup.[10][11]
Experimental Protocol: In-situ ¹H NMR Monitoring of a this compound Reaction
1. Sample Preparation:
-
Prepare the reaction mixture directly in a 5 mm NMR tube using a deuterated solvent.
-
Add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or tetramethylsilane (B1202638) - TMS).[9]
2. NMR Instrumentation and Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a spectrum at t=0 before initiating the reaction (e.g., by adding a catalyst or photo-irradiation).
-
Acquire a series of ¹H NMR spectra at regular time intervals throughout the course of the reaction.
3. Data Analysis:
-
Identify the characteristic peaks for this compound (e.g., acetylenic protons) and the product(s).
-
Determine the concentration of each species by comparing the integral of its characteristic peak(s) to the integral of the internal standard's peak.
-
Plot the concentration of reactants and products as a function of time to determine the reaction kinetics.
Signaling Pathway for NMR-based Kinetic Analysis
Caption: Pathway for kinetic analysis of this compound reactions using NMR.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analytical methods described. Note that these values are illustrative and may require optimization for specific reaction conditions.
| Analytical Method | Analyte | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Linearity (R²) | Precision (%RSD) |
| GC-MS | This compound | 1-10 ng/mL | 5-50 ng/mL | >0.995 | <5% |
| HPLC-UV | Chromophoric Derivative | 0.1-1 µg/mL | 0.5-5 µg/mL | >0.998 | <2% |
| ¹H NMR | This compound | ~0.01-0.1 mM | ~0.05-0.5 mM | >0.99 | <5% |
Conclusion
The analytical methods outlined in this document provide a robust framework for monitoring reactions of this compound. The choice of technique should be guided by the specific requirements of the reaction being studied. GC-MS is ideal for volatile components, HPLC is versatile for a broader range of product polarities, and NMR offers detailed structural information and the possibility of in-situ monitoring. Proper method development and validation are crucial for obtaining accurate and reliable data to support research, development, and quality control activities.
References
- 1. akjournals.com [akjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 6. pharmtech.com [pharmtech.com]
- 7. Alkynes | OpenOChem Learn [learn.openochem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. Rapid Visible Light-Mediated Controlled Aqueous Polymerization with In Situ Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Hexadiyne
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1,4-hexadiyne. Our aim is to facilitate higher yields and purity by addressing common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields in this compound synthesis can stem from several factors, primarily related to reaction conditions and reagent quality. Common culprits include insufficient exclusion of oxygen, leading to unwanted side reactions, and suboptimal catalyst performance. Ensure that all glassware is rigorously dried and that the reaction is conducted under a completely inert atmosphere (e.g., argon or nitrogen) to minimize oxidative homocoupling (Glaser coupling), a frequent side reaction.[1][2] The choice and handling of the base and solvent are also critical; ensure they are anhydrous and properly degassed.[2][3] Additionally, the catalyst's activity might be compromised. Verifying the quality and activity of the palladium catalyst and any copper co-catalyst is recommended.[1]
Question 2: My reaction mixture shows a significant amount of unreacted starting materials. What could be the cause?
Answer: The persistence of starting materials often points to issues with catalyst activity or reaction conditions. If using a palladium catalyst, ensure it has been properly activated, especially if starting from a Pd(II) source.[3] The reaction temperature may be too low for the coupling to proceed efficiently; a careful optimization of the temperature is crucial.[1] Sluggish reactions can also be prompted by using higher catalyst loadings or stronger bases.[3] Furthermore, impure reagents can inhibit the catalyst, so verifying the purity of your starting materials is essential.[3]
Question 3: I am observing significant formation of a homocoupled diyne side product. How can I minimize this?
Answer: The formation of homocoupled diynes, often through Glaser coupling, is a common side reaction, particularly in the presence of copper catalysts and oxygen.[1][2] To mitigate this, it is imperative to perform the reaction under strictly anaerobic conditions.[1][2] This can be achieved by using Schlenk techniques or a glovebox and thoroughly degassing all solvents.[2] In some cases, a copper-free Sonogashira protocol might be more effective at preventing homocoupling.[1] Slowly adding the terminal alkyne to the reaction mixture can also disfavor the bimolecular homocoupling reaction by keeping its concentration low.[2]
Question 4: The purification of this compound is proving difficult due to impurities. What are the likely side products and how can I avoid them?
Answer: Besides homocoupled diynes, other side products can complicate purification. These can include products from the reduction of the alkyne or isomerization.[1] To avoid these, ensure all reagents are pure and the reaction is performed under a strictly inert atmosphere to prevent side reactions promoted by impurities or oxygen.[1][3] Careful monitoring of the reaction progress by TLC or GC/MS can help in stopping the reaction at the optimal time to minimize the formation of degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The synthesis of this compound and other diynes is often achieved through oxidative coupling reactions of terminal alkynes. Common methods include the Glaser, Hay, and Eglinton reactions, which typically use a copper-based catalytic system.[4] Palladium-catalyzed cross-coupling reactions like the Sonogashira coupling can also be adapted for this purpose.[1][3]
Q2: How critical is the choice of solvent and base for the synthesis?
A2: The choice of solvent and base is highly critical. Aprotic polar solvents like THF, DMF, or dioxane are commonly used.[1] The base is essential for the deprotonation of the terminal alkyne in many coupling reactions.[1] The strength and solubility of the base (e.g., carbonates, phosphates) can significantly impact the reaction rate and yield.[1][3] It is crucial that both the solvent and base are anhydrous, as water can lead to unwanted side reactions.[3]
Q3: Can microwave irradiation be used to improve the reaction?
A3: Yes, microwave irradiation can be a valuable tool to improve yields and reduce reaction times for alkyne coupling reactions.[1] However, the conditions need to be carefully optimized to avoid catalyst decomposition at higher temperatures.[1]
Data Presentation
Table 1: Summary of Key Reaction Parameters and Their Impact on this compound Synthesis Yield
| Parameter | Condition | Expected Impact on Yield | Troubleshooting Considerations |
| Catalyst System | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Higher yields with bulkier, electron-rich ligands.[1] | Ensure catalyst is active and not poisoned. |
| Cu(I) co-catalyst | Can promote the desired reaction but also homocoupling.[1] | Use in strictly anaerobic conditions or consider copper-free methods.[2] | |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Stronger, more soluble bases can improve yields.[1] | Use with hydrolytically sensitive functional groups.[3] |
| Solvent | THF, Dioxane, DMF | Aprotic polar solvents are generally effective.[1] | Ensure solvent is anhydrous and degassed.[2] |
| Temperature | Varies (e.g., RT to 100 °C) | Optimization is crucial; too high can decompose the catalyst.[1] | Start with lower temperatures and gradually increase. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidative homocoupling.[2] | Use Schlenk line or glovebox for best results.[2] |
Experimental Protocols
Detailed Methodology for a Generic Copper-Catalyzed Alkyne Homocoupling
This protocol is a general guideline and should be adapted and optimized for the specific synthesis of this compound.
-
Glassware and Reagent Preparation:
-
All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen).[2]
-
Solvents must be thoroughly degassed using methods like freeze-pump-thaw cycles (at least three) or by sparging with an inert gas for an extended period.[2]
-
All solid reagents should be dried in a vacuum oven before use.[2]
-
-
Reaction Setup:
-
The reaction should be set up in a glovebox or using Schlenk techniques to maintain an inert atmosphere.[2]
-
To a Schlenk flask equipped with a magnetic stir bar, add the copper catalyst (e.g., copper(I) chloride or iodide) and any necessary ligands.
-
-
Reaction Execution:
-
Add the degassed solvent and base (e.g., triethylamine).[2]
-
Slowly add the terminal alkyne starting material via syringe while stirring. Maintain a positive pressure of inert gas throughout the addition and the reaction.[2]
-
Heat the reaction mixture to the desired temperature and monitor its progress using TLC or GC/MS.[2]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the catalyst and salts.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
The crude product can then be purified by column chromatography or distillation.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
common side reactions in the synthesis of 1,4-Hexadiyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-hexadiyne.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound involves the coupling of a propargyl halide (such as propargyl bromide) with a metallic acetylide derived from propyne (B1212725). A typical procedure involves the formation of a propynyl (B12738560) Grignard reagent, which then reacts with propargyl bromide in the presence of a copper(I) salt catalyst.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
The two most common side reactions are:
-
Isomerization: The initially formed this compound can easily isomerize to the more thermodynamically stable conjugated isomer, 2,4-hexadiyne. This is particularly prevalent under basic conditions or at elevated temperatures.
-
Polymerization/Decomposition: this compound and other diynes can be sensitive to heat and air, leading to polymerization or decomposition, especially during distillation at high temperatures. Overheating the reaction mixture or the distilled product can sometimes lead to exothermic reactions.
Q3: How can I minimize the isomerization of this compound to 2,4-hexadiyne?
To minimize isomerization, it is crucial to maintain neutral or slightly acidic conditions throughout the workup and purification steps. Avoid the use of strong bases for extended periods. When distillation is performed, it should be done under reduced pressure to keep the temperature low.
Q4: What are the signs of polymerization during the synthesis?
The formation of insoluble, often colored, materials in the reaction flask or distillation pot is a common sign of polymerization. A sudden, uncontrolled increase in temperature during distillation can also indicate an exothermic decomposition or polymerization process.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction of the Grignard reagent. | Ensure the magnesium turnings are fresh and the glassware is scrupulously dry. Use of an initiator like iodine or 1,2-dibromoethane (B42909) might be necessary. |
| Ineffective coupling reaction. | Ensure the copper(I) catalyst is active. Use freshly prepared or properly stored copper(I) chloride or bromide. | |
| Product is primarily 2,4-hexadiyne | Isomerization during workup. | Use a mildly acidic quench (e.g., dilute sulfuric acid on ice) and avoid basic conditions. |
| Isomerization during distillation. | Distill the product under high vacuum to keep the pot temperature as low as possible. | |
| Formation of a solid mass in the distillation pot | Polymerization of the product. | Avoid overheating the distillation pot. Once the desired product has been distilled, do not heat the residue to dryness. |
| Presence of impurities that catalyze polymerization. | Ensure all reagents are pure and the reaction is performed under an inert atmosphere to prevent oxidation, which can lead to polymerization. | |
| Product discolors upon standing | Sensitivity to air and light. | Store the purified this compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C or below) and protected from light.[1] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of a similar compound, 1-phenyl-1,4-pentadiyne, and is a representative method for the synthesis of 1,4-diynes.[1]
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Propyne (condensed or from a cylinder)
-
Propargyl bromide
-
Copper(I) chloride (anhydrous)
-
Ice
-
Concentrated sulfuric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Nitrogen gas atmosphere
Procedure:
-
Preparation of Propynylmagnesium Bromide: A dry, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel is charged with magnesium turnings under a nitrogen atmosphere. A solution of ethyl bromide in anhydrous THF is added to initiate the Grignard reaction. Once the reaction begins, the remaining ethyl bromide solution is added at a rate to maintain a gentle reflux. After the magnesium has reacted, condensed propyne is slowly bubbled through the solution, or a solution of propyne in THF is added, to form propynylmagnesium bromide.
-
Coupling Reaction: Anhydrous copper(I) chloride is added to the flask, and the mixture is stirred. A solution of propargyl bromide in anhydrous THF is then added dropwise from the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated at reflux for an additional 30-60 minutes.
-
Workup: The reaction mixture is cooled to room temperature and then poured slowly into a vigorously stirred mixture of crushed ice and concentrated sulfuric acid. The resulting mixture should be acidic. The layers are separated, and the aqueous layer is extracted multiple times with diethyl ether.
-
Purification: The combined organic extracts are washed with water until the washings are neutral to litmus (B1172312) paper. The ether solution is then dried over anhydrous magnesium sulfate. The drying agent is removed by filtration, and the ether is removed by distillation at atmospheric pressure.
-
Distillation: The crude product is distilled under reduced pressure. It is important to avoid overheating the distillation pot to prevent isomerization and polymerization. The fraction corresponding to this compound is collected.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathways in the synthesis of this compound.
References
identifying and removing impurities from 1,4-Hexadiyne
Welcome to the Technical Support Center for 1,4-Hexadiyne. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in this compound typically originate from its synthesis. Common synthetic routes, such as the alkylation of acetylene, can lead to several types of byproducts. While a definitive list is highly dependent on the specific synthetic method used, potential impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual starting materials from the synthesis process.
-
Homocoupling Byproducts: Formation of symmetric diynes from side reactions.
-
Solvent and Reagent Residues: Trace amounts of solvents (e.g., THF, ether) and leftover reagents.
-
Isomeric Impurities: Other hexadiyne isomers, such as 1,5-hexadiyne (B1215225) or 2,4-hexadiyne, may be present.
-
Polymerization Products: Diynes can be prone to polymerization, especially under certain conditions, leading to oligomeric or polymeric impurities.
Q2: How can I identify the impurities in my this compound sample?
A2: A combination of spectroscopic and chromatographic techniques is recommended for comprehensive impurity identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile impurities. The mass spectrum of each separated component can be compared against spectral libraries for identification.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR can detect and quantify proton-containing impurities.
-
¹³C NMR provides information about the carbon skeleton of the molecule and any carbon-containing impurities.[1]
-
-
High-Performance Liquid Chromatography (HPLC): Useful for the separation of less volatile impurities.
Q3: What are the primary methods for purifying this compound?
A3: The two most common and effective methods for purifying this compound are fractional distillation under reduced pressure and flash column chromatography. The choice between these methods depends on the nature of the impurities and the scale of the purification.
Troubleshooting Guides
Issue 1: My this compound sample shows multiple spots on a TLC plate.
-
Possible Cause: The presence of multiple impurities with different polarities.
-
Solution: Flash column chromatography is the recommended method for separating compounds with different polarities. A detailed protocol is provided below.
Issue 2: The boiling point of my this compound is not sharp during distillation.
-
Possible Cause: This indicates the presence of impurities with boiling points close to that of this compound.
-
Solution: Use a fractional distillation setup with a column that provides a higher number of theoretical plates (e.g., a Vigreux or packed column). Maintain a slow and steady distillation rate to ensure proper separation.
Issue 3: My purified this compound appears to be degrading or polymerizing over time.
-
Possible Cause: this compound can be unstable, especially when exposed to air, light, or heat.
-
Solution: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature and protected from light. The use of an inhibitor may also be considered for long-term storage.
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
Fractional distillation is effective for separating this compound from non-volatile impurities and from other volatile compounds with sufficiently different boiling points. Due to its relatively low boiling point, distillation should be performed under reduced pressure to prevent potential decomposition at higher temperatures.
Methodology:
-
Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry.
-
Vacuum: Connect the apparatus to a vacuum pump and a pressure gauge.
-
Heating: Place the distillation flask in a heating mantle and begin to heat gently.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point of this compound is 80.7°C at 760 mmHg. Under vacuum, the boiling point will be significantly lower.
-
Purity Analysis: Analyze the collected fractions for purity using GC-MS or NMR.
Protocol 2: Purification of this compound by Flash Column Chromatography
Flash column chromatography is ideal for separating this compound from impurities with different polarities.
Methodology:
-
Stationary Phase: Use silica (B1680970) gel (230-400 mesh) as the stationary phase.
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A non-polar solvent system, such as a mixture of hexanes and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane, is a good starting point. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, applying positive pressure to increase the flow rate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Purity Analysis: Confirm the purity of the final product using GC-MS or NMR.
Data Presentation
The following table summarizes the expected purity of this compound before and after purification by the described methods. Please note that these are typical values and actual results may vary depending on the initial purity and the specific experimental conditions.
| Purification Method | Initial Purity (Typical) | Purity After Purification (Typical) |
| Fractional Distillation | 85-95% | >98% |
| Flash Column Chromatography | 80-95% | >99% |
Visualization
The following diagram illustrates a logical workflow for the identification and removal of impurities from this compound.
Caption: Workflow for identifying and removing impurities from this compound.
References
troubleshooting low conversion rates in 1,4-Hexadiyne polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of 1,4-hexadiyne.
Troubleshooting Low Conversion Rates
Low conversion rates are a common issue in this compound polymerization. This guide provides a systematic approach to identifying and resolving the root causes.
Issue 1: Polymerization Fails to Initiate or Proceeds Very Slowly
Possible Causes and Solutions:
-
Inactive Catalyst: The copper catalyst is susceptible to deactivation.
-
Solution: Use freshly sourced, high-purity copper(I) salts (e.g., CuCl, CuI). Ensure the catalyst has been stored under an inert atmosphere and away from moisture.
-
-
Presence of Inhibitors: Trace impurities in the monomer or solvent can inhibit the polymerization reaction.
-
Solution: Purify the this compound monomer prior to use, for instance, by distillation. Use high-purity, anhydrous, and deoxygenated solvents.
-
-
Inadequate Oxygen Supply (for Glaser-Hay type polymerizations): Oxygen is the oxidizing agent that regenerates the active copper(I) species.
-
Solution: Ensure a controlled and steady supply of air or oxygen to the reaction mixture. Vigorous stirring can enhance oxygen dissolution.
-
-
Incorrect Reaction Temperature: The rate of polymerization is temperature-dependent.
-
Solution: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, excessively high temperatures may lead to side reactions or catalyst decomposition.[1]
-
Issue 2: Polymerization Starts but Stalls at Low Conversion
Possible Causes and Solutions:
-
Monomer Impurities: The presence of monofunctional alkynes will act as chain terminators, limiting the polymer chain length and overall conversion.
-
Solution: Ensure high purity of the this compound monomer. Techniques like gas chromatography (GC) or NMR spectroscopy can be used to assess purity.
-
-
Suboptimal Catalyst Loading: The concentration of the catalyst is crucial for efficient polymerization.
-
Solution: Systematically vary the catalyst concentration to find the optimal loading. Both too low and too high concentrations can be detrimental to the conversion rate.
-
-
Poor Solvent Choice: The solvent can influence the solubility of the growing polymer chains and the catalyst complex.[2][3]
-
Solution: If the polymer precipitates prematurely from the solution, consider a solvent in which the polymer is more soluble. Common solvents for Glaser-Hay coupling include pyridine (B92270), methanol (B129727), and various organic solvents.
-
-
pH of the Reaction Medium: For aqueous or partially aqueous systems, the pH can affect the stability of the catalyst and the monomer.
-
Solution: Buffer the reaction mixture to maintain an optimal pH throughout the polymerization.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the copper-catalyzed polymerization of this compound?
A1: The copper-catalyzed polymerization of terminal alkynes like this compound typically follows the Glaser-Hay coupling mechanism. The process involves the formation of a copper(I) acetylide intermediate, followed by oxidative coupling of two of these intermediates to form a 1,3-diyne linkage and copper(0). An oxidant, usually oxygen, then reoxidizes the copper(0) back to the active copper(I) species, allowing the catalytic cycle to continue and polymer chains to grow.
Q2: What are the ideal reaction conditions for achieving high conversion in this compound polymerization?
A2: While optimal conditions should be determined empirically for each specific setup, a good starting point for a Glaser-Hay type polymerization would be to use a copper(I) salt (e.g., CuCl) with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) in a suitable solvent such as pyridine or methanol, with a controlled supply of air or oxygen at room temperature.
Q3: How can I monitor the progress of the polymerization reaction?
A3: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to observe the disappearance of the monomer.[4] Additionally, taking aliquots from the reaction mixture at different time points and analyzing them by NMR spectroscopy can provide information on monomer conversion. Gel permeation chromatography (GPC) can be used to analyze the molecular weight and molecular weight distribution of the resulting polymer.
Q4: The resulting polymer is insoluble. How can I characterize it?
A4: Insoluble polydiacetylenes are not uncommon.[5] Solid-state characterization techniques can be employed. These include Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, solid-state NMR for structural elucidation, and X-ray diffraction (XRD) to study the crystalline structure. Thermal properties can be investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Q5: Can this compound be polymerized without a metal catalyst?
A5: Yes, diacetylenes can undergo solid-state polymerization initiated by heat or high-energy radiation, such as UV or gamma rays.[6] This method, known as topochemical polymerization, requires the monomer molecules to be favorably aligned in the crystal lattice. However, achieving high conversion can be challenging and is highly dependent on the crystal packing of the specific monomer. For some diacetylenes, gamma radiation has been shown to induce polymerization, though sometimes with low conversion rates.[5]
Data Presentation
Table 1: Effect of Catalyst Loading on this compound Polymerization Conversion
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |
| 1 | 24 | 35 |
| 5 | 24 | 75 |
| 10 | 24 | 85 |
| 15 | 24 | 82 |
Note: Data are representative and based on general trends observed in diacetylene polymerizations. Optimal catalyst loading should be determined experimentally.
Table 2: Influence of Reaction Temperature on Polymerization Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 25 (Room Temp.) | 12 | 65 |
| 40 | 12 | 80 |
| 60 | 12 | 70 |
| 80 | 12 | 55 |
Note: This table illustrates a general trend where initial increases in temperature can enhance reaction rates, but excessively high temperatures may lead to side reactions and lower yields. Optimal temperature is system-dependent.[1]
Experimental Protocols
Protocol 1: Purification of this compound Monomer
Impurities in the monomer can significantly hinder polymerization. It is recommended to purify commercially available this compound before use.
Methodology:
-
Setup: Assemble a fractional distillation apparatus. Ensure all glassware is dry.
-
Distillation: Place the crude this compound in the distillation flask.
-
Heating: Gently heat the flask.
-
Collection: Collect the fraction that distills at the boiling point of this compound (approximately 85-86 °C).
-
Storage: Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) at a low temperature and protected from light to prevent degradation or spontaneous polymerization.
Protocol 2: Glaser-Hay Polymerization of this compound
This protocol provides a general procedure for the copper-catalyzed oxidative polymerization of this compound.
Materials:
-
Purified this compound
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Anhydrous methanol (or other suitable solvent)
-
Saturated aqueous solution of ammonium (B1175870) chloride
-
Diethyl ether or ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the purified this compound (1.0 mmol) in anhydrous methanol (10 mL).
-
Catalyst and Ligand Addition: To this solution, add CuCl (0.1 mmol, 10 mol%) and TMEDA (0.12 mmol).
-
Reaction: Stir the reaction mixture vigorously at room temperature under an atmosphere of air (or bubble a gentle stream of air through the solution) for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude polymer.
-
Purification: The polymer can be further purified by precipitation from a suitable solvent/non-solvent pair (e.g., dissolving in a minimal amount of a good solvent and adding to a large volume of a non-solvent).
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Experimental workflow for Glaser-Hay polymerization.
References
Technical Support Center: Optimizing Catalyst Loading for 1,4-Hexadiyne Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of catalyst loading for 1,4-hexadiyne coupling reactions.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during this compound coupling experiments.
Issue 1: Low or No Product Yield
-
Question: My this compound coupling reaction shows very low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no product yield is a common issue that can often be traced back to several factors related to your reagents or reaction setup.
-
Catalyst Activity: The palladium and/or copper catalysts used in coupling reactions are sensitive to air and moisture, which can lead to deactivation.[1] Ensure that your catalysts are fresh and have been stored under an inert atmosphere.[2] For palladium(II) precatalysts, inefficient reduction to the active Pd(0) species might be the issue.[3] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more robust precatalyst system.[3]
-
Reagent Quality: The purity of your this compound and any other starting materials is crucial. Impurities such as water or residual solvents can interfere with the reaction.[1] It is recommended to verify the purity of your starting materials using methods like NMR or GC-MS before use.[1]
-
Inert Atmosphere: Reactions involving air-sensitive reagents must be conducted under an inert atmosphere, such as nitrogen or argon, to prevent catalyst oxidation.[1][3] Ensure your solvent is thoroughly degassed.[3]
-
Suboptimal Catalyst Loading: If you have started with a very low catalyst loading, it may be insufficient to drive the reaction to completion.[4] A systematic optimization of the catalyst loading is recommended.
-
Issue 2: Formation of Significant Side Products (e.g., Homocoupling)
-
Question: My reaction is producing a significant amount of homocoupled byproducts (Glaser coupling). How can I minimize this side reaction?
-
Answer: Homocoupling is a common side reaction in alkyne coupling chemistry.[5] Several strategies can be employed to suppress the formation of these unwanted products.
-
Slow Addition of Reagents: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, which favors the desired cross-coupling over self-coupling.[5]
-
Control of Oxygen: The presence of oxygen can facilitate the oxidative coupling of alkynes.[6] Rigorous degassing of the reaction mixture is essential to minimize homocoupling.[3]
-
Use of Reducing Agents: The addition of a reducing agent can help prevent the oxidation of the Cu(I) catalyst, which is required for the Glaser coupling mechanism.[6]
-
Optimize Catalyst Concentration: High catalyst concentrations can sometimes promote side reactions like homocoupling.[4] It is important to find the optimal catalyst loading that maximizes the yield of the desired product without promoting side reactions.
-
Issue 3: Reaction Stalls Before Completion
-
Question: The reaction starts but stalls before all the starting material is consumed. What should I do?
-
Answer: A stalled reaction often points towards catalyst deactivation.
-
Catalyst Stability: The active catalyst may be degrading under the reaction conditions.[4] This can be due to high temperatures or the presence of impurities. Consider using a more stable precatalyst or a ligand that better stabilizes the active species.[4]
-
Incremental Catalyst Addition: Adding a second portion of the catalyst to a stalled reaction can help it proceed to completion. This would confirm that catalyst deactivation is the primary issue.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for this compound coupling?
A1: For initial screening experiments, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[4] A loading of 2-3 mol% is often a reasonable starting point for new substrates.[4] It is crucial to optimize this for your specific reaction conditions.
Q2: Will increasing the catalyst loading always improve the yield?
A2: Not necessarily. While increasing catalyst loading can enhance the rate of a slow reaction, excessively high concentrations can lead to the formation of side products and complicate purification.[4] It can also lead to the formation of palladium black, indicating catalyst decomposition.[4] Lowering the amount of catalyst can result in decreased yields and increased reaction times.[7]
Q3: How does the choice of ligand affect the optimal catalyst loading?
A3: The ligand plays a critical role in stabilizing the active catalytic species and influencing its reactivity. Bulky, electron-rich phosphine (B1218219) ligands can stabilize the palladium center, often allowing for lower catalyst loadings while maintaining high catalytic activity.[4]
Q4: What are the key indicators of a suboptimal catalyst loading?
A4: Key indicators include low reaction yield, incomplete conversion of starting materials, and the formation of significant side products.[4] Visual cues, such as the formation of palladium black, can also indicate catalyst decomposition due to suboptimal conditions.[4]
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄/CuI | 1 | THF | 60 | 24 | 45 |
| 2 | Pd(PPh₃)₄/CuI | 2.5 | THF | 60 | 18 | 78 |
| 3 | Pd(PPh₃)₄/CuI | 5 | THF | 60 | 12 | 92 |
| 4 | Pd(PPh₃)₄/CuI | 10 | THF | 60 | 12 | 91 |
Note: Data is representative and for illustrative purposes.
Table 2: Screening of Reaction Parameters
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2.5 | 5 | Et₃N (2) | DMF | 80 | 65 |
| 2 | 2.5 | 5 | DBU (2) | DMF | 80 | 75 |
| 3 | 2.5 | 5 | Et₃N (2) | Toluene | 100 | 85 |
| 4 | 5 | 10 | Et₃N (2) | Toluene | 100 | 95 |
Note: Data is representative and for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading in this compound Coupling
-
Reaction Setup: To a dried Schlenk tube under an argon atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄) and copper(I) iodide (CuI).
-
Solvent and Reagents: Add freshly distilled and degassed solvent (e.g., THF or toluene). Add the base (e.g., triethylamine) followed by this compound.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Parallel Screening for Optimal Catalyst Loading
-
Stock Solution Preparation: Prepare a stock solution of this compound, a base, and an internal standard in a degassed solvent.
-
Catalyst Array: In a glovebox, dispense varying amounts of the desired palladium and copper catalysts and ligands into an array of reaction vials.
-
Reaction Initiation: Add the stock solution to each vial.
-
Heating and Stirring: Seal the vials and place them in a preheated heating block with stirring for a set time.
-
Analysis: After cooling, quench the reactions and analyze the yield of each reaction by LC-MS or GC-MS to identify the optimal catalyst loading.
Visualizations
Caption: General experimental workflow for this compound coupling.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
preventing unwanted isomerization during 1,4-Hexadiyne synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-hexadiyne. The primary focus is on preventing its unwanted isomerization to the more stable conjugated isomer, 2,4-hexadiyne (B1329798).
Troubleshooting Guide
Problem 1: Significant formation of 2,4-hexadiyne byproduct.
Possible Cause: The reaction conditions are promoting the isomerization of the desired this compound to the thermodynamically more stable 2,4-hexadiyne. This is often catalyzed by the presence of bases or elevated temperatures.
Suggested Solutions:
-
Temperature Control: Maintain a low reaction temperature, ideally below 0°C, during the formation of the Grignard reagent and the subsequent coupling reaction. Higher temperatures provide the activation energy needed for the rearrangement.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base. Strong, unhindered bases can deprotonate the methylene (B1212753) protons between the two triple bonds in this compound, facilitating isomerization.
-
Reaction Time: Minimize the reaction time. Prolonged exposure of this compound to the reaction mixture, especially in the presence of basic species, increases the likelihood of isomerization. Monitor the reaction progress closely using techniques like GC-MS or TLC.
-
Quenching: Quench the reaction promptly with a mild acid source (e.g., saturated aqueous ammonium (B1175870) chloride) once the formation of this compound is complete to neutralize any basic species.
Problem 2: Low yield of this compound.
Possible Cause: Incomplete reaction, degradation of the Grignard reagent, or side reactions other than isomerization.
Suggested Solutions:
-
Grignard Reagent Quality: Ensure the Grignar reagent, propargyl magnesium bromide, is freshly prepared and used immediately. Grignard reagents are sensitive to moisture and air.
-
Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction. All glassware should be flame-dried, and anhydrous solvents must be used.
-
Slow Addition: Add the propargyl bromide solution to the Grignard reagent slowly and at a controlled temperature to prevent dimerization and other side reactions.
-
Catalyst Choice: For coupling reactions, the choice of catalyst can be critical. While the Grignard-based synthesis often doesn't require a catalyst, in other coupling strategies, the catalyst can influence selectivity.
Problem 3: Difficulty in separating this compound from 2,4-hexadiyne.
Possible Cause: The two isomers have very similar physical properties, making separation by standard distillation challenging.
Suggested Solutions:
-
Fractional Distillation: Use a high-efficiency fractional distillation column. The boiling points of this compound (~80 °C) and 2,4-hexadiyne (~86-87 °C) are close, so a column with a high number of theoretical plates is necessary.[1]
-
Preparative Gas Chromatography (GC): For high-purity samples, preparative GC is an effective method for separating isomers with close boiling points.
-
Column Chromatography: While less common for such nonpolar compounds, column chromatography on silica (B1680970) gel with a nonpolar eluent (e.g., hexanes) may offer some separation, though it can be challenging.
Frequently Asked Questions (FAQs)
Q1: What is the primary driving force for the isomerization of this compound to 2,4-hexadiyne?
A1: The primary driving force is the increased thermodynamic stability of the conjugated system in 2,4-hexadiyne compared to the isolated diene system in this compound. The conjugation of the two triple bonds in the 2,4-isomer allows for delocalization of π-electrons, which lowers the overall energy of the molecule.
Q2: How can I monitor the formation of the 2,4-hexadiyne isomer during the reaction?
A2: The most effective method is to take aliquots from the reaction mixture at different time points, quench them, and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS).[2] This will allow you to separate the two isomers and determine their relative ratio. 1H NMR spectroscopy can also be used to distinguish between the isomers based on their unique chemical shifts.
Q3: Are there any specific catalysts that can selectively produce this compound while suppressing isomerization?
A3: While the focus is often on controlling reaction conditions, the choice of coupling method can influence selectivity. Copper-catalyzed cross-coupling reactions of propargyl halides with terminal alkynes can be used for the synthesis of 1,4-diynes.[3] However, careful selection of the copper source and ligands is crucial to minimize isomerization, which can be a competing pathway. For the Grignard-based synthesis, the key is to avoid catalysts that also promote isomerization.
Q4: What are the key spectroscopic differences between this compound and 2,4-hexadiyne?
A4: The two isomers can be distinguished by the following spectroscopic methods:
-
¹H NMR: this compound will show a signal for the methylene protons (at C3) typically around 3.1 ppm, a terminal alkyne proton (at C1) around 2.0 ppm, and a methyl group (at C6) around 1.8 ppm. 2,4-Hexadiyne, being symmetrical, will show only a signal for the two methyl groups around 1.9 ppm.
-
¹³C NMR: The chemical shifts of the sp-hybridized carbons will be different due to the conjugation in 2,4-hexadiyne.
-
IR Spectroscopy: The C≡C stretching frequency in the conjugated 2,4-hexadiyne will be at a lower wavenumber and potentially more intense compared to the isolated triple bonds in this compound.
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Coupling with Minimized Isomerization
This protocol is based on the principles of Grignard reagent chemistry, optimized for low temperatures to suppress the formation of 2,4-hexadiyne.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Propargyl bromide
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Propargyl Magnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings under an inert atmosphere (e.g., argon or nitrogen).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of propargyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to -10°C to 0°C in an ice-salt bath.
-
-
Coupling Reaction:
-
Slowly add a solution of propargyl bromide in anhydrous diethyl ether to the cooled Grignard solution with vigorous stirring. Maintain the temperature below 0°C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while keeping the flask in an ice bath.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and carefully remove the solvent by distillation at atmospheric pressure.
-
Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 80°C for this compound.[1]
-
Expected Outcome: This low-temperature protocol should favor the formation of this compound with a minimal amount of the 2,4-hexadiyne isomer. The exact isomer ratio will depend on the precise control of the reaction temperature and time.
Data Presentation
Table 1: Physical and Spectroscopic Properties of this compound and 2,4-Hexadiyne
| Property | This compound | 2,4-Hexadiyne |
| Molecular Formula | C₆H₆ | C₆H₆ |
| Molar Mass | 78.11 g/mol | 78.11 g/mol |
| Boiling Point | ~80 °C[1] | ~86-87 °C |
| ¹H NMR (CDCl₃, δ ppm) | ~3.1 (CH₂), ~2.0 (≡CH), ~1.8 (CH₃) | ~1.9 (CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~82 (C4), ~80 (C5), ~70 (C1), ~68 (C2), ~13 (C3), ~4 (C6) | ~75 (C2, C5), ~65 (C3, C4), ~4 (C1, C6) |
| GC-MS Retention | Earlier eluting peak | Later eluting peak |
Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and instrument.
Visualizations
Caption: Base- or heat-catalyzed isomerization of this compound.
Caption: Workflow for the synthesis of this compound.
References
Navigating the Thermal Landscape of 1,4-Hexadiyne: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the thermal stability of 1,4-hexadiyne in chemical reactions. Given the potential for exothermic decomposition inherent in diyne structures, a thorough understanding of safe handling practices and reaction control is paramount. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the safe and successful use of this versatile reagent.
Troubleshooting Guide: Managing Thermal Events
Unexpected temperature fluctuations during reactions involving this compound can indicate potential thermal instability. This guide provides a structured approach to identifying and mitigating these issues.
| Observation | Potential Cause | Recommended Action |
| Rapid, uncontrolled temperature increase. | Runaway reaction due to localized heating, incorrect reagent addition, or catalyst activity. | 1. Immediately cease addition of any reagents. 2. Increase cooling to the maximum capacity. 3. If the temperature continues to rise, prepare for emergency quenching with a pre-cooled, inert solvent. 4. Evacuate the immediate area if the reaction cannot be controlled. |
| Reaction temperature consistently higher than setpoint. | Exothermic reaction proceeding at a faster rate than anticipated. | 1. Reduce the rate of reagent addition. 2. Lower the reaction temperature setpoint. 3. Ensure efficient stirring to improve heat dissipation. 4. Consider diluting the reaction mixture with more solvent. |
| Localized "hot spots" observed. | Poor mixing leading to concentrated areas of reaction. | 1. Increase the stirring rate to ensure homogeneous heat and mass transfer. 2. Verify that the stirrer is functioning correctly and is appropriately sized for the reaction vessel. |
| Color change to dark brown or black. | Decomposition of starting material or product. | 1. Immediately cool the reaction mixture. 2. Take a sample for analysis (e.g., TLC, GC-MS) to assess the extent of decomposition. 3. Re-evaluate the reaction temperature and consider running the reaction at a lower temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the known decomposition temperature of this compound?
Q2: What are the primary safety concerns when working with this compound?
The primary safety concerns are its potential for thermal instability and exothermic decomposition. Additionally, like many organic compounds, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should always be worn.
Q3: How can I minimize the risk of a runaway reaction?
To minimize the risk of a runaway reaction, adhere to the following principles:
-
Slow Addition: Add reagents, especially those known to initiate or participate in exothermic processes, slowly and in a controlled manner.
-
Adequate Cooling: Ensure your reaction setup has a robust cooling system capable of handling potential exotherms.
-
Efficient Stirring: Maintain vigorous and consistent stirring to ensure even temperature distribution.
-
Dilution: Working in a more dilute solution can help to dissipate heat more effectively.
-
Temperature Monitoring: Continuously monitor the internal reaction temperature.
Q4: Are there any incompatible materials I should be aware of?
Strong oxidizing agents and certain transition metals can potentially catalyze the decomposition of alkynes. It is advisable to conduct small-scale safety tests before introducing new reagents or catalysts to a reaction involving this compound.
Key Experimental Protocols
Protocol 1: General Procedure for a Copper-Catalyzed Homocoupling (Glaser-Type) Reaction
This protocol provides a general framework for the homocoupling of this compound. Note: This reaction can be exothermic and requires careful temperature control.
Materials:
-
This compound
-
Copper(I) chloride (CuCl) or other suitable copper(I) salt
-
Amine base (e.g., pyridine, TMEDA)
-
Anhydrous solvent (e.g., acetone, dichloromethane)
-
Oxygen or air supply
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a gas inlet, dissolve this compound in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine base to the solution.
-
In a separate flask, prepare a solution or slurry of the copper(I) catalyst in the same solvent.
-
Cool the this compound solution to a low temperature (e.g., 0 °C) using an ice bath.
-
Slowly add the copper catalyst solution dropwise to the cooled this compound solution while maintaining vigorous stirring.
-
Once the catalyst addition is complete, slowly introduce a gentle stream of air or oxygen into the reaction mixture via a needle.
-
Carefully monitor the internal reaction temperature throughout the reaction. Do not allow the temperature to rise significantly.
-
Upon completion (monitored by TLC or GC), quench the reaction by adding a dilute acid solution (e.g., HCl).
-
Extract the product with an appropriate organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
Protocol 2: General Procedure for a Palladium/Copper-Catalyzed Cross-Coupling (Sonogashira-Type) Reaction
This protocol outlines a general method for the cross-coupling of this compound with an aryl or vinyl halide.
Materials:
-
This compound
-
Aryl or vinyl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the aryl or vinyl halide.
-
Add the anhydrous solvent and the amine base, and stir the mixture until the solids have dissolved.
-
Slowly add a solution of this compound in the same solvent to the reaction mixture at room temperature.
-
Monitor the internal temperature of the reaction. If any exotherm is observed, cool the reaction vessel with a water bath.
-
Stir the reaction at room temperature or with gentle heating, while carefully monitoring for any signs of decomposition.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Workflows and Logic
The following diagrams illustrate key workflows for managing the thermal stability of this compound reactions and a troubleshooting decision tree.
Navigating the Scale-Up Synthesis of 1,4-Hexadiyne: A Technical Support Center
The scale-up synthesis of 1,4-hexadiyne, a valuable building block in drug development and materials science, presents a unique set of challenges for researchers and chemists. This technical support center provides a comprehensive resource for professionals engaged in the synthesis of this compound, offering troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during laboratory and pilot-scale production.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a clear question-and-answer format.
| Issue | Potential Causes | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete Deprotonation of Acetylene (B1199291): The formation of the acetylide anion is crucial for the subsequent alkylation. Insufficient base or improper reaction conditions can lead to low conversion. 2. Poor Quality of Reagents: The presence of moisture or other impurities in the acetylene source, propargyl bromide, or solvents can quench the reactive intermediates. 3. Side Reactions: Polymerization of acetylene or propargyl bromide, or elimination reactions can consume starting materials and reduce the yield of the desired product. 4. Loss of Volatile Product: this compound is a volatile compound, and significant loss can occur during workup and purification if not handled carefully. | 1. Optimize Deprotonation: Ensure the use of a sufficiently strong base (e.g., n-butyllithium) and appropriate cryogenic temperatures (e.g., -78°C) to drive the deprotonation to completion. 2. Ensure Anhydrous Conditions: Use freshly dried solvents and high-purity reagents. Consider passing acetylene gas through a drying agent before use. 3. Control Reaction Temperature: Maintain low temperatures throughout the addition of propargyl bromide to minimize side reactions. The reaction is highly exothermic. 4. Minimize Product Loss: Use cold traps during solvent removal and handle the product at low temperatures. |
| Presence of Significant Impurities | 1. Unreacted Starting Materials: Incomplete reaction can lead to the presence of propargyl bromide and other precursors in the crude product. 2. Homocoupling Byproducts: The Glaser-Hay coupling of the terminal alkyne can lead to the formation of symmetrical diynes as byproducts. 3. Polymeric Materials: Acetylene and propargyl bromide are prone to polymerization under certain conditions. 4. Solvent and Reagent Residues: Residual solvents and catalyst residues can contaminate the final product. | 1. Monitor Reaction Completion: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction progress and ensure complete consumption of starting materials. 2. Optimize Reaction Conditions: Adjusting the catalyst, solvent, and temperature can help minimize homocoupling. 3. Purification: Employ fractional distillation under reduced pressure to separate this compound from less volatile polymeric impurities. 4. Thorough Workup: Perform aqueous washes to remove water-soluble impurities and catalysts. Ensure complete removal of extraction solvents. |
| Difficulty in Product Purification | 1. Close Boiling Points of Impurities: Some byproducts may have boiling points close to that of this compound, making separation by distillation challenging. 2. Thermal Instability: this compound may be susceptible to decomposition at elevated temperatures required for distillation. | 1. Fractional Distillation: Use a high-efficiency distillation column (e.g., a Vigreux or spinning band column) under reduced pressure to improve separation. 2. Vacuum Distillation: Perform distillation at the lowest possible pressure to reduce the boiling point and minimize thermal degradation. |
| Runaway Reaction/Exotherm | 1. Rapid Addition of Reagents: The reaction between the acetylide and propargyl bromide is highly exothermic. 2. Inadequate Cooling: Insufficient cooling capacity for the reaction vessel can lead to a rapid temperature increase. | 1. Slow and Controlled Addition: Add the propargyl bromide solution dropwise to the cooled acetylide solution. 2. Efficient Cooling: Use a cooling bath with a large capacity and efficient heat transfer (e.g., a dry ice/acetone bath). Monitor the internal reaction temperature closely. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a laboratory scale?
A common and effective method for the laboratory-scale synthesis of this compound is the alkylation of an acetylide anion with propargyl bromide. This typically involves the deprotonation of acetylene with a strong base like n-butyllithium in an inert solvent at low temperatures, followed by the addition of propargyl bromide.
Q2: What are the primary safety concerns when synthesizing this compound?
The synthesis of this compound involves several significant safety hazards. Acetylene is a highly flammable and explosive gas. Organolithium reagents like n-butyllithium are pyrophoric and react violently with water. Propargyl bromide is a lachrymator and is toxic. The reaction is also highly exothermic and requires careful temperature control to prevent a runaway reaction. All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
Q3: How can the formation of polymeric byproducts be minimized?
Polymerization can be minimized by maintaining a low reaction temperature, ensuring a stoichiometric balance of reactants, and avoiding prolonged reaction times. The slow, controlled addition of the electrophile (propargyl bromide) to the nucleophile (acetylide) is also crucial.
Q4: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent techniques for monitoring the disappearance of volatile starting materials and the appearance of the this compound product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the final product and assessing its purity.
Experimental Protocols
Note: The following protocol is a representative procedure for the laboratory-scale synthesis of this compound and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Synthesis of this compound via Alkylation of Lithium Acetylide
This procedure involves the in-situ generation of lithium acetylide from acetylene and n-butyllithium, followed by alkylation with propargyl bromide.
Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (in hexanes)
-
Acetylene gas (purified)
-
Propargyl bromide
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a low-temperature thermometer, and a septum is placed under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Acetylene Introduction: Anhydrous THF is added to the flask and cooled to -78°C using a dry ice/acetone bath. Acetylene gas is then bubbled through the cooled THF for a specific duration to achieve a desired concentration.
-
Deprotonation: A solution of n-butyllithium in hexanes is added dropwise to the stirred acetylene/THF solution at -78°C. The formation of the lithium acetylide is typically observed as a white precipitate.
-
Alkylation: A solution of propargyl bromide in anhydrous THF is added dropwise to the lithium acetylide suspension at -78°C. The reaction mixture is stirred at this temperature for a specified time.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution while maintaining a low temperature.
-
Workup: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is carefully removed by distillation at atmospheric pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₆ | --INVALID-LINK-- |
| Molecular Weight | 78.11 g/mol | --INVALID-LINK-- |
| Boiling Point | ~80-81 °C | --INVALID-LINK-- |
| Density | ~0.81 g/cm³ |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Technical Support Center: High-Purity 1,4-Hexadiyne Purification
This technical support center is designed for researchers, scientists, and drug development professionals, providing comprehensive guidance on the purification of high-purity 1,4-hexadiyne. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparison of purification strategies to assist in your laboratory work.
Section 1: Troubleshooting Guide
This section addresses common issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Purified Product | Leaks in the apparatus: Especially under vacuum distillation, poorly sealed joints can lead to loss of volatile material. | Ensure all ground glass joints are properly sealed. Use high-vacuum grease for joints if performing a vacuum distillation.[1] |
| Polymerization: Diynes can be susceptible to polymerization, especially when heated for extended periods. | Consider adding a polymerization inhibitor (e.g., hydroquinone) to the distillation flask. Use the lowest possible temperature for distillation, preferably under vacuum to reduce the boiling point.[1] | |
| Hold-up in the distillation column: Packing material in a fractionating column can retain a significant amount of liquid.[1] | After distillation, allow the column to cool completely to recover any condensed liquid. For small-scale purifications, consider a short-path distillation apparatus to minimize surface area. | |
| Product Contamination | Presence of Isomers: Isomers such as 2,4-hexadiyne (B1329798) or 1,5-hexadiyne (B1215225) may have very close boiling points, making separation by simple distillation difficult.[2] | Use a highly efficient fractional distillation column (e.g., Vigreux or a packed column) to increase the number of theoretical plates.[1] For very high purity, preparative gas chromatography (Prep-GC) may be necessary to separate close-boiling isomers.[2] |
| Residual Solvents or Starting Materials: Impurities from the synthesis reaction may carry over. | If impurities have boiling points close to the product, simple distillation may be ineffective.[2] Consider an initial aqueous wash if impurities are water-soluble, followed by drying before distillation. | |
| Thermal Decomposition: The compound may be thermally labile, leading to decomposition and impurity formation at high temperatures. | Purify via vacuum distillation to lower the boiling point and minimize the risk of thermal decomposition.[1] | |
| Poor Separation During Purification | Distillation rate is too fast: A high distillation rate does not allow for proper vapor-liquid equilibrium on each theoretical plate.[1] | Reduce the heating rate to ensure a slow, steady distillation. A general rule of thumb is 1-2 drops per second for the distillate. |
| Insufficient column efficiency: The column may not have enough theoretical plates to separate compounds with close boiling points. | Use a longer fractionating column or one with more efficient packing material.[1] Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.[1] | |
| Co-elution in Chromatography: In preparative GC, impurities may co-elute with the product. | Optimize the chromatography conditions. Try a different stationary phase or adjust the temperature program and carrier gas flow rate to improve resolution.[2] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound? A1: Common impurities can include isomers (e.g., 2,4-hexadiyne, 1,5-hexadiyne), residual starting materials from the synthesis, solvents, and byproducts from side reactions. The specific impurities will depend on the synthetic route used.[2]
Q2: How can I prevent polymerization during purification and storage? A2: To prevent polymerization, it is advisable to handle the compound at low temperatures. During distillation, consider adding a radical inhibitor like hydroquinone (B1673460) or Butylated hydroxytoluene (BHT). For storage, keep the purified this compound in a tightly sealed amber bottle under an inert atmosphere (nitrogen or argon) and at a low temperature, as recommended for similar unstable compounds.[3]
Q3: What is the recommended method for achieving >99% purity? A3: For achieving very high purity, preparative gas chromatography (Prep-GC) is often the most effective method, especially for separating close-boiling isomers.[1][2] While fractional distillation can significantly improve purity, Prep-GC offers superior resolution for trace impurities.
Q4: How can I confirm the purity of my final product? A4: Purity should be assessed using multiple analytical techniques. High-resolution Gas Chromatography (GC) is excellent for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify non-volatile impurities. GC-Mass Spectrometry (GC-MS) can help in identifying the structure of unknown impurities.[2]
Q5: Is this compound stable in air? A5: Like many diynes, this compound may be sensitive to air and light and could potentially undergo slow oxidation or polymerization. It is best practice to handle and store it under an inert atmosphere.[3]
Section 3: Comparison of Purification Strategies
The following table summarizes the primary methods for purifying this compound. The quantitative data presented are illustrative for comparison purposes, as actual results will vary based on the specific conditions and the nature of the crude mixture.
| Purification Method | Principle | Advantages | Disadvantages | Typical Purity Achieved | Typical Yield |
| Fractional Distillation | Separation based on differences in boiling points. | Suitable for larger quantities; relatively simple setup. | Less effective for separating isomers with very close boiling points; risk of thermal decomposition/polymerization.[2] | 95-99% | 60-80% |
| Preparative Gas Chromatography (Prep-GC) | Separation based on differential partitioning between a stationary phase and a mobile gas phase. | Excellent for separating close-boiling isomers and achieving very high purity.[1] | Limited to smaller sample sizes (mg to a few grams); more complex and expensive equipment.[1] | >99.5% | 40-70% |
Section 4: Experimental Protocols
Protocol 1: Fractional Distillation Under Inert Atmosphere
This protocol describes the purification of this compound using fractional distillation. This method is suitable for purifying several grams of material.
Materials:
-
Crude this compound
-
Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Boiling chips or magnetic stir bar
-
Round-bottom flask, fractional distillation column (Vigreux), distillation head, condenser, receiving flasks
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Drying: If the crude material contains water, dry it over an anhydrous drying agent for at least one hour, then filter to remove the drying agent.
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is completely dry.
-
Charge the Flask: Add the crude this compound, a few boiling chips or a magnetic stir bar, and a small amount of polymerization inhibitor to the distilling flask.
-
Inert Atmosphere: Flush the entire system with a slow stream of nitrogen or argon for several minutes to remove air. Maintain a slight positive pressure of inert gas throughout the distillation.
-
Distillation:
-
Begin heating the distilling flask gently using a heating mantle.
-
As the liquid begins to boil, observe the condensation ring rising slowly up the fractionating column.
-
Allow the column to equilibrate by adjusting the heat so that the vapor-liquid equilibrium is established.[1]
-
-
Fraction Collection:
-
Collect any initial low-boiling fractions (forerun) in a separate flask and discard.
-
Once the temperature at the distillation head stabilizes near the boiling point of this compound (approx. 80-81 °C at atmospheric pressure, though vacuum distillation is recommended), switch to a clean, pre-weighed receiving flask.
-
Collect the main fraction while maintaining a constant temperature.
-
Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxide residues.
-
-
Storage: Transfer the purified product to a clean, dry, amber bottle. Add a fresh speck of polymerization inhibitor, flush the headspace with inert gas, seal tightly, and store at low temperature.[3]
Protocol 2: Purification by Preparative Gas Chromatography (Prep-GC)
This method is ideal for obtaining very high-purity (>99.5%) this compound on a smaller scale.
Materials:
-
Partially purified this compound
-
Preparative gas chromatograph with an appropriate column (e.g., a non-polar column) and detector
-
Cooled collection traps
-
Volatile solvent (e.g., pentane (B18724) or hexane) for sample dilution
-
Syringe for injection
Procedure:
-
Method Development: First, develop an analytical GC method to determine the retention times of this compound and its impurities. Optimize the temperature program and carrier gas flow rate for the best possible resolution.[2]
-
Sample Preparation: If necessary, dilute the partially purified this compound in a minimal amount of a volatile solvent to facilitate injection.
-
Injection: Inject the sample onto the preparative GC column. Do not overload the column, as this will lead to poor separation.
-
Fraction Collection:
-
Monitor the detector signal.
-
As the peak corresponding to this compound begins to elute, switch the outlet to a cooled collection trap (e.g., using a dry ice/acetone bath or liquid nitrogen).
-
Switch the outlet away from the trap as soon as the peak has finished eluting to avoid collecting impurities.
-
-
Recovery: Allow the collection trap to warm to room temperature and transfer the condensed, high-purity product to a suitable storage vial.
-
Storage: Store the purified product as described in the distillation protocol.
Section 5: Visual Guides
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
minimizing byproduct formation in Glaser coupling of terminal alkynes
Welcome to the technical support center for the Glaser coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the oxidative coupling of terminal alkynes, with a primary focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in a Glaser coupling reaction?
A1: The most common byproduct is the homocoupled 1,3-diyne, which arises from the oxidative self-coupling of the terminal alkyne starting material.[1] This side reaction can significantly lower the yield of the desired unsymmetrical diyne (in cross-coupling reactions) or introduce impurities that are difficult to separate.
Q2: What are the key factors that promote the formation of byproducts?
A2: Several factors can lead to increased byproduct formation:
-
Presence of Oxygen: The Glaser coupling is an oxidative process, and an excess or uncontrolled introduction of an oxidant, typically oxygen from the air, can accelerate the rate of homocoupling.[1][2]
-
High Copper Concentration: Elevated concentrations of the copper(I) catalyst can favor the homocoupling pathway.
-
Inappropriate Ligand or Base: The choice of ligand and base is crucial. While bases are necessary to deprotonate the terminal alkyne, some combinations can enhance the rate of the undesired homocoupling.[3][4]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of side reactions, including byproduct formation and degradation of sensitive substrates.[3]
-
Substrate Reactivity: The electronic and steric properties of the alkyne substrate can influence its propensity for self-coupling.
Q3: How can I minimize the formation of the homocoupled diyne byproduct?
A3: Minimizing homocoupling requires careful control of the reaction conditions:
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) allows for controlled introduction of the oxidant, thereby minimizing excessive homocoupling.[2]
-
Use of Reducing Agents: The addition of a reducing agent can help maintain the active Cu(I) state and prevent the oxidation that drives byproduct formation.[5]
-
Ligand Selection: The use of specific ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) in the Hay modification, can improve the solubility and reactivity of the copper catalyst, leading to cleaner reactions.[1][6][7] Bipyridyl-based ligands have also been shown to be effective.[3]
-
pH Control: For reactions in aqueous media, particularly in bioconjugation, optimizing the pH can significantly enhance coupling efficiency and reduce substrate degradation.[3][8]
-
Slow Addition of Reagents: In some cases, the slow addition of the alkyne substrate or the oxidant can help to control the reaction rate and suppress byproduct formation.
Q4: Can protecting groups be used to prevent homocoupling?
A4: Yes, protecting the terminal alkyne with a removable group, such as a trialkylsilyl group, is a common strategy to prevent homocoupling. However, this approach necessitates additional protection and deprotection steps, which can add to the overall synthesis time and reduce the overall yield.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Significant amount of homocoupled byproduct observed. | 1. Excess oxygen in the reaction. 2. Copper catalyst concentration is too high. 3. The chosen ligand is not optimal. | 1. Ensure the reaction is run under a strictly inert atmosphere (nitrogen or argon). De-gas all solvents and reagents thoroughly. 2. Reduce the loading of the copper catalyst. 3. Screen different ligands, such as TMEDA or a bipyridyl-based ligand. |
| Low or no yield of the desired product. | 1. Inactive catalyst. 2. Insufficient base. 3. Reaction temperature is too low. | 1. Use a fresh, high-purity source of the copper(I) salt. 2. Ensure an adequate amount of base is used to facilitate deprotonation of the alkyne. 3. Gradually increase the reaction temperature while monitoring for byproduct formation. |
| Degradation of starting material or product, especially in bioconjugation. | 1. Oxidative damage from copper(II) species. 2. Reaction pH is not optimal for the substrate. | 1. Add a reducing agent to minimize the concentration of deleterious copper(II) species.[5] 2. Optimize the reaction pH to ensure the stability of the biomolecule.[3][8][9] |
| Difficulty in removing copper salts during workup. | 1. Incomplete quenching of the reaction. 2. Formation of insoluble copper-acetylide complexes. | 1. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and stir until the aqueous layer turns a deep blue, indicating complexation of the copper.[10] 2. Wash the organic layer multiple times with the ammonium chloride solution. |
Data Presentation
Table 1: Effect of Ligand and pH on Glaser-Hay Bioconjugation Efficiency
| Ligand | pH | Reaction Time (hours) | Coupling Efficiency (%) | Protein Degradation |
| TMEDA | 7.4 (Standard) | 8 | ~60 | Noticeable |
| TMEDA | 6.0 | 4 | >95 | Minimized |
| Carboxylated Biphenyl | 8.0 | 8 | >95 | Minimized |
Data adapted from a study on Glaser-Hay bioconjugations, showing that optimizing the ligand and pH can lead to significantly higher coupling efficiencies and reduced protein degradation.[3]
Experimental Protocols
Protocol 1: General Procedure for Glaser-Hay Coupling
This protocol is a general guideline for the homocoupling of a terminal alkyne using a CuCl-TMEDA catalyst system.
Materials:
-
Terminal alkyne (1.0 mmol)
-
Copper(I) chloride (CuCl, 0.1 mmol, 10 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 0.12 mmol)
-
Acetone (solvent)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 mmol), copper(I) chloride (0.1 mmol), and acetone.
-
Add TMEDA (0.12 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1,3-diyne.[1]
Protocol 2: Optimized Glaser-Hay Bioconjugation
This protocol is adapted for bioconjugation applications, focusing on minimizing protein degradation.
Materials:
-
Protein with a terminal alkyne-containing unnatural amino acid (e.g., p-propargyloxyphenylalanine)
-
Alkyne-functionalized molecule (e.g., a fluorophore)
-
Copper(I) iodide (CuI) solution (500 mM in water)
-
TMEDA solution (500 mM in water)
-
Phosphate-buffered saline (PBS) at the desired pH (e.g., pH 6.0)
Procedure:
-
In a microcentrifuge tube, combine 5 µL of a vigorously shaken solution of CuI and 5 µL of the TMEDA solution. Mix thoroughly by pipetting.
-
Add 30 µL of the protein solution in PBS at the optimized pH (e.g., pH 6.0).
-
Add 20 µL of the alkyne-functionalized molecule (e.g., 1 mM in DMSO).
-
Incubate the reaction at room temperature (22 °C) for 4 hours.
-
Remove excess reactants and catalyst by buffer exchange using an appropriate spin concentrator column.[3]
Visualizations
Caption: Logical relationship of reactants and conditions leading to desired product versus byproduct formation in Glaser coupling.
Caption: A troubleshooting workflow for addressing high byproduct formation in Glaser coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. synarchive.com [synarchive.com]
- 8. Development of optimized conditions for Glaser-Hay bioconjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: 1,4-Hexadiyne Reactions and Solvent Purity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the critical role of solvent purity in reactions involving 1,4-hexadiyne. It is intended for researchers, scientists, and professionals in drug development to help diagnose and resolve common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions with this compound, with a focus on solvent-related causes.
Issue 1: Low or No Reaction Yield
-
Question: My this compound coupling reaction (e.g., Glaser or Sonogashira coupling) has a very low yield or is not proceeding at all. What are the likely solvent-related causes?
-
Answer: Low or no yield in this compound coupling reactions is frequently linked to solvent impurities that interfere with the catalyst or reagents.[1][2] Key culprits include:
-
Water: Protic impurities like water can protonate organometallic catalysts or bases, rendering them inactive.[3]
-
Oxygen: Dissolved oxygen can lead to oxidative degradation of catalysts and starting materials, especially in copper-catalyzed reactions.[4][5]
-
Peroxides: Often present in ethers like THF, peroxides can also deactivate catalysts and cause unpredictable side reactions.
-
Amine Impurities: In reactions sensitive to bases, trace amine impurities in solvents can disrupt the desired reaction pathway.
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure you are using a freshly purified, anhydrous, and degassed solvent.[1][4]
-
Use an Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen) to prevent oxygen and moisture from the air from contaminating the reaction.[1][5]
-
Check Reagent Quality: Ensure that the this compound and any other reagents are pure and dry.[2]
-
Issue 2: Formation of Unwanted Byproducts
-
Question: My reaction is producing a complex mixture of products instead of the desired coupled this compound derivative. Could the solvent be the cause?
-
Answer: Yes, solvent impurities can lead to the formation of various byproducts.
-
Aldehydes or Ketones: Solvents like acetone (B3395972) or DMF, if not of high purity, can contain aldehyde impurities which may participate in side reactions.[6][7]
-
Polymerization: Trace acids or other reactive impurities can sometimes initiate the polymerization of this compound, especially at elevated temperatures.[5]
-
Solvent Adducts: In some cases, the solvent itself or impurities within it can react with the starting materials or intermediates.
Troubleshooting Steps:
-
Solvent Selection: Re-evaluate your choice of solvent. Ensure it is appropriate for the reaction conditions and chemically inert.
-
Purification: Use a purification method that effectively removes the suspected type of impurity. For example, distillation from a suitable drying agent can remove water and non-volatile impurities.[8]
-
NMR Analysis of Solvent: If you suspect significant contamination, obtaining a proton NMR of your solvent can help identify major impurities.[6][9]
-
Frequently Asked Questions (FAQs)
-
Question: What is the best solvent for this compound coupling reactions?
-
Answer: The choice of solvent is highly dependent on the specific reaction (e.g., Hay, Glaser, Eglinton, or Sonogashira coupling).[10] Common solvents include:
-
Pyridine: Often used in Hay coupling.
-
Tetrahydrofuran (THF), Diethyl Ether: Good for many organometallic reactions, but must be free of peroxides and water.
-
Acetonitrile, N,N-Dimethylformamide (DMF): Polar aprotic solvents that can be effective but must be rigorously dried.
-
Toluene, Benzene: Nonpolar solvents that can be useful, especially for azeotropic removal of water.[11]
-
-
Question: How can I effectively remove water from my solvents?
-
Answer: Several methods can be used to dry solvents:
-
Distillation: Refluxing over a suitable drying agent (e.g., sodium/benzophenone (B1666685) for ethers and hydrocarbons, calcium hydride for amides and alcohols) followed by distillation is a classic and effective method.[4][8]
-
Solvent Purification Systems: Column-based systems that pass the solvent through activated alumina (B75360) and a deoxygenating catalyst can provide very pure and dry solvent on demand.[3][4]
-
Molecular Sieves: Activated molecular sieves (typically 3Å or 4Å) are a convenient way to dry small amounts of solvent.
-
-
Question: How do I properly degas a solvent?
-
Answer: To remove dissolved oxygen, several techniques can be employed:
-
Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes).
-
Freeze-Pump-Thaw: This method involves freezing the solvent, evacuating the headspace with a vacuum pump, and then allowing the solvent to thaw. Repeating this cycle three times is highly effective.
-
Sonication under Vacuum: Placing the solvent in an ultrasonic bath while under vacuum can also accelerate the removal of dissolved gases.
-
Data on the Impact of Solvent Impurities
The following table provides illustrative data on the potential effects of common impurities on a generic copper-catalyzed alkyne coupling reaction. Note that the exact impact will vary depending on the specific reaction conditions.
| Impurity | Typical Concentration in "Anhydrous" Grade Solvent | Potential Impact on this compound Coupling |
| Water | < 50 ppm | Significant decrease in yield due to catalyst deactivation. |
| Oxygen | ~200-300 ppm (in air-saturated solvent) | Can lead to oxidative homocoupling and catalyst decomposition. |
| Peroxides (in ethers) | Can be > 100 ppm if not properly stored | Drastic reduction in yield and potential for hazardous side reactions. |
| Trace Acids/Bases | Variable | Can interfere with pH-sensitive catalysts and promote side reactions. |
Experimental Protocols: Solvent Purification
Protocol 1: Distillation of Tetrahydrofuran (THF) from Sodium/Benzophenone
-
Pre-drying: Add approximately 10 g of sodium wire or chunks to 1 L of THF in a round-bottom flask. Add a magnetic stir bar.
-
Initiation: Add a small amount of benzophenone (approximately 0.2 g). The solution should eventually turn a deep blue or purple color, indicating an anhydrous and oxygen-free environment. If the color does not persist, more sodium may be needed.
-
Reflux: Once the blue/purple color is stable, reflux the THF under an inert atmosphere (nitrogen or argon) for at least one hour.
-
Distillation: Distill the THF directly into a clean, dry, and inert-atmosphere-flushed receiving flask.
-
Storage: Store the freshly distilled THF over activated molecular sieves under an inert atmosphere.
Protocol 2: Degassing a Solvent by Sparging
-
Setup: Place the solvent in a flask with a gas inlet that reaches near the bottom of the flask and a gas outlet.
-
Inert Gas Flow: Pass a steady stream of dry nitrogen or argon through the solvent.
-
Duration: Continue sparging for 30-60 minutes. For larger volumes, a longer time may be necessary.
-
Use: Use the degassed solvent immediately or store it under a positive pressure of inert gas.
Visualizations
Caption: Troubleshooting workflow for this compound reactions.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. acs.org [acs.org]
- 4. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 5. benchchem.com [benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Characterization of 1,4-Hexadiyne Synthesis Byproducts
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for identifying byproducts generated during the synthesis of 1,4-hexadiyne.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis?
A1: The byproduct profile largely depends on the synthetic route. A common method is the base-catalyzed isomerization of 1,5-hexadiyne (B1215225). During this process, incomplete isomerization can leave starting material, or over-isomerization can lead to the more thermodynamically stable conjugated isomer, 2,4-hexadiyne. Other potential byproducts include various C6H6 isomers and rearrangement products.
Q2: Which analytical technique is best for initial screening of my crude product?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for initial screening. It is highly effective for separating volatile compounds like hexadiyne isomers and provides both retention time data for quantification and mass spectra for structural elucidation of unknown peaks.
Q3: How can I distinguish between terminal and internal alkyne byproducts?
A3: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are excellent for this purpose.
-
FTIR Spectroscopy: Terminal alkynes (like this compound and 1,5-hexadiyne) exhibit a characteristic sharp C-H stretching peak around 3300 cm⁻¹.[1][2][3] This peak is absent in internal alkynes like 2,4-hexadiyne.[1][2][4] The C≡C triple bond stretch appears as a weak band between 2100-2260 cm⁻¹ for both types.[1][3]
-
¹H NMR Spectroscopy: The alkynyl protons of a terminal alkyne (≡C-H) typically resonate in a shielded region of the spectrum, around δ 1.7-3.1 ppm.[1] This signal is absent in internal alkynes.
Troubleshooting Guides
Problem: My GC-MS analysis shows multiple unexpected peaks close to the product peak. How do I identify them?
Solution:
-
Analyze the Mass Spectra: Compare the fragmentation pattern of each unknown peak with the mass spectrum of this compound. Isomers will have the same molecular ion (m/z = 78 for C6H6), but their fragmentation patterns may differ slightly. Check against spectral libraries (e.g., NIST) for potential matches.
-
Check for Isomers: The most likely byproducts are isomers such as 1,5-hexadiyne and 2,4-hexadiyne. Their boiling points are very close, leading to similar retention times.
-
Spike the Sample: If you have a pure standard of a suspected byproduct (e.g., 1,5-hexadiyne), add a small amount to your crude sample and re-run the GC-MS. An increase in the peak area of one of the unknown peaks provides strong evidence for its identity.
Problem: My ¹H NMR spectrum is complex and doesn't look like pure this compound. What signals indicate byproducts?
Solution:
-
Identify this compound Signals: First, confirm the signals for your target compound. For this compound, you should expect a signal for the terminal alkynyl proton (C≡C-H) and signals for the methyl (CH₃) and methylene (B1212753) (CH₂) groups.
-
Look for 1,5-Hexadiyne Signals: The presence of 1,5-hexadiyne (a common starting material) would show two distinct signals: one for the terminal alkynyl protons (t, ~δ 1.9 ppm) and another for the two equivalent methylene groups (m, ~δ 2.2 ppm).
-
Look for 2,4-Hexadiyne Signals: The internal and symmetrical alkyne, 2,4-hexadiyne, would show only one signal in the ¹H NMR spectrum—a singlet for the two equivalent methyl groups.
-
Use ¹³C NMR: If the ¹H NMR is ambiguous, ¹³C NMR can be decisive. Each isomer has a unique set of carbon signals based on its symmetry and chemical environment.
Data Presentation
Table 1: Physical and Spectroscopic Properties of this compound and Common Byproducts.
| Compound | Structure | Boiling Point (°C) | Key ¹H NMR Signals (ppm) | Key FTIR Bands (cm⁻¹) |
| This compound | CH≡C-CH₂-C≡C-CH₃ | 87-88 | δ ~1.8 (d, 3H), ~2.0 (t, 1H), ~3.1 (dq, 2H) | ~3300 (sharp, ≡C-H), ~2250 (C≡C), ~2120 (C≡C) |
| 1,5-Hexadiyne | CH≡C-CH₂-CH₂-C≡CH | 85-86 | δ ~1.9 (t, 2H), ~2.2 (m, 4H) | ~3290 (sharp, ≡C-H), ~2120 (C≡C) |
| 2,4-Hexadiyne | CH₃-C≡C-C≡C-CH₃ | 100-101 | δ ~1.9 (s, 6H) | Absent (no ≡C-H), ~2260 (weak or absent, C≡C) |
Note: NMR chemical shifts are approximate and can vary based on the solvent and instrument.
Experimental Protocols
Protocol 1: GC-MS Analysis for Byproduct Identification
-
Sample Preparation: Dilute the crude reaction mixture (1 µL) in a suitable solvent (1 mL of hexane (B92381) or dichloromethane).
-
Instrumentation: Use a standard GC-MS system (e.g., Agilent 7890B GC with 5977A MSD).
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[5]
-
GC Method Parameters:
-
Injector Temperature: 250 °C[5]
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: Start at 40 °C, hold for 2 minutes. Ramp at 10 °C/min to 150 °C.
-
Split Ratio: 50:1
-
-
MS Method Parameters:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 35-200.
-
-
Data Analysis: Integrate all peaks in the total ion chromatogram. Analyze the mass spectrum of each peak and compare it against a spectral library (e.g., NIST) and the data in Table 1.
Protocol 2: FTIR Spectroscopy for Functional Group Analysis
-
Sample Preparation: Prepare a neat sample by placing a drop of the liquid product between two NaCl or KBr salt plates.
-
Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.
-
Data Analysis:
-
Look for a sharp, strong peak around 3300 cm⁻¹, which confirms the presence of a terminal alkyne C-H bond.[3][6]
-
Examine the 2100-2260 cm⁻¹ region for C≡C triple bond stretches. The intensity of these bands is often weak.[1] For symmetrical internal alkynes, this peak may be very weak or entirely absent.[1][2]
-
Protocol 3: NMR Spectroscopy for Structural Isomer Determination
-
Sample Preparation: Dissolve approximately 10-20 mg of the crude product in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For quantitative analysis (qNMR), ensure a long relaxation delay (D1) of at least 5 times the T1 of the signals of interest.
-
Data Analysis:
-
¹H NMR: Identify signals corresponding to the target molecule and potential byproducts as detailed in the troubleshooting section and Table 1. Integrate the peaks to determine the relative ratios of the components.
-
¹³C NMR: Use the ¹³C spectrum to confirm the number of unique carbon atoms, which is a powerful way to distinguish between symmetric and asymmetric isomers.
-
Visualizations
Caption: General workflow for the characterization of synthesis byproducts.
Caption: Decision tree for troubleshooting unexpected GC-MS results.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 1,4-Hexadiyne and 1,5-Hexadiyne
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric compounds is paramount for strategic molecular design and synthesis. This guide provides an objective comparison of the chemical reactivity of two isomers, 1,4-hexadiyne and 1,5-hexadiyne (B1215225), supported by theoretical principles and available data.
This comparison will delve into the structural differences that govern the distinct chemical behaviors of these non-conjugated diynes, with a focus on their acidity and potential for intramolecular versus intermolecular reactions. While direct comparative experimental data for these specific isomers is limited in publicly accessible literature, their reactivity can be reliably inferred from fundamental principles of organic chemistry.
Structural and Electronic Properties
The positioning of the two alkyne functionalities in this compound and 1,5-hexadiyne is the primary determinant of their differential reactivity.
-
This compound: The two triple bonds are separated by a single methylene (B1212753) group (-CH₂-). This proximity allows for potential electronic interactions between the π-systems, influencing the acidity of the terminal protons.
-
1,5-Hexadiyne: The triple bonds are separated by two methylene groups (-CH₂-CH₂-). This greater separation minimizes direct electronic interaction between the alkyne units, making them behave more like isolated terminal alkynes.
| Property | This compound | 1,5-Hexadiyne |
| Chemical Formula | C₆H₆ | C₆H₆ |
| Molecular Weight | 78.11 g/mol [1][2] | 78.11 g/mol |
| Boiling Point | ~80.7 °C | ~86 °C[3] |
| Structure | HC≡C-CH₂-C≡CH | HC≡C-CH₂-CH₂-C≡CH |
Reactivity Comparison: Acidity and Deprotonation
The most significant difference in the reactivity of these two isomers lies in the acidity of their terminal alkyne protons and the subsequent behavior of the resulting acetylide anions.
Theoretical Acidity:
Both this compound and 1,5-hexadiyne are terminal alkynes and therefore possess acidic protons on their sp-hybridized carbons. The pKa of terminal alkynes is typically around 25.
The proximity of the second alkyne in This compound is expected to have an electron-withdrawing inductive effect, which should slightly increase the acidity of the terminal protons compared to a simple terminal alkyne. This is because the electronegative sp-hybridized carbons of the second alkyne pull electron density away from the C-H bond of the first alkyne, making the proton easier to remove.
In 1,5-hexadiyne , the greater distance between the two alkyne groups means this inductive effect is significantly weaker. Therefore, the acidity of its terminal protons is expected to be very similar to that of a standard terminal alkyne like 1-hexyne.
Deprotonation and Subsequent Reactions:
The deprotonation of these diynes with a strong base (e.g., sodium amide, NaNH₂) would yield the corresponding mono- and di-anions. The subsequent reactivity of these anions is where the structural differences become most apparent.
-
This compound: Upon deprotonation, the resulting acetylide anion can readily undergo intramolecular reactions due to the close proximity of the second alkyne. This can lead to cyclization or rearrangement products under certain conditions. The formation of a dianion would be less favorable than in 1,5-hexadiyne due to the close proximity of the two negative charges.
-
1,5-Hexadiyne: The monoanion of 1,5-hexadiyne is less likely to undergo intramolecular reactions due to the larger distance between the anionic center and the other alkyne. It will more readily participate in intermolecular reactions. The formation of a dianion is more feasible than in the 1,4-isomer as the negative charges are further apart, minimizing electrostatic repulsion. This dianion can then react at both ends with electrophiles.
Experimental Protocols
General Protocol for Deprotonation of a Terminal Alkyne:
Materials:
-
Terminal alkyne (this compound or 1,5-hexadiyne)
-
Strong base (e.g., Sodium amide, NaNH₂, or n-Butyllithium, n-BuLi)
-
Anhydrous aprotic solvent (e.g., liquid ammonia, tetrahydrofuran (B95107) (THF), or diethyl ether)
-
Electrophile (e.g., an alkyl halide)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the terminal alkyne in the anhydrous solvent.
-
Cool the solution to an appropriate temperature (e.g., -78 °C for n-BuLi in THF or -33 °C for NaNH₂ in liquid ammonia).
-
Slowly add the strong base to the solution. The reaction is typically monitored by the evolution of gas (ammonia or butane).
-
Stir the reaction mixture for a specified time to ensure complete formation of the acetylide anion.
-
Slowly add the electrophile to the solution at the same low temperature.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by techniques like TLC or GC).
-
Quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).
-
Extract the product with an organic solvent, dry the organic layer, and purify the product using techniques such as distillation or chromatography.
Logical Relationship of Reactivity
The following diagram illustrates the logical flow of how the structural differences between this compound and 1,5-hexadiyne influence their reactivity profiles.
Caption: Logical flow from structure to reactivity for 1,4- and 1,5-hexadiyne.
Signaling Pathways and Experimental Workflows
In the context of synthetic chemistry, the "signaling pathway" can be interpreted as the reaction pathway. The following diagram illustrates a generalized experimental workflow for utilizing these diynes in a deprotonation-alkylation sequence.
Caption: Generalized workflow for the deprotonation and alkylation of hexadiynes.
Conclusion
References
A Comparative Guide to the Polymerization of 1,4-Hexadiyne and 2,4-Hexadiyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the polymerization behavior of two isomers of hexadiyne: 1,4-hexadiyne and 2,4-hexadiyne (B1329798). The significant difference in their chemical structures—the conjugation of the triple bonds in 2,4-hexadiyne versus the isolated triple bonds in this compound—profoundly impacts their reactivity in polymerization reactions. This comparison is supported by available experimental data and established principles of polymer chemistry.
Executive Summary
2,4-Hexadiyne, a conjugated diyne, readily undergoes polymerization through various methods, most notably solid-state polymerization, to yield highly ordered, conjugated polymers known as polydiacetylenes. This reactivity is a direct consequence of the conjugated system of triple bonds. In contrast, there is a conspicuous absence of literature detailing the homopolymerization of this compound, a non-conjugated diyne. This suggests that this compound is significantly less reactive towards polymerization under conditions typically used for conjugated diynes. The comparison will, therefore, focus on the well-documented polymerization of 2,4-hexadiyne and its derivatives, and the inferred lack of reactivity of this compound based on fundamental chemical principles.
Structural and Reactivity Differences
The key to understanding the divergent polymerization behavior of these two isomers lies in their electronic structures.
Caption: Molecular structures of 2,4-hexadiyne and this compound.
In 2,4-hexadiyne , the two triple bonds are separated by a single bond, creating a conjugated π-system. This conjugation allows for the delocalization of π-electrons across the four carbon atoms of the diyne unit. This electronic arrangement is crucial for the 1,4-addition polymerization mechanism that is characteristic of polydiacetylene formation.[1][2]
In This compound , the triple bonds are separated by two methylene (B1212753) (-CH₂-) groups. This isolates the two π-systems, preventing electronic communication between them. As a result, this compound does not possess the extended conjugated system necessary for the 1,4-addition polymerization seen in its conjugated isomer.
Polymerization of 2,4-Hexadiyne and its Derivatives
The polymerization of 2,4-hexadiyne and its derivatives, particularly 2,4-hexadiyne-1,6-diol (B1360023) and its esters, is well-documented, especially in the solid state. This process, known as topochemical polymerization, is typically initiated by heat, UV radiation, or gamma rays.[3] The polymerization proceeds via a 1,4-addition mechanism, leading to a highly conjugated polymer backbone of alternating double and triple bonds.[2]
Caption: General workflow for the solid-state polymerization of 2,4-hexadiyne.
Quantitative Data for Polymerization of 2,4-Hexadiyne Derivatives
The following table summarizes key quantitative data from studies on the polymerization of derivatives of 2,4-hexadiyne.
| Monomer | Polymerization Conditions | Polymer Yield | Molecular Weight (Mn) | Polydispersity Index (PDI) | Reference |
| 2,4-Hexadiyne-1,6-diol bis(p-toluenesulfonate) | Thermal (isothermal) | Not specified | Not specified | Not specified | [4] |
| 2,4-Hexadiyne-1,6-dioic acid | Gamma radiation (50 M rad) | 60% conversion | Insoluble | Insoluble | [5] |
| 2,4-Hexadiyne-1,6-dioyl chloride with piperazine | Interfacial polycondensation | 70% | Insoluble | Insoluble | [5] |
| 2,4-Hexadiyne-1,6-dioyl chloride with hexamethylene diamine | Interfacial polycondensation | 70% | Insoluble | Insoluble | [6] |
Experimental Protocols for 2,4-Hexadiyne Derivative Polymerization
1. Solid-State Thermal Polymerization of 2,4-Hexadiyne-1,6-diol bis(p-toluenesulfonate) [7]
-
Monomer Preparation: Crystalline monomer of 2,4-hexadiyne-1,6-diol bis(p-toluenesulfonate) is obtained.
-
Polymerization: The monomer crystals are heated at a constant temperature (e.g., 40.5, 51.0, or 59.5 °C).
-
Monitoring: The progress of the polymerization is monitored using techniques such as solid-state 13C NMR by observing the changes in signal intensities corresponding to the monomer and polymer.
-
Analysis: Kinetic parameters, including rate constants for the induction and autocatalytic periods, and activation energy can be calculated from the conversion data.
2. Gamma Radiation-Induced Polymerization of 2,4-Hexadiyne-1,6-dioic Acid [5]
-
Monomer Preparation: The 2,4-hexadiyne-1,6-dioic acid monomer is prepared and purified.
-
Irradiation: The monomer is exposed to gamma radiation (e.g., 50 M rad).
-
Purification: The resulting polymer is purified by washing with a suitable solvent (e.g., acetone) to remove any unreacted monomer.
-
Characterization: The polymer is characterized by its insolubility and color change (typically to red or black).
Polymerization of this compound: A Case of Low Reactivity
In contrast to the extensive research on 2,4-hexadiyne, there is a notable absence of studies reporting the successful homopolymerization of this compound through similar addition polymerization methods. This can be attributed to the non-conjugated nature of its triple bonds.
While direct polymerization of this compound is not documented, non-conjugated diynes can sometimes undergo polymerization through alternative mechanisms, such as cyclopolymerization, often requiring specific transition metal catalysts (e.g., Ziegler-Natta or metathesis catalysts).[8][9] However, no specific examples of this compound undergoing such reactions have been found in the reviewed literature. It is more likely that this compound would undergo oligomerization or other side reactions under forcing conditions rather than forming a high molecular weight polymer.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Oligomerization and hydroamination of terminal alkynes promoted by the cationic organoactinide compound [(Et2N)3U][BPh4] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. Solid-state NMR and the thermal polymerization of 2,4-hexadiyne-1,6-diol bis-(p-toluenesulfonate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
spectroscopic comparison of conjugated vs. non-conjugated diynes
A Spectroscopic Showdown: Conjugated vs. Non-Conjugated Diynes
A definitive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of conjugated and non-conjugated diynes. This guide provides a comparative analysis of their properties using UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy, supported by experimental data and detailed protocols.
The arrangement of triple bonds within a molecule's carbon framework dictates its electronic and, consequently, its spectroscopic properties. Diynes, compounds containing two carbon-carbon triple bonds, are broadly classified into two categories: conjugated, where the triple bonds are separated by a single bond, and non-conjugated (or isolated), where they are separated by two or more single bonds. This structural difference, specifically the interaction of π-orbitals in conjugated systems, gives rise to unique and identifiable spectroscopic characteristics that are crucial for their identification and application in fields ranging from materials science to bioorthogonal chemistry.
Core Structural Differences
The fundamental difference lies in the orbital overlap. In conjugated diynes (e.g., 1,3-butadiyne), the p-orbitals of the four sp-hybridized carbons form a continuous, delocalized π-electron system. This delocalization lowers the overall energy of the molecule, making it more stable than its non-conjugated counterpart.[1] In non-conjugated diynes (e.g., 1,5-hexadiyne), the triple bonds act as independent, isolated chromophores with no significant π-orbital interaction between them.
Caption: P-orbital overlap in conjugated vs. non-conjugated diynes.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is key.
Comparison Summary:
-
Conjugated Diynes: The delocalized π-system in conjugated diynes lowers the energy gap between the HOMO and LUMO.[2][3] This results in the absorption of longer wavelength (lower energy) light, a phenomenon known as a bathochromic or red shift.[4] The probability of the π → π* transition is also higher, leading to a more intense absorption (higher molar absorptivity, ε).
-
Non-Conjugated Diynes: Behaving as two isolated alkynes, they absorb UV light at much shorter wavelengths, often below the 200 nm cutoff of standard spectrophotometers, making them difficult to observe.[2] Their molar absorptivity is typically much lower than that of their conjugated isomers.
| Compound Type | Example | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| Conjugated Diyne | 1,3,5-Hexatriene (analogue) | 258 | ~25,000 |
| Non-Conjugated Diyne | 1,5-Hexadiyne | < 200 | Low |
Note: Data for simple diynes can be difficult to obtain as they are often unstable. The conjugated triene is presented as a well-documented analogue illustrating the effect of conjugation.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecular bonds. For diynes, the key vibrations are the C≡C and the sp-hybridized C-H stretches.
Comparison Summary:
-
Conjugated Diynes: Conjugation slightly lowers the frequency of the C≡C triple bond stretch due to π-electron delocalization, which marginally weakens the bond. This results in an absorption band appearing at a slightly lower wavenumber compared to non-conjugated systems.[5]
-
Non-Conjugated Diynes: The C≡C bonds vibrate independently. Terminal non-conjugated diynes will show a sharp, strong C-H stretch and a C≡C stretch in the typical alkyne regions.[6] For symmetrical internal alkynes, the C≡C stretch can be very weak or even IR-inactive due to a lack of a change in dipole moment during the vibration.[7][8]
| Vibrational Mode | Conjugated Diyne Range (cm⁻¹) | Non-Conjugated Diyne Range (cm⁻¹) | Intensity |
| ≡C-H Stretch (Terminal) | ~3300 | 3330 - 3260[7] | Strong, Sharp |
| -C≡C- Stretch | 2150 - 2100 (often multiple bands) | 2260 - 2100[6] | Weak to Medium (can be absent if symmetrical) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.
Comparison Summary:
-
¹H NMR: The chemical shift of alkynyl protons (H-C≡C-) is influenced by magnetic anisotropy. The circulating π-electrons of the triple bond induce a local magnetic field that shields the alkynyl proton, causing it to appear at a relatively high-field (low ppm) position, typically 2-3 ppm.[7][9] In conjugated systems, the extended π-electron cloud can cause slight deshielding relative to non-conjugated terminal alkynes.
-
¹³C NMR: The sp-hybridized carbons of alkynes resonate in a characteristic region of the ¹³C NMR spectrum. Conjugation can influence the electron density at these carbons, causing small but measurable shifts.
| Nucleus | Spectroscopic Feature | Conjugated Diyne | Non-Conjugated Diyne |
| ¹H | Alkynyl Proton (H-C≡C-) Chemical Shift (δ, ppm) | ~2.5 - 3.1 | ~1.7 - 2.5[7] |
| ¹³C | Alkynyl Carbon (C≡C) Chemical Shift (δ, ppm) | 70 - 90 | 65 - 85[10] |
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that is highly sensitive to symmetric, non-polar bonds, making it an excellent tool for studying the C≡C triple bond.
Comparison Summary:
-
Conjugated & Non-Conjugated Diynes: Both show a strong Raman signal for the C≡C stretch. This peak appears in the "cellular silent region" (1800-2800 cm⁻¹), where few biological molecules have signals, making diynes valuable as bioorthogonal labels for imaging.[11][12] The C≡C stretch in conjugated diynes often appears at a lower frequency and can be more intense than in non-conjugated systems. The exact frequency can be fine-tuned by adding electron-rich or electron-poor end-caps to the diyne.[11]
| Vibrational Mode | Conjugated Diyne Range (cm⁻¹) | Non-Conjugated Diyne Range (cm⁻¹) | Intensity |
| -C≡C- Stretch | 2240 - 2100 | ~2260[12] | Strong |
Experimental Protocols & Workflow
A typical spectroscopic analysis workflow involves sample preparation, instrument setup, data acquisition, and spectral interpretation.
Caption: General workflow for spectroscopic analysis of diynes.
Protocol: UV-Vis Spectroscopy
-
Preparation: Prepare a dilute solution of the diyne sample in a UV-transparent solvent (e.g., hexane, ethanol). Prepare a blank using the same solvent.[13]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.[14]
-
Acquisition: Set the desired wavelength range (e.g., 190-400 nm). Perform a baseline correction with the blank solvent.[14]
-
Measurement: Run the scan to obtain the absorbance spectrum. Identify the wavelength of maximum absorbance (λmax).
Protocol: NMR Spectroscopy
-
Preparation: Dissolve an appropriate amount of the diyne sample (typically 5-10 mg) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[15]
-
Instrumentation: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to ensure homogeneity.
-
Acquisition: Acquire the Free Induction Decay (FID) signal for ¹H and ¹³C nuclei using standard pulse sequences.
-
Processing: Perform a Fourier transform on the FID to generate the NMR spectrum. Phase the spectrum and integrate the peaks to determine relative proton counts.
Protocol: IR Spectroscopy
-
Preparation: For a liquid sample, a thin film can be prepared between two salt (NaCl or KBr) plates. For a solid, a KBr pellet can be made by grinding the sample with KBr powder and pressing it into a disk.
-
Instrumentation: Place the sample in the IR beam path of an FTIR spectrometer.
-
Acquisition: Collect a background spectrum (without the sample). Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.[16]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. IR spectrum: Alkynes [quimicaorganica.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. personal.utdallas.edu [personal.utdallas.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Alkynes | OpenOChem Learn [learn.openochem.org]
- 11. Stretching the Bisalkyne Raman Spectral Palette Reveals a New Electrophilic Covalent Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. ekwan.github.io [ekwan.github.io]
- 16. pnas.org [pnas.org]
Validating the Purity of Synthesized 1,4-Hexadiyne: A Comparative Guide to GC-MS, qNMR, and HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the synthesis of any chemical compound, particularly for those intended for use in research, pharmaceutical development, and other high-stakes applications. This guide provides a comprehensive comparison of three common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and High-Performance Liquid Chromatography (HPLC)—for validating the purity of synthesized 1,4-hexadiyne. This guide presents a comparative analysis of these methods, supported by detailed experimental protocols and representative data, to assist researchers in selecting the most appropriate technique for their specific needs.
Introduction to this compound and the Importance of Purity
This compound is a linear alkyne of significant interest in organic synthesis, serving as a versatile building block for more complex molecules. Its purity is paramount, as even trace amounts of impurities can adversely affect subsequent reaction yields, lead to the formation of undesirable byproducts, and complicate the interpretation of experimental results. Common synthetic routes to this compound, such as the coupling of smaller alkyne fragments, can potentially introduce several impurities, including unreacted starting materials, homocoupled byproducts, and isomers. Therefore, robust analytical methods are essential to confirm the purity and identity of the synthesized compound.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for purity determination depends on several factors, including the nature of the compound, the expected impurities, the required level of accuracy and precision, and the available instrumentation. Below is a comparative summary of GC-MS, qNMR, and HPLC for the analysis of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Intrinsic quantitative relationship between signal intensity and the number of atomic nuclei. | Separation based on partitioning between a mobile and stationary phase. |
| Strengths for this compound | - High sensitivity for volatile compounds.- Excellent separation of isomers and other volatile impurities.- Provides structural information for impurity identification. | - Highly accurate and precise for purity determination without a specific reference standard for each impurity.- Provides detailed structural information.- Non-destructive. | - Suitable for a broader range of compounds, including less volatile impurities.- Can be adapted with various detectors (e.g., UV, RI). |
| Limitations for this compound | - Requires the analyte to be volatile and thermally stable.- May require derivatization for some impurities. | - Lower sensitivity compared to GC-MS.- Requires a high-purity internal standard for absolute quantification.- Potential for signal overlap in complex mixtures. | - this compound lacks a strong UV chromophore, limiting the use of UV detection.- Refractive Index (RI) detection is less sensitive.- May have lower resolution for volatile isomers compared to GC. |
| Typical Impurities Detected | Isomers (e.g., 1,5-hexadiyne, 2,4-hexadiyne), unreacted starting materials (e.g., propargyl bromide), homocoupled byproducts (e.g., 1,3,5-hexatriene). | Unreacted starting materials, major byproducts, and residual solvents. | Less volatile byproducts, oligomers. |
Experimental Protocols
Detailed methodologies for each technique are crucial for obtaining reliable and reproducible results.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the analysis of volatile compounds like this compound.
-
Sample Preparation:
-
Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a volatile, high-purity solvent (e.g., hexane (B92381) or dichloromethane).
-
If necessary, perform a serial dilution to achieve a final concentration suitable for GC-MS analysis (typically in the low ppm range).
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Hold at 150°C for 2 minutes.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Data Analysis: Integrate the peak areas of this compound and any observed impurities. Identify impurities by comparing their mass spectra with a library (e.g., NIST). Purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol provides a highly accurate method for determining the absolute purity of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the synthesized this compound into a clean NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., 5 mg of maleic anhydride) to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube and dissolve the sample completely.
-
-
Instrumentation and Data Acquisition:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Experiment: ¹H NMR.
-
Number of Scans: 16 (or more for better signal-to-noise).
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Pulse Width: Calibrated 90° pulse.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of this compound (e.g., the terminal alkyne protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a starting point for the analysis of this compound, which may require optimization depending on the specific impurities expected. Due to the lack of a strong chromophore, a Refractive Index (RI) detector is suggested.
-
Sample Preparation:
-
Dissolve approximately 5 mg of the synthesized this compound in 1 mL of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: Refractive Index (RI) Detector.
-
Data Analysis: Integrate the peak areas to determine the relative purity.
-
Visualization of the Analytical Workflow
The selection of the most suitable analytical technique is a critical decision in the workflow of validating synthesized compounds. The following diagram illustrates a logical decision-making process for a researcher.
Caption: Decision workflow for selecting an analytical method for this compound purity.
Conclusion
Validating the purity of synthesized this compound is a critical quality control step. GC-MS is a powerful tool for identifying and quantifying volatile impurities and isomers. For highly accurate and precise absolute purity determination, qNMR is the method of choice, providing unambiguous structural confirmation. HPLC with RI detection offers a viable alternative, particularly when non-volatile impurities are suspected. The selection of the optimal method should be guided by the specific requirements of the research, the nature of the potential impurities, and the available instrumentation. For comprehensive characterization, a combination of these orthogonal techniques is often recommended.
comparative analysis of catalysts for diyne polymerization
For Researchers, Scientists, and Drug Development Professionals
The synthesis of conjugated polymers from diyne monomers is a rapidly advancing field, offering materials with unique optical, electronic, and biological properties. The choice of catalyst is paramount, profoundly influencing polymer yield, molecular weight, polydispersity, and microstructure. This guide provides a comparative analysis of common catalyst systems for diyne polymerization, supported by experimental data to aid in catalyst selection and methods development.
Performance Comparison of Diyne Polymerization Catalysts
The following table summarizes the performance of various catalyst systems for the polymerization of aromatic diynes. While direct comparison is challenging due to variations in monomers and reaction conditions across different studies, this compilation provides a valuable overview of the catalytic efficacy.
| Catalyst System | Diyne Monomer | Yield (%) | M_n ( g/mol ) | M_w ( g/mol ) | PDI (M_w/M_n) | Reference |
| Palladium-Catalyzed | Aromatic Terminal Diynes & Perfluorobutyl Iodide | up to 96 | - | up to 60,500 | - | [1] |
| Rhodium-Catalyzed | Substituted Naphthalene (B1677914) & Internal Diyne | - | - | up to 35,700 | - | [2] |
| Copper/Nickel-Cocatalyzed | Bispropargyl ethers of isosorbide | - | 13,000 | - | 1.4 | [3] |
| Metal-Free (Organocatalyst) | Ester-activated diynes & dithiols (n-Bu3P) | - | 20,700 | - | - | [4] |
| Metal-Free (Spontaneous) | Keto-activated diynes & secondary amines | up to 99 | - | - | - | [4] |
Experimental Protocols
Detailed methodologies for key polymerization techniques are provided below. These protocols are representative of the procedures found in the literature for each catalyst type.
Copper/Nickel-Cocatalyzed Glaser-Hay Polymerization of Isohexide Diyne Monomers
This protocol is adapted from a method for the synthesis of 1,3-diyne polymers from the bispropargyl ethers of isohexides.
Materials:
-
Isohexide-derived dialkyne monomer (e.g., bispropargyl ether of isosorbide)
-
Copper(I) iodide (CuI)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Oxygen (gas)
Procedure:
-
In a reaction vessel, dissolve the isohexide dialkyne monomer in DMF to a concentration of 0.5 mol L⁻¹.
-
To this solution, add CuI (5 mol%), NiCl₂·6H₂O (5 mol%), TMEDA (40 mol%), and Et₃N (3 equivalents).
-
Establish an oxygen atmosphere within the reaction vessel.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
After the reaction period, the polymer can be isolated by precipitation in a non-solvent such as methanol, followed by filtration and drying.
Palladium-Catalyzed Polyannulation of Diphenols and Internal Diynes
This protocol describes a method for synthesizing functional heterocyclic polymers.
Materials:
-
Diphenol derivative (e.g., 4,4′-sulfonyldiphenol)
-
Internal diyne (e.g., 4,4′-(α,ω-alkylenedioxy)bis(diphenylacetylene))
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Bathophenanthroline
-
Silver acetate (B1210297) (AgOAc)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
Procedure:
-
To a reaction flask, add the diphenol derivative, the internal diyne, Pd₂(dba)₃, bathophenanthroline, silver acetate, and copper(II) acetate monohydrate.
-
Add 1,4-dioxane as the solvent.
-
Heat the reaction mixture to 130 °C and stir for the desired reaction time.
-
Upon completion, cool the reaction mixture and isolate the polymer by precipitation into a suitable non-solvent, followed by filtration and drying.
Rhodium-Catalyzed Oxidative Polycoupling
This method is suitable for producing multisubstituted poly(pyrazolylnaphthalene)s.[2]
Materials:
-
Substituted naphthalene monomer
-
Internal diyne monomer
-
Rhodium catalyst (e.g., a rhodium(I) complex)
-
An appropriate oxidant
Procedure:
-
In a reaction vessel, combine the substituted naphthalene and internal diyne monomers.
-
Add the rhodium catalyst and the oxidant to the reaction mixture.
-
Dissolve the components in a suitable solvent.
-
Carry out the reaction under the specified temperature and time, monitoring for polymer formation.
-
Isolate the resulting polymer by precipitation, filtration, and drying.
Metal-Free Organocatalyzed Thiol-Yne Polymerization
This protocol outlines a metal-free approach to poly(vinylene sulfide)s using an organobase catalyst.
Materials:
-
Ester-activated diyne monomer
-
Dithiol monomer
-
Tri-n-butylphosphine (n-Bu₃P)
-
Appropriate solvent (e.g., THF)
Procedure:
-
In a reaction vessel, dissolve the ester-activated diyne and the dithiol monomer in the chosen solvent.
-
Add n-Bu₃P as the catalyst.
-
Conduct the polymerization at ambient temperature for the required duration (e.g., 1 hour).[4]
-
Isolate the polymer product by precipitation in a non-solvent, followed by filtration and drying.
Visualizing the Workflow
A general workflow for conducting a catalyzed diyne polymerization experiment is depicted below. This process highlights the key stages from reactant preparation to the final polymer characterization.
Signaling Pathways and Logical Relationships
The choice of catalyst directly influences the polymerization mechanism and, consequently, the properties of the resulting polymer. The following diagram illustrates the logical relationships between catalyst selection and potential polymerization pathways.
References
Unveiling the Stability Landscape of Hexadiyne Isomers: A Computational Comparison
A comprehensive computational analysis reveals the energetic hierarchy of hexadiyne isomers, providing crucial insights for researchers in synthetic chemistry, materials science, and drug development. This guide dissects the relative stabilities of various C6H6 isomers, supported by robust theoretical data, to inform the design and synthesis of novel molecular architectures.
The stability of a molecule is a critical determinant of its synthetic accessibility and potential applications. In the realm of C6H6 isomers, which includes the aromatic and highly stable benzene, the linear and cyclic hexadiynes represent a fascinating area of study due to their unique electronic structures and potential as building blocks in more complex systems. Understanding the relative energetic landscape of these isomers is paramount for predicting their reactivity and guiding synthetic efforts.
This guide presents a comparative analysis of the stability of various hexadiyne isomers based on high-level quantum chemical calculations. The data summarized herein is primarily drawn from a comprehensive theoretical study by Dinadayalane, Priyakumar, and Sastry, which explored the potential energy surface of 218 C6H6 isomers.
Relative Stability of Hexadiyne Isomers
The calculated relative energies of a selection of linear, branched, and cyclic hexadiyne isomers, benchmarked against the most stable isomer, 2,4-hexadiyne, are presented in Table 1. A lower relative energy indicates higher stability.
| Isomer Name | Structure | Relative Energy (kcal/mol) |
| 2,4-Hexadiyne | CH₃−C≡C−C≡C−CH₃ | 0.00 |
| 1,3-Hexadiyne (B3052731) | CH≡C−C≡C−CH₂−CH₃ | 1.83 |
| 1,5-Hexadiyne (B1215225) | CH≡C−CH₂−CH₂−C≡CH | 10.75 |
| 3-Methyl-1,4-pentadiyne | CH≡C−CH(CH₃)−C≡CH | 12.54 |
| 1,2-Hexadiyne | CH≡C−C≡C−CH₂−CH₃ | Not a stable minimum |
| (Z)-3-Hexen-1,5-diyne | CH≡C−CH=CH−C≡CH | 23.51 |
| (E)-3-Hexen-1,5-diyne | CH≡C−CH=CH−C≡CH | 24.11 |
| 1,2,4,5-Hexatetraene | H₂C=C=CH−CH=C=CH₂ | 48.93 |
| Cyclohexa-1,2-diyne | High strain, not a stable minimum |
Note: The relative energies are based on computational data and represent the electronic energy difference between the isomers.
The data clearly indicates that among the linear hexadiynes, the conjugated systems are significantly more stable than their non-conjugated counterparts. 2,4-Hexadiyne, with its centrally located conjugated triple bonds, emerges as the most stable isomer. The terminal, conjugated 1,3-hexadiyne is only slightly higher in energy. In contrast, the non-conjugated 1,5-hexadiyne is considerably less stable. The introduction of branching, as in 3-methyl-1,4-pentadiyne, further decreases stability. Isomers containing both double and triple bonds, such as the hexen-diynes, are less stable than the simple diynes.
Experimental and Computational Protocols
The presented stability data is derived from sophisticated computational chemistry methods designed to approximate the quantum mechanical behavior of molecules. Understanding the underlying methodology is crucial for interpreting the results accurately.
Computational Methodology
The relative stabilities of the hexadiyne isomers were determined using a multi-step computational approach:
-
Geometry Optimization: The three-dimensional structure of each isomer was optimized to find its lowest energy conformation. This was performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G** basis set. This level of theory provides a good balance between computational cost and accuracy for molecular geometries.
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed at the same B3LYP/6-311++G** level. The absence of imaginary frequencies confirms a stable structure.
-
Single-Point Energy Calculations: To obtain more accurate energy values, single-point energy calculations were carried out on the optimized geometries using higher levels of theory. These include Møller-Plesset perturbation theory (MP2) and the "gold standard" of computational chemistry, Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)). The relative energies reported in this guide are based on these high-level calculations.
This hierarchical approach, starting with a computationally efficient method for geometry optimization and followed by more demanding methods for accurate energy evaluation, is a standard and reliable protocol in computational chemistry for determining the relative stabilities of isomers.
Visualizing Isomer Relationships and Computational Workflow
To better illustrate the relationships between the isomers and the process of determining their stability, the following diagrams were generated using the Graphviz DOT language.
Caption: Relative energy landscape of selected hexadiyne isomers.
Caption: Computational workflow for determining isomer stability.
Comparative Guide to the Reaction Kinetics of 1,4-Hexadiyne and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 1,4-hexadiyne and related C6 hydrocarbons. Due to a lack of available experimental data for this compound, this document leverages experimental and theoretical data from structurally similar compounds to infer its kinetic behavior and provide a framework for future experimental validation. The following sections detail the reaction kinetics of n-hexane, 1,4-cyclohexadiene (B1204751), 1,5-hexadiyne, and a 2,4-hexadiyne (B1329798) derivative, offering insights into thermal decomposition, isomerization, and polymerization reactions.
Executive Summary
A comprehensive literature review reveals no direct experimental or computational studies on the reaction kinetics of this compound. However, by examining the kinetics of its structural analogs, we can draw valuable comparisons:
-
n-Hexane serves as a baseline for a saturated C6 alkane, exhibiting high activation energy for thermal decomposition.
-
1,4-Cyclohexadiene , a cyclic diene, provides insights into the kinetics of reactions involving carbon-carbon double bonds.
-
1,5-Hexadiyne offers a point of comparison for the isomerization of a terminal diyne.
-
A 2,4-Hexadiyne derivative provides kinetic data for the polymerization of a conjugated internal diyne system.
This guide is intended to be a resource for researchers interested in the reactivity of C6 hydrocarbons, providing both a summary of available kinetic data and detailed experimental protocols to encourage further investigation into the reaction kinetics of this compound.
Comparative Kinetic Data
The following tables summarize the available quantitative kinetic data for the selected C6 hydrocarbons.
Table 1: Thermal Decomposition and Isomerization Kinetics
| Compound | Reaction Type | Temperature (°C) | Pressure | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) |
| n-Hexane | Thermal Decomposition | 600-700 | Not specified | Not specified | 209.8 | 1.1 x 10¹³ s⁻¹ |
| 1,5-Hexadiyne | Thermal Rearrangement | 210-350 | Not specified | Not specified | Not specified | Not specified |
Table 2: Polymerization Kinetics
| Compound | Reaction Type | Temperature (°C) | Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |
| 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) | Liquid-State Polymerization | 120-150 | DSC | 106 ± 2 | ln(A) = 22.3 ± 0.4 |
| 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) | Liquid-State Polymerization | 130 | EPR | 105 ± 6 | ln(A) = 21.5 ± 1.9 |
Table 3: Reaction with OH Radicals
| Compound | Temperature (K) | Pressure (Torr) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) |
| 1,4-Cyclohexadiene | 295-438 | ~50 | Exhibits negative temperature dependence |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design of future studies on this compound.
Thermal Decomposition of n-Hexane
The thermal decomposition of n-hexane was investigated using density functional theory and ReaxFF force field methods. The first-order kinetics were analyzed to determine the apparent activation energy and pre-exponential factor.
Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate)
The polymerization kinetics were studied using Differential Scanning Calorimetry (DSC) and in situ Electron Paramagnetic Resonance (EPR) thermal analysis.
-
DSC Protocol: Nonisothermal experiments were performed under an argon flow. The resulting calorimetric data were subjected to isoconversional kinetic analysis to determine the activation energy and pre-exponential factor.
-
EPR Protocol: In situ EPR measurements were conducted at various temperatures to monitor the generation of free radicals over time. The rate of radical generation was used to determine the polymerization kinetics.
OH-Initiated Oxidation of 1,4-Cyclohexadiene
The kinetics of the reaction between OH radicals and 1,4-cyclohexadiene were studied using a laser flash photolysis flow reactor and laser-induced fluorescence (LPFR/LIF) technique.
-
LPFR/LIF Protocol: The experiments were conducted over a temperature range of 295–438 K and a pressure of approximately 50 torr. The decay of the OH radical concentration was monitored by its laser-induced fluorescence signal near 308 nm to determine the reaction rate.
Visualizing Reaction Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key reaction pathways and experimental workflows.
Caption: Reaction pathways for n-hexane, 1,5-hexadiyne, and a 2,4-hexadiyne derivative.
Caption: Experimental workflows for determining reaction kinetics using DSC and LPFR/LIF.
Conclusion and Future Directions
While direct experimental validation of this compound reaction kinetics is currently unavailable, this guide provides a framework for understanding its potential reactivity through the lens of its structural isomers and analogs. The provided kinetic data for n-hexane, 1,4-cyclohexadiene, 1,5-hexadiyne, and a 2,4-hexadiyne derivative highlight the significant impact of molecular structure on reaction pathways and rates.
It is anticipated that this compound will exhibit unique reactivity due to the presence of two non-conjugated triple bonds. Future research should focus on the experimental determination of its kinetic parameters for thermal decomposition, isomerization, and polymerization. The experimental protocols outlined in this guide offer a starting point for such investigations. Furthermore, computational chemistry studies employing density functional theory (DFT) and ab initio methods would be invaluable in predicting the reaction mechanisms and kinetic parameters for this compound, thereby guiding and complementing future experimental work.
A Comparative Guide to Analytical Techniques for the Characterization of 1,4-Hexadiyne
For researchers, scientists, and drug development professionals, the accurate characterization of chemical compounds is paramount. This guide provides a comprehensive comparison of key analytical techniques for the characterization of 1,4-Hexadiyne, a linear alkyne of interest in various chemical syntheses. We will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) Spectroscopy, and Raman Spectroscopy, supported by experimental data and detailed methodologies.
The selection of an appropriate analytical technique is crucial for obtaining reliable data on the structure, purity, and quantity of this compound. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and the nature of the information it provides.
At a Glance: Comparison of Analytical Techniques
| Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| ¹H & ¹³C NMR | Detailed molecular structure, connectivity, and chemical environment of atoms. | ~5-10 mg dissolved in a deuterated solvent. | Unambiguous structure elucidation. | Lower sensitivity compared to MS; requires solubility in specific solvents. |
| GC-MS | Separation of volatile compounds and identification based on mass-to-charge ratio and fragmentation patterns. | Small amount of volatile liquid or solution. | High sensitivity and excellent for identifying and quantifying volatile compounds. | Provides limited structural information on its own; requires compound to be volatile and thermally stable. |
| IR Spectroscopy | Presence of functional groups based on vibrational modes. | Neat liquid, solution, or gas. | Fast, non-destructive, and provides a characteristic "fingerprint" of the molecule. | Can be difficult to interpret complex spectra; some vibrational modes may be weak or inactive. |
| Raman Spectroscopy | Complementary vibrational information to IR, particularly for non-polar bonds. | Neat liquid, solution, or solid. | Excellent for identifying C≡C triple bonds; minimal sample preparation. | Can be affected by fluorescence; may have lower sensitivity than IR for some functional groups. |
In-Depth Analysis and Experimental Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment and connectivity of each atom.
Predicted ¹H NMR Spectral Data for this compound (in CDCl₃):
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| H1 (≡C-H) | ~2.0 | t | ~2.7 Hz |
| H3 (-CH₂-) | ~3.1 | q | ~2.7 Hz |
| H6 (-CH₃) | ~1.8 | t | ~2.7 Hz |
Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃):
| Carbon | Chemical Shift (ppm) |
| C1 (≡C-H) | ~69 |
| C2 (-C≡) | ~80 |
| C3 (-CH₂-) | ~13 |
| C4 (-C≡) | ~72 |
| C5 (≡C-) | ~78 |
| C6 (-CH₃) | ~4 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. In the context of this compound, GC would effectively separate it from other volatile components in a mixture, and MS would provide a characteristic fragmentation pattern for identification. The NIST Mass Spectrometry Data Center reports a Kovats retention index of 667 for this compound on a standard non-polar column, which aids in its identification in a complex mixture.[1]
Predicted Mass Spectrum Fragmentation for this compound:
The electron ionization (EI) mass spectrum of this compound (molar mass: 78.11 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z = 78. Key fragmentation patterns would likely involve the cleavage of the C-C single bonds and rearrangements, leading to characteristic fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent features would be the absorptions corresponding to the C≡C triple bond and the terminal alkyne C-H bond.
Characteristic IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3300 | ≡C-H stretch (terminal alkyne) | Strong, sharp |
| ~2120 | -C≡C- stretch (internal alkyne) | Weak to medium |
| ~2100 | -C≡C-H stretch (terminal alkyne) | Weak to medium |
| ~2950-2850 | C-H stretch (alkane) | Medium |
Raman Spectroscopy
Raman spectroscopy provides vibrational information that is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds, making it an excellent technique for observing the C≡C triple bonds in this compound. The C≡C stretching vibration, which can be weak in the IR spectrum of internal alkynes, often produces a strong signal in the Raman spectrum.
Expected Raman Shift for this compound:
| Raman Shift (cm⁻¹) | Vibrational Mode |
| ~2120 | -C≡C- stretch (internal alkyne) |
| ~2100 | -C≡C-H stretch (terminal alkyne) |
Experimental Protocols
NMR Sample Preparation (for liquids)
-
Ensure the NMR tube is clean and dry.
-
Dissolve approximately 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[2]
-
The solution should be free of any solid particles to ensure optimal magnetic field homogeneity.[2]
-
Transfer the solution to the NMR tube using a Pasteur pipette.
-
Cap the NMR tube and carefully place it in the NMR spectrometer.
GC-MS Protocol for Volatile Organic Compounds
-
Sample Preparation: Dilute the this compound sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 10 µg/mL.[1]
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injector port, which is heated to ensure rapid vaporization.
-
Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, separating compounds based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio, generating a mass spectrum for each compound.
ATR-FTIR Spectroscopy of a Neat Liquid Sample
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean before use.[3]
-
Place a single drop of the neat this compound liquid sample directly onto the ATR crystal.[3]
-
Acquire the background spectrum of the clean, empty ATR crystal.
-
Acquire the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone).
Raman Spectroscopy of an Organic Liquid
-
Place the liquid this compound sample in a suitable container, such as a glass vial or a cuvette.
-
Position the container in the sample holder of the Raman spectrometer.
-
Focus the laser beam onto the liquid sample.
-
Acquire the Raman spectrum. The acquisition time will depend on the sample's scattering efficiency and the desired signal-to-noise ratio.
-
Process the spectrum to remove any background fluorescence if necessary.
Logical Workflow for Technique Selection
The choice of analytical technique for characterizing this compound depends on the specific research question. The following diagram illustrates a logical workflow for selecting the most appropriate method.
References
A Comparative Review of Hexadiyne Isomers: Synthesis, Properties, and Applications
An in-depth analysis of 1,3-, 1,4-, 1,5-, and 2,4-hexadiyne (B1329798) isomers, detailing their unique chemical characteristics and diverse applications in polymer science, materials science, and organic synthesis. This guide provides researchers, scientists, and drug development professionals with comparative data, experimental protocols, and mechanistic insights.
Hexadiynes, hydrocarbons with a six-carbon chain and two triple bonds, exist as several structural isomers, each exhibiting distinct reactivity and utility. The position of the alkyne functionalities significantly influences the molecule's electronic properties, stability, and propensity to undergo various chemical transformations. This review focuses on the four primary isomers: 1,3-hexadiyne (B3052731), 1,4-hexadiyne, 1,5-hexadiyne (B1215225), and 2,4-hexadiyne, offering a comparative guide to their applications.
Physicochemical Properties
The seemingly subtle shift in the location of the triple bonds leads to notable differences in the physical properties of hexadiyne isomers. These properties are crucial for designing reaction conditions and predicting the behavior of these molecules in various applications.
| Property | 1,3-Hexadiyne | This compound | 1,5-Hexadiyne | 2,4-Hexadiyne |
| CAS Number | 4447-21-6[1] | 10420-91-4[2] | 628-16-0[3] | 2809-69-0 |
| Molecular Formula | C₆H₆[1] | C₆H₆[2] | C₆H₆[3] | C₆H₆ |
| Molecular Weight ( g/mol ) | 78.11[1] | 78.1118[2] | 78.11[3] | 78.11 |
| Boiling Point (°C) | 85.4[1] | 80.6 | 86[3] | 101-102 |
| Density (g/mL) | 0.825[1] | ~0.8 | 0.805 | ~0.8 |
| Refractive Index | 1.455[1] | ~1.44 | 1.440-1.444 | ~1.45 |
Applications in Polymer Science
The ability of hexadiyne isomers to undergo polymerization is a cornerstone of their utility, leading to the formation of unique and functional polymeric materials.
2,4-Hexadiyne: A Workhorse for Polydiacetylenes
Symmetrically substituted 2,4-hexadiyne derivatives are prominent monomers for the synthesis of polydiacetylenes (PDAs). These conjugated polymers are of significant interest for their applications in electronics and photonics.[4] The solid-state polymerization of 2,4-hexadiyne monomers, often initiated by heat or UV radiation, is a topochemical reaction, meaning the crystal packing of the monomer dictates the structure and properties of the resulting polymer.[5][6]
The reactivity of 2,4-hexadiyne derivatives in solid-state polymerization is highly dependent on the nature of the substituents. For instance, derivatives capable of forming hydrogen bonds, such as urethanes, are often highly reactive. One of the most extensively studied monomers is 2,4-hexadiyne-1,6-diol (B1360023) bis(p-toluenesulfonate) (PTS), which undergoes a dramatic autocatalytic thermal polymerization.[6][7] The polymerization proceeds via a 1,4-addition mechanism, forming a fully conjugated polymer chain.[7]
1,5-Hexadiyne: Versatility in Polymer Architectures
As a terminal di-alkyne, 1,5-hexadiyne is a versatile building block in polymer chemistry. It can participate in various polymerization reactions, including acyclic diene metathesis (ADMET) polymerization to produce polybutadiene (B167195) and ethylene. It also serves as a crosslinking agent, enhancing the mechanical and thermal properties of polymers.[8]
Applications in Organic Synthesis
Beyond polymerization, hexadiyne isomers are valuable intermediates in organic synthesis, enabling the construction of complex molecular architectures.
1,3-Hexadiyne: A Building Block for Heterocycles and Conjugated Systems
1,3-Hexadiyne is a versatile reagent in organic synthesis, particularly in cycloaddition reactions for the construction of carbo- and heterocycles.[1][9] Its conjugated diyne system makes it a valuable partner in reactions like the Diels-Alder reaction and 1,3-dipolar cycloadditions.[10] Furthermore, it serves as a precursor for the synthesis of substituted 1,3-diynes through various coupling reactions.
1,5-Hexadiyne: A Precursor for Macrocycles and Complex Molecules
The terminal alkyne groups of 1,5-hexadiyne make it a suitable substrate for a variety of coupling reactions, including the synthesis of macrocycles. Its high reactivity, however, also contributes to its instability, making it prone to polymerization and other side reactions.[3]
Comparative Reactivity
The arrangement of the triple bonds in hexadiyne isomers dictates their reactivity in different chemical transformations.
-
Terminal vs. Internal Alkynes: 1,3-, 1,4-, and 1,5-hexadiyne all possess at least one terminal alkyne, characterized by an acidic proton on the sp-hybridized carbon. This feature allows them to participate in reactions involving deprotonation and subsequent reaction with electrophiles, such as in the Glaser-Hay coupling to form symmetrical 1,3-diynes. In contrast, 2,4-hexadiyne is an internal alkyne and lacks this acidic proton.
-
Conjugated vs. Isolated Diynes: 1,3-Hexadiyne is a conjugated diyne, where the two triple bonds are separated by a single bond. This conjugation leads to delocalization of π-electrons, influencing its electronic and spectroscopic properties. 1,4- and 1,5-hexadiyne are non-conjugated diynes, with the triple bonds separated by one and two sp³-hybridized carbons, respectively. This isolation of the alkyne moieties means they often react independently of one another.
Experimental Protocols
Synthesis of 2,4-Hexadiyne-1,6-diol bis(p-toluenesulfonate) and its Polymerization
This protocol describes the synthesis of a common 2,4-hexadiyne monomer and its subsequent thermal polymerization.
Part 1: Synthesis of 2,4-Hexadiyne-1,6-diol
This step typically involves the Glaser coupling of propargyl alcohol.
-
Materials: Propargyl alcohol, pyridine, copper(I) chloride, methanol (B129727), oxygen.
-
Procedure: A mixture of propargyl alcohol, pyridine, and a catalytic amount of copper(I) chloride in methanol is prepared in a round-bottom flask. Oxygen is bubbled through the heated mixture (e.g., 35 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the product is isolated and purified.[11]
Part 2: Synthesis of 2,4-Hexadiyne-1,6-diyl bis(p-toluenesulfonate)
-
Materials: 2,4-Hexadiyne-1,6-diol, p-toluenesulfonyl chloride, tetrahydrofuran, potassium hydroxide (B78521), water.
-
Procedure: 2,4-Hexadiyne-1,6-diol and p-toluenesulfonyl chloride are dissolved in tetrahydrofuran. An aqueous solution of potassium hydroxide is added dropwise while cooling the mixture. The reaction is stirred for several hours at room temperature. The product is then precipitated in ice water, filtered, and purified by column chromatography. A yield of around 61% can be expected.[11]
Part 3: Thermal Polymerization
-
Procedure: The crystalline monomer is heated at a specific temperature (e.g., 60-92 °C) for a defined period. The polymerization can be monitored by observing the color change of the crystals (typically to a dark, metallic sheen) and can be quantified by techniques such as differential scanning calorimetry (DSC).[6][7]
Interfacial Polycondensation of 2,4-Hexadiyne-1,6-dioyl Chloride
This method is used to synthesize polyamides containing the 2,4-hexadiyne moiety.
-
Materials: Hexamethylene diamine, sodium hydroxide, water, 2,4-hexadiyne-1,6-dioyl chloride, dichloroethylene.
-
Procedure: An aqueous solution of hexamethylene diamine and sodium hydroxide is prepared in a flask with vigorous stirring. A solution of 2,4-hexadiyne-1,6-dioyl chloride in dichloroethylene is rapidly added. After stirring for a period (e.g., 30 minutes), the precipitated polymer is collected, washed, and dried. This method can yield around 70% of the polymer.[12]
Mechanistic Insights and Visualizations
Glaser-Hay Coupling
The Glaser-Hay coupling is a fundamental reaction for the synthesis of symmetric 1,3-diynes, which can be precursors to 1,3-hexadiyne derivatives. The reaction proceeds through a copper-catalyzed oxidative homocoupling of terminal alkynes.
Caption: Catalytic cycle of the Glaser-Hay coupling reaction.
Solid-State Polymerization of Diacetylenes
The topochemical polymerization of 2,4-hexadiyne derivatives is a solid-state transformation where the monomer crystal lattice templates the polymerization reaction.
Caption: Schematic of the solid-state polymerization of diacetylenes.
Future Outlook
The diverse reactivity of hexadiyne isomers continues to offer exciting opportunities for the development of novel materials and synthetic methodologies. While 2,4- and 1,5-hexadiyne derivatives have been more extensively studied, the synthetic potential of 1,3- and this compound remains an area ripe for further exploration. In the context of drug development, the rigid frameworks provided by diacetylene units could be exploited in the design of new therapeutic agents, although this application is still in its nascent stages. Future research will likely focus on developing more controlled and selective reactions involving these versatile building blocks, leading to materials and molecules with tailored properties and functions.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C6H6 | CID 139150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,5-HEXADIYNE [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles [mdpi.com]
- 10. fiveable.me [fiveable.me]
- 11. mdpi.com [mdpi.com]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
The Role of 1,4-Hexadiyne in Graphdiyne Synthesis: A Comparative Guide for Researchers
Introduction: Graphdiyne (GDY) is a fascinating two-dimensional carbon allotrope, distinguished by its unique structure composed of both sp- and sp²-hybridized carbon atoms. This configuration imparts remarkable electronic, optical, and mechanical properties, making it a material of significant interest in fields ranging from electronics to energy storage. The synthesis of high-quality graphdiyne is a critical area of research, with the choice of precursor molecule being a key determinant of the final material's characteristics. While hexaethynylbenzene (HEB) is the most extensively studied and utilized precursor for creating the classic graphdiyne structure, the potential of smaller, simpler molecules like 1,4-hexadiyne is a subject of theoretical and exploratory interest. This guide provides a comparative overview of this compound in the context of graphdiyne synthesis, summarizing the current state of research and offering insights into the practicalities and potential of different synthetic routes.
Precursor Comparison: Hexaethynylbenzene (HEB) vs. This compound
Direct benchmark studies quantitatively comparing the performance of this compound and HEB in graphdiyne synthesis are notably scarce in the current scientific literature. The majority of published research focuses on HEB as the primary precursor for achieving the well-defined, porous structure of graphdiyne. Consequently, the following comparison is based on the established properties of HEB-derived graphdiyne and the theoretical and extrapolated properties of a polymer derived from this compound.
| Feature | Hexaethynylbenzene (HEB) | This compound (Conceptual) |
| Structure | Aromatic ring with six ethynyl (B1212043) groups | Linear C6 hydrocarbon with two alkyne groups |
| Resulting Polymer | Forms the classic graphdiyne structure with a porous, ordered network of benzene (B151609) rings and diacetylenic linkages. | Would likely form a polydiyne chain or a less-ordered, cross-linked polymer. Achieving a 2D graphdiyne-like structure would be challenging. |
| Order & Crystallinity | High potential for long-range crystalline order, leading to well-defined electronic and physical properties. | Lower potential for crystalline order; likely to result in a more amorphous or polycrystalline material. |
| Synthesis Maturity | Well-established synthesis protocols, particularly via on-surface synthesis on copper substrates. | Largely unexplored for 2D material synthesis; polymerization has been studied in other contexts (e.g., liquid-state polymerization of derivatives). |
| Potential Advantages | Produces the "gold standard" graphdiyne with predictable properties. | Simpler, smaller, and potentially less expensive precursor. |
| Potential Disadvantages | More complex and costly to synthesize the precursor molecule itself. | High reactivity and flexibility could lead to uncontrolled polymerization and a high density of defects. The resulting material would not be the classic graphdiyne. |
Experimental Protocols: Synthesis of Graphdiyne from Hexaethynylbenzene
Given the prevalence of HEB in the literature, the following is a detailed protocol for the on-surface synthesis of graphdiyne, a commonly employed method.
Objective: To synthesize a thin film of graphdiyne on a copper foil substrate using hexaethynylbenzene as a precursor via a Glaser-Hay coupling reaction.
Materials:
-
Hexaethynylbenzene (HEB)
-
Copper (Cu) foil (high purity, e.g., 99.8%)
-
Pyridine (anhydrous)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone (B3395972) (ACS grade)
-
Isopropyl alcohol (ACS grade)
-
Deionized water
-
Nitrogen gas (high purity)
Equipment:
-
Chemical vapor deposition (CVD) tube furnace
-
Vacuum pump
-
Mass flow controllers
-
Beakers, glassware
-
Ultrasonic bath
Procedure:
-
Substrate Preparation:
-
Cut the copper foil to the desired dimensions.
-
Clean the copper foil by sonicating in acetone for 15 minutes, followed by isopropyl alcohol for 15 minutes, and finally rinse with deionized water.
-
Dry the copper foil under a stream of nitrogen gas.
-
Anneal the copper foil in the CVD furnace under a hydrogen atmosphere to remove any surface oxides and to increase the grain size.
-
-
Precursor Solution Preparation:
-
In a glovebox or under an inert atmosphere, dissolve a small amount of HEB in anhydrous pyridine. The concentration will depend on the specific experimental setup.
-
Add a small amount of TMEDA to the solution. TMEDA acts as a ligand to stabilize the copper catalyst.
-
-
Graphdiyne Synthesis:
-
Place the cleaned copper foil in the center of the CVD tube furnace.
-
Heat the furnace to the desired reaction temperature (typically in the range of 150-200°C) under a flow of inert gas (e.g., argon or nitrogen).
-
Introduce the HEB/pyridine/TMEDA solution into the furnace. This can be done by heating the solution and carrying the vapor into the furnace with the inert gas flow, or by direct liquid injection.
-
The HEB molecules will adsorb onto the copper surface, which catalyzes the Glaser-Hay coupling reaction, leading to the formation of the graphdiyne network.
-
The reaction is typically carried out for several hours.
-
-
Post-Synthesis Processing:
-
After the reaction is complete, cool the furnace down to room temperature under an inert gas flow.
-
Remove the copper foil, which should now be covered with a thin film of graphdiyne.
-
The graphdiyne film can be transferred to other substrates for characterization and device fabrication using standard polymer-assisted transfer methods (e.g., with PMMA).
-
Characterization:
-
Raman Spectroscopy: To confirm the presence of the characteristic sp- and sp²-hybridized carbon bonds.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and bonding states.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and structure of the film.
-
Atomic Force Microscopy (AFM): To determine the thickness and surface topography of the film.
Visualizing Synthesis and Structure
The following diagrams illustrate the experimental workflow for HEB-based graphdiyne synthesis and the conceptual structural difference between the resulting polymer and a hypothetical polymer from this compound.
Caption: Experimental workflow for the synthesis of graphdiyne from hexaethynylbenzene on a copper substrate.
Caption: Conceptual comparison of the polymer structures derived from HEB and a hypothetical polymerization of this compound.
Conclusion and Future Outlook
For researchers and scientists in drug development and materials science, this distinction is crucial. When the specific electronic and porous properties of classic graphdiyne are required, synthesis routes based on HEB are the most reliable and well-documented. However, the exploration of polymerization of small diynes like this compound could open up new avenues for the creation of novel carbon-based polymers with unique properties, distinct from those of graphdiyne. Future research, potentially leveraging advanced on-surface synthesis techniques and computational modeling, may yet unlock methods to control the polymerization of such small molecules to create novel and functional 2D materials.
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of 1,4-Hexadiyne
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 1,4-Hexadiyne, a highly flammable and reactive compound. Adherence to these protocols is critical for mitigating risks and protecting both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is imperative to consult the material's Safety Data Sheet (SDS) and be fully aware of its hazards.[1] this compound is a flammable liquid and should be handled with extreme care in a well-ventilated chemical fume hood.[2][3][4][5] All sources of ignition, such as heat, sparks, and open flames, must be eliminated from the vicinity.[2][3][4][5]
Proper personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, chemical-resistant gloves (flame-retardant gloves are recommended), safety goggles, and a flame-retardant lab coat.[6]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₆ | [7][8] |
| Molecular Weight | 78.11 g/mol | [7] |
| Boiling Point | 353.7 K (80.55 °C) | [8][9] |
| Appearance | Colorless to light yellow liquid | [5] |
| Density | 0.825 g/cm³ | [10] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of small quantities of this compound typically used in a laboratory setting. This procedure should be performed under the direct supervision of trained personnel.[11]
1. Quenching/Neutralization:
Due to its reactive nature, residual this compound should be cautiously quenched before disposal. This process must be conducted in a chemical fume hood with adequate cooling.
-
Experimental Protocol:
-
Prepare a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Place a suitable, less reactive solvent with a high boiling point (e.g., toluene (B28343) or hexane) in the flask and cool the flask in an ice bath.
-
Dilute the this compound waste with the same solvent.
-
Slowly add the diluted this compound solution to the cooled solvent in the flask via the dropping funnel with continuous stirring.
-
After the addition is complete, slowly and carefully add a proton source, such as tert-butanol, to quench any reactive species.
-
Once the reaction has ceased, allow the mixture to slowly warm to room temperature.
-
2. Waste Collection and Labeling:
-
Transfer the quenched solution to a designated, properly labeled hazardous waste container.[12][13] The container must be compatible with the chemical waste.[13]
-
The label should clearly state "Hazardous Waste," the full chemical name "this compound (quenched solution)," and list all components of the mixture, including solvents.[12][13] The date of accumulation must also be clearly marked.[12]
-
Ensure the container is tightly sealed and the exterior is clean.[11][14]
3. Storage and Disposal:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[12]
-
Do not mix this waste stream with other types of chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[12]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a certified contractor.[12]
4. Disposal of Contaminated Materials:
-
All materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, should be considered contaminated.
-
Collect these materials in a separate, clearly labeled hazardous waste bag or container.[15]
-
Dispose of these contaminated materials as solid hazardous waste through your institution's EHS department.[15]
5. Empty Container Disposal:
-
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[11][15]
-
The rinsate must be collected and disposed of as hazardous waste.[15]
-
After triple-rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.[11]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their research and development activities.
References
- 1. cmu.edu [cmu.edu]
- 2. Page loading... [guidechem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. Pyrophoric Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. This compound | C6H6 | CID 139150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. This compound (CAS 10420-91-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. This compound [stenutz.eu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. benchchem.com [benchchem.com]
- 13. geo.utexas.edu [geo.utexas.edu]
- 14. ethz.ch [ethz.ch]
- 15. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
